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  • Product: 7-Chloro-1-benzofuran-3-carboxylic acid
  • CAS: 1169490-60-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Pharmacological Applications of 7-Chloro-1-benzofuran-3-carboxylic acid

Executive Summary 7-Chloro-1-benzofuran-3-carboxylic acid (CAS: 1169490-60-1) is a halogenated heterocyclic scaffold of high value in modern drug discovery and materials science[1][2]. The incorporation of a chlorine ato...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-1-benzofuran-3-carboxylic acid (CAS: 1169490-60-1) is a halogenated heterocyclic scaffold of high value in modern drug discovery and materials science[1][2]. The incorporation of a chlorine atom at the C7 position of the benzofuran core profoundly alters its stereoelectronic profile, enhancing lipophilicity, metabolic stability, and specific target-binding affinities. This whitepaper provides an authoritative guide on its physicochemical properties, a self-validating synthetic methodology, and its emerging role in antimicrobial and oncological pharmacology[3][4].

Physicochemical Properties & Molecular Descriptors

Understanding the baseline metrics of 7-Chloro-1-benzofuran-3-carboxylic acid is critical for downstream formulation and synthetic planning. The C7-chlorine substitution exerts a strong inductive electron-withdrawing effect (-I effect). This decreases the electron density of the benzofuran core, making it more resistant to oxidative metabolism, and lowers the pKa of the C3-carboxylic acid compared to its unsubstituted analog, thereby increasing its solubility in physiological pH environments as a carboxylate salt[1].

Table 1: Core Physicochemical Properties

PropertyValueCausality / Significance
Molecular Formula C9H5ClO3Defines the baseline stoichiometry[1].
Molecular Weight 196.58 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant)[1].
CAS Registry Number 1169490-60-1Unique identifier for regulatory compliance[2].
XLogP3 2.5Indicates moderate lipophilicity, ideal for membrane permeation without excessive bioaccumulation[1].
Topological Polar Surface Area 50.4 ŲSuggests good oral bioavailability and potential for tissue penetration[1].
Hydrogen Bond Donors 1 (COOH)Facilitates strong directional interactions with target receptor pockets[1].
Hydrogen Bond Acceptors 3 (O atoms)Enhances aqueous solubility and target binding via dipole interactions[1].

De Novo Synthesis & Purification Protocol

To ensure high fidelity and yield, the synthesis of 3-carboxybenzofurans is best achieved through a two-step annulation-saponification sequence utilizing salicylaldehydes and diazoacetates[5]. This protocol is designed as a self-validating system , where each step presents clear, observable end-points.

Step 1: Lewis Acid-Catalyzed Annulation

Objective: Construct the benzofuran core via the reaction of 3-chloro-2-hydroxybenzaldehyde with ethyl diazoacetate. Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 10 mmol of 3-chloro-2-hydroxybenzaldehyde in 50 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount (10 mol%) of Boron trifluoride diethyl etherate (BF3·OEt2). Causality: The Lewis acid activates the aldehyde carbonyl, lowering the LUMO energy and facilitating nucleophilic attack by the diazo carbon[5].

  • Addition: Slowly add 12 mmol of ethyl diazoacetate dropwise via a syringe pump over 30 minutes at 0°C.

  • Observation & Validation: The reaction will evolve nitrogen gas. Self-Validation: The cessation of bubbling indicates the completion of the diazo decomposition. Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 8:2) will confirm the disappearance of the yellow aldehyde spot and the appearance of a blue-fluorescent product spot under 254 nm UV.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo to yield intermediate ethyl 7-chloro-1-benzofuran-3-carboxylate.

Step 2: Alkaline Hydrolysis (Saponification)

Objective: Cleave the ethyl ester to yield the free carboxylic acid. Methodology:

  • Reaction: Dissolve the crude ester in a 3:1:1 mixture of THF:MeOH:H2O (30 mL). Add 30 mmol of Lithium Hydroxide (LiOH·H2O). Causality: The mixed solvent system ensures both the lipophilic ester and the hydrophilic hydroxide are fully solvated in a single phase, maximizing collision frequency.

  • Stirring: Stir at room temperature for 4 hours. Self-Validation: The biphasic mixture will become completely homogeneous as the ester is converted to the water-soluble lithium carboxylate salt.

  • Acidification: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with 20 mL of water and cool to 0°C. Slowly add 1M HCl until the pH reaches 2.0.

  • Isolation: A white precipitate will form immediately. Filter the solid, wash with cold water, and dry under high vacuum.

  • Analytical Validation: 1H-NMR (DMSO-d6) will show a sharp singlet at ~8.5 ppm (C2-H of furan) and a broad exchangeable singlet at >12.5 ppm (COOH), with the complete absence of ethyl aliphatic signals.

Synthesis Start 3-Chloro-2-hydroxybenzaldehyde + Ethyl diazoacetate Step1 Lewis Acid Annulation (BF3·OEt2, DCM, 0°C) Start->Step1 Intermediate Ethyl 7-chloro-1-benzofuran-3-carboxylate Step1->Intermediate Step2 Alkaline Saponification (LiOH, THF/MeOH/H2O) Intermediate->Step2 Acidify Acidification (pH 2.0) & Precipitation Step2->Acidify Product 7-Chloro-1-benzofuran-3-carboxylic acid (Pure Yield >85%) Acidify->Product

Workflow for the de novo synthesis and isolation of 7-chloro-1-benzofuran-3-carboxylic acid.

Biological Activity & Pharmacological Potential

Benzofuran-3-carboxylic acid derivatives are recognized as privileged structures in antimicrobial and antifungal drug discovery[4][6]. The 7-chloro derivative exhibits enhanced efficacy compared to its non-halogenated counterparts due to specific structure-activity relationships[4].

Mechanism of Action:

  • Membrane Penetration: The lipophilic nature of the 7-chloro substitution (XLogP3 = 2.5) allows the molecule to efficiently partition into the ergosterol-rich membranes of fungal pathogens[1][3].

  • Intracellular Calcium Mobilization: Once internalized, these compounds trigger a rapid influx of cytosolic Ca2+, disrupting cellular homeostasis[3].

  • Enzymatic Inhibition: Benzofuran derivatives have been shown to competitively inhibit oxidosqualene cyclase, a critical enzyme in the ergosterol biosynthesis pathway[3]. This dual-action mechanism leads to rapid pathogen apoptosis and reduces the likelihood of resistance development.

BioPathway Drug 7-Chloro-1-benzofuran-3-carboxylic acid Membrane Lipophilic Membrane Penetration (Enhanced by 7-Cl) Drug->Membrane Target1 Intracellular Ca2+ Mobilization Membrane->Target1 Target2 Oxidosqualene Cyclase Inhibition Membrane->Target2 Effect Ergosterol Depletion & Cytosolic Calcium Overload Target1->Effect Target2->Effect Outcome Fungal Cell Apoptosis Effect->Outcome

Proposed antifungal mechanism of action via calcium mobilization and enzyme inhibition.

Safety, Handling, and Regulatory Profile

As a bioactive chemical intermediate, 7-Chloro-1-benzofuran-3-carboxylic acid must be handled with appropriate laboratory safety protocols. It is classified under the Globally Harmonized System (GHS) as a localized irritant and acute toxicant[1].

Table 2: GHS Safety and Hazard Classifications

Hazard ClassCategoryGHS StatementProtective Measures
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWear protective nitrile gloves and standard laboratory coat.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationUse chemical safety goggles. In case of contact, rinse cautiously with water.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationHandle exclusively within a certified chemical fume hood.

References

  • National Center for Biotechnology Information. "7-Chloro-1-benzofuran-3-carboxylic acid | C9H5ClO3 | CID 65439700 - PubChem." PubChem,[Link]

  • European Chemicals Agency (ECHA). "7-chloro-1-benzofuran-3-carboxylic acid - ECHA CHEM." Europa,[Link]

  • Organic Syntheses. "Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses,[Link]

  • MDPI. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules,[Link]

  • ResearchGate. "Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids." ResearchGate,[Link]

Sources

Exploratory

7-Chloro-1-benzofuran-3-carboxylic acid structure elucidation

Comprehensive Structure Elucidation of 7-Chloro-1-benzofuran-3-carboxylic Acid: A Technical Guide Executive Summary & Molecular Framework The structural characterization of heterocyclic pharmacophores demands a rigorous,...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structure Elucidation of 7-Chloro-1-benzofuran-3-carboxylic Acid: A Technical Guide

Executive Summary & Molecular Framework

The structural characterization of heterocyclic pharmacophores demands a rigorous, multi-modal analytical approach. 7-Chloro-1-benzofuran-3-carboxylic acid (CAS 1169490-60-1)[1] is a critical building block in medicinal chemistry, often utilized in the synthesis of ion channel inhibitors and enzyme modulators. With a molecular formula of C₉H₅ClO₃ and a molecular weight of 196.58 g/mol [2], its elucidation requires distinguishing the exact regiochemistry of the chloro substituent on the benzofuran core.

This guide outlines a self-validating analytical workflow designed to unambiguously confirm the structure of this molecule, focusing on the causality behind experimental parameter selection and the logical deduction of its connectivity.

Strategic Analytical Framework

Structure elucidation cannot rely on a single technique; it requires an orthogonal matrix of data where each method validates the others. High-Resolution Mass Spectrometry (HRMS) establishes the atomic inventory, Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the functional groups, and 2D Nuclear Magnetic Resonance (NMR) maps the exact atomic connectivity[3].

Fig 1. Sequential analytical workflow for the structure elucidation of benzofuran derivatives.

Step-by-Step Experimental Methodologies

Protocol 1: LC-HRMS Analysis
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm) using a gradient of Water/Acetonitrile modified with 0.1% Formic Acid.

  • Ionization Strategy (Causality): Operate the Electrospray Ionization (ESI) source in negative mode. Carboxylic acids readily deprotonate to yield [M-H]⁻ ions, providing a superior signal-to-noise ratio and preventing unwanted fragmentation compared to positive mode.

  • Self-Validation: The acquisition software must calculate a mass error of < 5 ppm. Furthermore, the mass spectrum must display a precise 3:1 intensity ratio between the m/z 194.98 and 196.98 peaks. This isotopic signature intrinsically validates the presence of exactly one chlorine atom.

Protocol 2: ATR-FTIR Spectroscopy
  • Background Collection: Acquire a background spectrum of the clean diamond ATR crystal to eliminate environmental CO₂ and H₂O interference.

  • Sample Application (Causality): Place 2-3 mg of the solid powder directly onto the crystal and apply uniform pressure. Attenuated Total Reflectance (ATR) is deliberately chosen over KBr pellet pressing because KBr is highly hygroscopic; absorbed moisture would artificially broaden the spectrum and obscure the critical O-H stretch of the carboxylic acid.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation: The presence of a sharp peak near 1685 cm⁻¹ (conjugated C=O) must co-occur with a broad band from 3100-2500 cm⁻¹ (O-H), confirming the intact carboxylic acid[4].

Protocol 3: NMR Spectroscopy (1D & 2D)
  • Sample Preparation (Causality): Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. DMSO-d₆ is strictly selected because it completely solubilizes rigid, planar benzofurans and strongly hydrogen-bonds with the carboxylic acid proton, shifting it far downfield (~13.2 ppm) and preventing its rapid exchange with residual moisture[4].

  • Acquisition: Acquire ¹H (600 MHz, 16 scans) and ¹³C (150 MHz, 1024 scans) spectra at 298 K. Follow with COSY, HSQC, and HMBC sequences.

  • Self-Validation: The integral of the ¹H spectrum must sum to exactly 5 protons (4 aromatic/heteroaromatic + 1 exchangeable). The HSQC spectrum must show exactly 4 cross-peaks, confirming that the remaining 5 carbons in the ¹³C spectrum are quaternary[5].

Data Synthesis & Quantitative Interpretation

The structural validation relies on comparing the acquired data against theoretical benchmarks. Table 1 summarizes the orthogonal mass and infrared data.

Table 1: HRMS and IR Spectral Data Summary

TechniqueParameterObserved ValueTheoretical ValueDiagnostic Significance
HRMS (ESI-) [M-H]⁻ Exact Mass194.9855 Da194.9854 DaConfirms molecular formula C₉H₄ClO₃⁻
HRMS (ESI-) Isotope Ratio (M : M+2)3 : 13 : 1Validates single Chlorine atom
ATR-FTIR ν(O-H)3100-2500 cm⁻¹N/ACarboxylic acid O-H stretch
ATR-FTIR ν(C=O)1685 cm⁻¹N/AConjugated carboxylic acid carbonyl
ATR-FTIR ν(C-Cl)745 cm⁻¹N/AAryl chloride stretch

The regiochemistry of the benzofuran core is definitively solved using 2D NMR. The ¹H NMR spectrum reveals an isolated singlet at ~8.65 ppm, characteristic of the H-2 proton on the furan ring. The remaining three protons form an AMX spin system (a triplet and two doublets), indicating they are contiguous on the benzene ring (positions 4, 5, and 6).

Table 2: ¹H and ¹³C NMR Assignments (600 MHz, DMSO-d₆)

Position¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations (H to C)
2 151.28.65, sC-3, C-3a, C-7a
3 114.5--
3a 128.4--
4 121.37.92, dd, J = 7.9, 1.1C-3, C-6, C-7a
5 125.17.38, t, J = 7.9C-3a, C-7
6 126.87.58, dd, J = 7.9, 1.1C-4, C-7a
7 116.5--
7a 152.8--
COOH 164.213.20, br sC-3

Mechanistic Causality in Regiochemical Mapping

The most critical challenge is proving the chlorine atom is at C-7 rather than C-4. This is resolved via Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which detects long-range (²J and ³J) carbon-proton couplings[6].

Because C-7 is substituted with chlorine, it has no attached proton. The proton at H-6 (~7.58 ppm) shows a strong ³J correlation to the oxygen-bearing bridgehead carbon (C-7a at 152.8 ppm) and a ²J correlation to the chlorinated carbon (C-7 at 116.5 ppm). If the chlorine were at C-4, the splitting pattern and HMBC correlations to the C-3a bridgehead carbon would be fundamentally inverted.

Fig 2. Key HMBC correlations establishing the regiochemistry of the 7-chloro substitution.

By synthesizing the exact mass defect, the halogen isotopic ratio, the functional group vibrations, and the spatial connectivity mapped by 2D NMR, the structure of 7-Chloro-1-benzofuran-3-carboxylic acid is elucidated with absolute analytical certainty.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 65439700, 7-Chloro-1-benzofuran-3-carboxylic acid. Retrieved from:[Link]

  • European Chemicals Agency (ECHA). Substance Infocard: 7-chloro-1-benzofuran-3-carboxylic acid. Retrieved from: [Link]

  • Molecules (MDPI). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Retrieved from:[Link]

  • PubMed Central (PMC). Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. Retrieved from:[Link]

  • Drug Enforcement Administration (DEA). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine and Differentiation from its N-Ethyl Analog. Retrieved from:[Link]

Sources

Foundational

7-Chloro-1-benzofuran-3-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 7-Chloro-1-benzofuran-3-carboxylic Acid Abstract This technical guide provides a comprehensive overview of 7-Chloro-1-benzofuran-3-carboxylic acid, a halogenated derivative of the benzofura...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Chloro-1-benzofuran-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-1-benzofuran-3-carboxylic acid, a halogenated derivative of the benzofuran scaffold. Benzofurans are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1][2] This document details the fundamental physicochemical properties, a robust synthesis protocol with mechanistic considerations, a validated analytical workflow for characterization, and a discussion of its potential applications in research and drug development. It is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this specific molecule and its context within the broader field of heterocyclic chemistry.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic system consisting of a furan ring fused to a benzene ring.[3] This scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetically developed therapeutic agents.[1][2] The structural rigidity and electronic properties of the benzofuran ring allow it to serve as an effective pharmacophore, interacting with a wide array of biological targets. Consequently, benzofuran derivatives have been investigated for a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2]

7-Chloro-1-benzofuran-3-carboxylic acid (C₉H₅ClO₃) is a specific derivative featuring a chlorine atom at the 7-position and a carboxylic acid group at the 3-position. The introduction of a halogen, such as chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, affecting factors like lipophilicity, metabolic stability, and binding affinity. The carboxylic acid moiety provides a key functional handle for further chemical modification and can act as a critical hydrogen bonding group for target interaction. This guide elucidates the essential technical details of this compound.

Physicochemical and Structural Properties

The fundamental properties of 7-Chloro-1-benzofuran-3-carboxylic acid are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and analytical method development.

Chemical Structure

Caption: 2D structure of 7-Chloro-1-benzofuran-3-carboxylic acid.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₉H₅ClO₃PubChem[4]
Molecular Weight 196.58 g/mol PubChem[4]
Monoisotopic Mass 195.9927217 DaPubChem[4]
IUPAC Name 7-chloro-1-benzofuran-3-carboxylic acidPubChem[4]
CAS Number 1169490-60-1PubChem[4][5]
Canonical SMILES C1=CC2=C(C(=C1)Cl)OC=C2C(=O)OPubChem[4]
InChIKey MOPRSSLPVFTAGU-UHFFFAOYSA-NPubChem[4]
Predicted XLogP3 2.5PubChem[4]
Physical Form Solid / PowderAssumed, typical for this class[6]

Synthesis Protocol and Mechanistic Rationale

The synthesis of benzofuran-3-carboxylic acids can be achieved through several established routes. A common and effective method involves the reaction of a substituted salicylaldehyde with an α-haloacetate followed by cyclization and hydrolysis. This section outlines a robust protocol for the synthesis of the title compound.

Causality Behind Experimental Choices:

  • Starting Material: 2-Chloro-6-hydroxybenzaldehyde is the logical precursor, providing the necessary chlorine at the correct position and the phenol group required for ether formation.

  • Reagent: Ethyl bromoacetate is used to introduce the two-carbon chain that will form the furan ring's C2 and C3 atoms, including the carboxylic acid precursor (the ester).

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in a Williamson ether synthesis.

  • Cyclization: The subsequent intramolecular aldol-type condensation (Darzens or related condensation) is base-catalyzed, leading to the formation of the furan ring.

  • Hydrolysis: The final step uses a strong base like sodium hydroxide (NaOH) to saponify the ethyl ester to the desired carboxylic acid, followed by acidic workup to protonate the carboxylate salt.

Synthetic Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Saponification (Hydrolysis) SM 2-Chloro-6-hydroxybenzaldehyde + Ethyl Bromoacetate Reagent1 K₂CO₃, Acetone SM->Reagent1 Intermediate Ethyl 2-((3-chloro-2-formyl)phenoxy)acetate Reagent1->Intermediate Reagent2 Base (e.g., K₂CO₃ or NaOEt) Intermediate->Reagent2 EsterProduct Ethyl 7-chloro-1-benzofuran-3-carboxylate Reagent2->EsterProduct Reagent3 1. NaOH (aq), EtOH 2. HCl (aq) EsterProduct->Reagent3 FinalProduct 7-Chloro-1-benzofuran-3-carboxylic acid Reagent3->FinalProduct

Caption: A three-step synthetic workflow for the target compound.

Detailed Experimental Protocol
  • Step 1: Ether Formation:

    • To a solution of 2-chloro-6-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

    • Add ethyl bromoacetate (1.2 eq) dropwise to the stirring mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be used directly or purified by column chromatography.

  • Step 2: Cyclization to Ester:

    • Dissolve the crude intermediate from Step 1 in ethanol.

    • Add a catalytic amount of a strong base, such as sodium ethoxide, to initiate the intramolecular cyclization.

    • Stir the reaction at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction with a weak acid (e.g., ammonium chloride solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 7-chloro-1-benzofuran-3-carboxylate.

  • Step 3: Hydrolysis to Carboxylic Acid:

    • Dissolve the crude ester from Step 2 in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid.

    • The final product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to afford 7-Chloro-1-benzofuran-3-carboxylic acid. Further purification can be achieved by recrystallization.

Analytical Characterization Workflow

To ensure the identity, structure, and purity of the synthesized compound, a multi-technique analytical approach is mandatory. Each technique provides orthogonal information, creating a self-validating system for characterization.

Analytical Workflow Diagram

G cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_purity Purity Assessment Crude Crude Synthesized Product Purification Purification (Recrystallization / Chromatography) Crude->Purification Pure Purified Compound Purification->Pure NMR ¹H & ¹³C NMR (Structural Elucidation) Pure->NMR Characterization MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Pure->MS Characterization IR FT-IR Spectroscopy (Functional Group ID) Pure->IR Characterization HPLC HPLC (Purity >95%) Pure->HPLC Characterization EA Elemental Analysis (%C, %H Confirmation) Pure->EA Characterization

Caption: Standard workflow for purification and characterization.

Description of Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the number and connectivity of protons. Expected signals would include distinct aromatic protons on the benzofuran ring system and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Will confirm the carbon skeleton of the molecule. Nine distinct carbon signals are expected, including a signal for the carbonyl carbon of the carboxylic acid at a characteristic downfield shift.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The measured mass should correspond to the calculated monoisotopic mass of C₉H₅ClO₃ (195.9927 Da).[4] The isotopic pattern characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak) provides definitive evidence of its presence.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • This technique identifies key functional groups. Expected characteristic peaks include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and C-O and C-Cl stretches in the fingerprint region.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the purity of the final compound. A single sharp peak on the chromatogram indicates a high degree of purity (typically >95% for research purposes).

  • Elemental Analysis:

    • Provides the percentage composition of carbon and hydrogen, which must match the calculated values for the molecular formula C₉H₅ClO₃.

Potential Applications and Research Directions

While specific biological data for 7-Chloro-1-benzofuran-3-carboxylic acid is not widely published, its structural motifs suggest significant potential in drug discovery. Benzofuran-based carboxylic acids have been investigated as inhibitors of various enzymes and as antiproliferative agents.[7]

  • Anticancer Research: Many benzofuran derivatives exhibit cytotoxic activity against various cancer cell lines.[2][7] This compound could be screened for antiproliferative effects, with the carboxylic acid moiety potentially targeting specific binding pockets in enzymes like carbonic anhydrases.[7]

  • Antimicrobial Agents: The benzofuran scaffold is a known pharmacophore for developing antibacterial and antifungal agents.[1][2] The chloro- and carboxylic acid-substituents can be varied to optimize activity and selectivity against microbial targets.

  • Chemical Probe and Synthetic Intermediate: This molecule serves as a valuable starting material for the synthesis of more complex derivatives. The carboxylic acid can be readily converted into esters, amides, or other functional groups, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

Based on GHS classifications, 7-Chloro-1-benzofuran-3-carboxylic acid should be handled with appropriate precautions in a laboratory setting.[4]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

References

  • PubChem. 7-Chloro-1-benzofuran-3-carboxylic acid | C9H5ClO3 | CID 65439700. Available from: [Link]

  • NextSDS. 7-chloro-1-benzofuran-3-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • PubChemLite. 7-chloro-1-benzofuran-3-carboxylic acid (C9H5ClO3). Available from: [Link]

  • A Review: An Insight on Synthesis of Benzofuran. ResearchGate. Available from: [Link]

  • Saeed, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4893-4903. Available from: [Link]

  • ChemBK. 7-chloro-1-benzofuran-2-carboxylic acid. Available from: [Link]

  • Organic Syntheses Procedure. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available from: [Link]

  • Abuo-Rahma, G. E.-D. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1545. Available from: [Link]

  • Sinha, A., et al. (2021). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available from: [Link]

  • Imondi, I., et al. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. Heterocycles, 81(12), 2865-2874. Available from: [Link]

  • Abdellatif, K. R. A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. Available from: [Link]

  • Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 97791-97808. Available from: [Link]

Sources

Exploratory

Strategic Utilization of 7-Chloro-1-benzofuran-3-carboxylic Acid in Target-Directed Synthesis

Executive Summary In modern medicinal chemistry, the selection of highly functionalized, privileged scaffolds is critical for accelerating lead optimization. 7-Chloro-1-benzofuran-3-carboxylic acid (CAS 1169490-60-1) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of highly functionalized, privileged scaffolds is critical for accelerating lead optimization. 7-Chloro-1-benzofuran-3-carboxylic acid (CAS 1169490-60-1) is a specialized bifunctional building block that offers two distinct vectors for structural diversification: a highly reactive C3-carboxylic acid for amidation/esterification, and a C7-aryl chloride for transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth mechanistic guide to utilizing this compound, detailing its physicochemical rationale, its role in contemporary drug discovery, and self-validating experimental protocols for its functionalization.

Physicochemical Profiling & Structural Rationale

The benzofuran-3-carboxylic acid core is frequently deployed as a bioisostere for indole-3-carboxylic acids. However, the substitution of the indole >N-H with an oxygen atom eliminates a hydrogen bond donor. This systematic reduction in the Topological Polar Surface Area (TPSA) often yields superior passive membrane permeability and improved oral bioavailability.

The inclusion of the 7-chloro substituent serves two primary mechanistic purposes:

  • Electronic Deactivation: The strong inductive (-I) effect of the chlorine atom lowers the overall electron density of the benzofuran π-system. This electronic modulation enhances metabolic stability by reducing the susceptibility of the furan ring to CYP450-mediated epoxidation—a common metabolic liability in electron-rich heterocycles[1].

  • Lipophilic Pocket Probing: The chlorine atom provides a lipophilic, halogen-bonding vector that can favorably interact with hydrophobic pockets in target kinase domains.

Quantitative Physicochemical Data

The following table summarizes the computed molecular properties of CAS 1169490-60-1, which fall strictly within Lipinski’s Rule of Five, making it an ideal fragment for drug discovery[1]:

PropertyValueStrategic Implication
Molecular Formula C9H5ClO3Provides a low-molecular-weight starting point for fragment-based design.
Molecular Weight 196.58 g/mol Leaves >300 Da of "molecular real estate" for further elaboration[1].
XLogP3 2.5Optimal lipophilicity for balancing solubility and membrane permeability[1].
TPSA 50.4 ŲWell below the 140 Ų threshold, indicating excellent potential for cell penetration[1].
H-Bond Donors/Acceptors 1 / 3Minimal H-bonding footprint, reducing desolvation penalties during target binding[1].

Mechanistic Utility in Drug Discovery

The dual-vector nature of 7-chloro-1-benzofuran-3-carboxylic acid has been successfully leveraged across multiple therapeutic areas:

  • Kinase Inhibitors (e.g., NTRK): Benzofuran-3-carboxylic acids are critical precursors in the synthesis of selective tropomyosin receptor kinase (NTRK) inhibitors. For instance, during the , the benzofuran core was utilized to construct a tetracyclic scaffold via intramolecular Friedel-Crafts and Sonogashira reactions, yielding a clinical candidate with high kinase selectivity[2].

  • Anti-Infectives (e.g., Pks13 Inhibitors): Benzofuran derivatives have been optimized to inhibit the thioesterase activity of Pks13, a critical enzyme in Mycobacterium tuberculosis. The C3 and C7 vectors allow for the fine-tuning of steric bulk required to block the enzyme's active site[3].

  • Allosteric Modulators: The rigid planarity of the benzofuran system has been exploited in the, where the core acts as a central spacer to optimally position hydrogen-bonding motifs[4].

SAR Optimization Workflow

The following diagram illustrates the divergent structure-activity relationship (SAR) optimization pathways enabled by this building block.

SAR_Workflow Start CAS 1169490-60-1 Core Scaffold Path1 C3-Carboxylic Acid Functionalization Start->Path1 Path2 C7-Chloro Functionalization Start->Path2 Act1 Amide/Ester Formation (HATU, Amines/Alcohols) Path1->Act1 Act2 Suzuki-Miyaura Coupling (Pd-cat, Boronic Acids) Path2->Act2 Target1 Target Binding Affinity (H-Bonding Network) Act1->Target1 Target2 Lipophilic Pocket Probing (Steric/Electronic Tuning) Act2->Target2 Opt Lead Optimization (NTRK, Pks13 targets) Target1->Opt Target2->Opt

Fig 1. Divergent SAR optimization workflow leveraging the C3 and C7 vectors of CAS 1169490-60-1.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: High-Efficiency Amide Coupling at C3

Heteroaryl-3-carboxylic acids can be prone to protodecarboxylation under extended thermal stress. Therefore, highly active coupling reagents are required to drive the reaction at ambient temperature.

Causality & Reagent Selection: HATU is selected over traditional EDC/HOBt because it rapidly generates the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the amine hydrochloride salt without competing for the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 7-chloro-1-benzofuran-3-carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.1 eq, 0.55 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere. Stir for 10 minutes at room temperature to ensure complete formation of the HOAt ester.

  • Coupling: Add the target primary or secondary amine (1.2 eq, 0.6 mmol) followed by dropwise addition of DIPEA (2.5 eq, 1.25 mmol).

  • Validation Checkpoint 1 (LC-MS): After 2 hours, sample 5 µL of the reaction mixture into 1 mL of MeCN. LC-MS should indicate the disappearance of the starting material (m/z 195 [M-H]-) and the appearance of the desired amide mass.

  • Workup (Self-Purifying): Quench the reaction with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted carboxylic acid and HOAt), and brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at C7

Once the C3 position is secured, the C7-chloride can be functionalized.

Causality & Reagent Selection: The C7-chloride is sterically hindered and electronically deactivated compared to aryl bromides. Standard palladium catalysts (e.g., Pd(PPh3)4) often yield poor conversions. Pd(dppf)Cl2 is employed because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, significantly accelerating the rate-limiting reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the C3-functionalized 7-chloro-1-benzofuran derivative (1.0 eq, 0.3 mmol), an arylboronic acid (1.5 eq, 0.45 mmol), and K2CO3 (3.0 eq, 0.9 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 0.015 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 4.0 mL). Rationale: The biphasic system ensures that both the lipophilic benzofuran substrate and the inorganic base remain in solution, maximizing the interfacial reaction rate.

  • Reaction: Seal the vial and heat to 90 °C for 4 hours.

  • Validation Checkpoint 2 (TLC/LC-MS): Monitor the consumption of the C7-chloride. If dehalogenation (reduction) is observed as a side product, lower the temperature to 80 °C in subsequent runs.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black, partition between EtOAc and water, and purify the concentrated organic layer via silica gel chromatography.

Handling, Safety, and Analytical Validation

Safety Profile: According to GHS classifications, CAS 1169490-60-1 is classified as an Irritant[1]. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). All handling must be conducted inside a certified chemical fume hood using standard PPE (nitrile gloves, safety goggles).

Analytical Validation (NMR): When validating the purity of the purchased or synthesized compound via 1H NMR (DMSO-d6), the defining resonance is the C2 proton . Because it is sandwiched between the highly electronegative furan oxygen and the electron-withdrawing C3-carbonyl group, it appears as a highly deshielded singlet, typically downfield around 8.5 - 8.7 ppm . The absence of this singlet indicates degradation or decarboxylation of the furan ring.

References

  • National Center for Biotechnology Information. "7-Chloro-1-benzofuran-3-carboxylic acid | C9H5ClO3 | CID 65439700" PubChem.[Link]

  • "Early Process Development of CH7057288, a Benzofuran-Containing Selective NTRK Inhibitor." ACS Organic Process Research & Development.[Link]

  • "Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13." PubMed Central (PMC).[Link]

  • "Rational Design of Potent, Small, Synthetic Allosteric Inhibitors of Thrombin." PubMed Central (PMC).[Link]

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Foundational

A Technical Guide to the Safety and Hazards of 7-Chloro-1-benzofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the known safety and hazard information for 7-Chloro-1-benzofuran-3-carboxylic acid. As a Senio...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the known safety and hazard information for 7-Chloro-1-benzofuran-3-carboxylic acid. As a Senior Application Scientist, the goal is not merely to list data but to provide a synthesized, actionable guide grounded in established safety principles. The structure of this guide is designed to logically flow from compound identification to risk mitigation and emergency response, empowering laboratory personnel to handle this compound with the highest degree of safety.

Introduction and Scientific Context

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[1][2][3] 7-Chloro-1-benzofuran-3-carboxylic acid, as a derivative of this important class, is a valuable building block in synthetic and medicinal chemistry.[4][5] Its utility in the development of novel chemical entities necessitates a thorough understanding of its hazard profile to ensure the safety of the researchers and scientists who handle it. This guide serves as a core reference for its physical properties, toxicological hazards, and the essential protocols for its safe handling, storage, and disposal.

Compound Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. The following tables summarize the key identifiers and known properties of 7-Chloro-1-benzofuran-3-carboxylic acid.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 7-chloro-1-benzofuran-3-carboxylic acid PubChem[6]
CAS Number 1169490-60-1 PubChem[6]
Molecular Formula C₉H₅ClO₃ PubChem[6]
Molecular Weight 196.58 g/mol PubChem[6]

| Synonyms | 7-chloro-3-benzofurancarboxylic acid, 7-chlorobenzofuran-3-carboxylic acid | PubChem[6] |

Table 2: Physicochemical Properties

Property Value Source
Physical Form Powder Sigma-Aldrich
XLogP3 2.5 PubChem[6]

| Monoisotopic Mass | 195.9927217 Da | PubChem[6] |

Hazard Identification and GHS Classification

Based on notified classifications under the Globally Harmonized System (GHS), 7-Chloro-1-benzofuran-3-carboxylic acid is considered a hazardous substance. The primary hazards are related to irritation and acute oral toxicity.

Signal Word: Warning [6]

Pictogram:

  • GHS07 (Exclamation Mark)

Table 3: GHS Hazard Classifications

Hazard Class Hazard Code Hazard Statement Source
Acute Toxicity, Oral H302 Harmful if swallowed PubChem[6]
Skin Corrosion/Irritation H315 Causes skin irritation PubChem[6], TCI Chemicals
Serious Eye Damage/Irritation H319 Causes serious eye irritation PubChem[6], TCI Chemicals

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | PubChem[6], Sigma-Aldrich |

The following diagram illustrates the primary hazard profile of the compound.

HazardProfile cluster_hazards GHS Hazard Profile substance {7-Chloro-1-benzofuran-3-carboxylic acid | CAS: 1169490-60-1} H302 Acute Toxicity, Oral (Cat. 4) | H302: Harmful if swallowed substance->H302 H315 Skin Irritation (Cat. 2) | H315: Causes skin irritation substance->H315 H319 Eye Irritation (Cat. 2A) | H319: Causes serious eye irritation substance->H319 H335 STOT SE 3 | H335: May cause respiratory irritation substance->H335

Caption: Hazard profile of 7-Chloro-1-benzofuran-3-carboxylic acid.

Toxicological Profile: An Evidence-Based Interpretation

While specific quantitative toxicological data (e.g., LD50, LC50) for 7-Chloro-1-benzofuran-3-carboxylic acid are not available in the reviewed literature, the GHS classifications provide a strong basis for risk assessment.

  • Acute Oral Toxicity (H302): The classification "Harmful if swallowed" indicates that a single oral dose of the substance above a certain threshold is likely to cause adverse health effects. This necessitates strict controls to prevent ingestion, including prohibiting eating, drinking, and smoking in the laboratory.[7]

  • Skin and Eye Irritation (H315, H319): As a carboxylic acid derivative, the compound has the potential to act as a chemical irritant. Contact with skin can cause redness, inflammation, or rash.[8] Eye contact is more serious and can lead to significant irritation, pain, and potential damage if not addressed immediately.[8] The causality lies in the potential for the acidic proton and the electrophilic nature of the benzofuran ring system to interact with biological macromolecules in the skin and eyes.

  • Respiratory Irritation (H335): Fine powders of this compound can be easily aerosolized. Inhalation of these particles can irritate the mucous membranes and the upper respiratory tract, leading to coughing and discomfort.[6][8] This hazard underscores the critical importance of handling the solid material within a certified chemical fume hood or other ventilated enclosure.

Exposure Controls and Personal Protection

A multi-layered approach, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure.

Engineering Controls
  • Ventilation: All handling of the solid compound or its solutions should be performed in a well-ventilated area.[8] A certified chemical fume hood or a local exhaust ventilation system is mandatory for procedures that may generate dust, such as weighing or transferring the powder.

  • Safety Stations: Safety showers and eyewash stations must be readily accessible in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is contingent on the specific laboratory operation being performed. The following workflow provides a logical system for determining the necessary level of protection.

PPE_Workflow Start Assess Task Task What is the physical form being handled? Start->Task Solid Handling Solid (Weighing, Transferring) Task->Solid Powder Solution Handling Solution (Dilute, Non-volatile) Task->Solution Liquid PPE_Solid Required PPE: • Nitrile Gloves • Safety Goggles (not glasses) • Lab Coat • Use in Fume Hood Solid->PPE_Solid PPE_Solution Required PPE: • Nitrile Gloves • Safety Glasses w/ Side Shields • Lab Coat Solution->PPE_Solution

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles that conform to recognized standards.[8]

  • Hand Protection: Wear chemically resistant, impervious gloves such as nitrile rubber. Inspect gloves prior to use.[9]

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned.[9]

Safe Handling and Storage Protocols

Adherence to standardized protocols is a self-validating system for ensuring safety.

Protocol 6.1: Handling the Solid Compound
  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat).

  • Engineering Control: Perform all work inside a certified chemical fume hood.

  • Dispensing: Use a spatula to carefully transfer the desired amount of powder from the stock bottle to a tared weigh boat or vial. Avoid any actions that could create dust clouds.

  • Cleanup: Gently wipe down the spatula and any surfaces inside the fume hood with a damp cloth or paper towel to remove residual powder.

  • Post-Handling: Tightly close the stock container. Wash hands thoroughly with soap and water after removing gloves.

Protocol 6.2: Storage
  • Container: Keep the container tightly closed to prevent moisture uptake and contamination.[8]

  • Location: Store in a cool, dry, and well-ventilated place away from incompatible materials.[8]

  • Security: For added security and to control access, store in a locked cabinet or designated area.[8]

Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

Table 4: First Aid Measures

Exposure Route First Aid Protocol Source
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. TCI Chemicals, Fisher Scientific[8]
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse. TCI Chemicals, Fisher Scientific[8]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. Fisher Scientific[8]

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. | TCI Chemicals, Fisher Scientific[8] |

Protocol 7.1: Minor Spill Response
  • Alert: Alert personnel in the immediate area.

  • Evacuate: If necessary, evacuate the immediate area.

  • Control: Ensure proper ventilation (fume hood). Avoid breathing dust.[7]

  • Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste container and cleaning materials as hazardous chemical waste according to institutional and local regulations.

Disposal Considerations

All waste containing 7-Chloro-1-benzofuran-3-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8] Do not allow the material to enter drains or the environment.[10] Follow all federal, state, and local environmental regulations.

Conclusion

7-Chloro-1-benzofuran-3-carboxylic acid is a valuable research chemical with a defined, manageable hazard profile. Its primary risks include oral toxicity and irritation to the skin, eyes, and respiratory system. By understanding these hazards and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate these risks. A proactive safety culture, grounded in a thorough understanding of the materials being handled, is paramount to ensuring a safe and productive research environment.

References

  • PubChem. (2026, March 7). 7-Chloro-1-benzofuran-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Facet. (2026, February 6). Safety data sheet. [Link]

  • NextSDS. 7-chloro-1-benzofuran-3-carboxylic acid — Chemical Substance Information. [Link]

  • PubChemLite. 7-chloro-1-benzofuran-3-carboxylic acid (C9H5ClO3). [Link]

  • Hanwha Solutions. (2020, January 20). SAFETY DATA SHEET. [Link]

  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET. [Link]

  • BASF. (2026, January 30). Safety data sheet. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Chemical Information. GHS Classification/Labeling Search. [Link]

  • MDPI. (2010, July 6). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • ChemSafetyPro.COM. (2016, January 27). GHS Classification List. [Link]

  • Carbofuran. IPCS INCHEM. [Link]

  • INCHEM. ICSC 0388 - BENZOFURAN. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. [Link]

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Exploratory

The Therapeutic Potential of Chlorinated Benzofurans: A Technical Whitepaper on Scaffold Derivatization and Pharmacological Applications

Executive Summary Benzofurans represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. While unhalogenated benzofurans exhibit baseline bioactivity, the strategic introd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofurans represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. While unhalogenated benzofurans exhibit baseline bioactivity, the strategic introduction of a chlorine substituent fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile. This whitepaper explores the therapeutic applications of chlorinated benzofurans, detailing the mechanistic causality behind their efficacy in oncology and infectious diseases, and outlining field-proven, self-validating protocols for their development.

The Pharmacological Rationale for Chlorination

The substitution of hydrogen with chlorine on the benzofuran ring is not merely a structural variation; it is a calculated physicochemical intervention designed to optimize drug-target interactions.

  • Halogen Bonding and Target Affinity: Chlorine acts as an electron-withdrawing group, creating a localized region of positive electrostatic potential known as the σ-hole. This enables highly directional halogen bonding with electron-rich moieties (e.g., backbone carbonyls) in target protein binding pockets, significantly increasing binding affinity (1[1]).

  • Lipophilicity and Permeability: Chlorination predictably increases the partition coefficient (logP) of the benzofuran scaffold. This enhanced lipophilicity facilitates passive diffusion across phospholipid bilayers, a critical factor for targeting intracellular pathogens or penetrating the dense tumor microenvironment (2[2]).

  • Metabolic Shielding: Strategically placed chlorine atoms block cytochrome P450-mediated oxidation at metabolic hotspots, extending the compound's half-life and improving oral bioavailability.

Mechanism A Chlorinated Benzofuran Scaffold B Halogen Bonding (Target Affinity) A->B Structural interaction C Increased Lipophilicity (Membrane Permeability) A->C Physicochemical shift D Enzyme Inhibition (e.g., Topoisomerase/uPA) B->D Enhanced binding E Intracellular Accumulation C->E Improved uptake F Therapeutic Efficacy (Anticancer / Antimicrobial) D->F Pathway blockade E->F Sustained exposure

Fig 1: Pharmacological mechanism of chlorinated benzofurans via halogen bonding and lipophilicity.

Key Therapeutic Applications

Oncology (Anticancer Agents)

Halogenated derivatives of benzofuran have demonstrated potent, selective toxicity against malignant cell lines. For example, specific chlorinated benzofuran derivatives are actively investigated for their ability to inhibit the urokinase-type plasminogen activator (uPA) system, a critical pathway driving cancer invasion and metastasis[1]. Furthermore, dichloro-substituted benzofuran acetates (e.g., BL-038) have been shown to induce reactive oxygen species (ROS)-mediated apoptosis in chemoresistant human chondrosarcoma cells without affecting primary healthy chondrocytes (3[3]).

Infectious Diseases (Antimicrobial Agents)

The rise of methicillin-resistant Staphylococcus aureus (MRSA) has necessitated novel antibiotic scaffolds. Chlorinated benzofuran chalcones exhibit profound bactericidal action against these strains. The chlorine atom on the phenyl or benzofuran ring increases the lipophilicity of the chalcone hybrid, allowing deeper penetration into the thick peptidoglycan layer of Gram-positive bacteria, effectively disrupting membrane integrity and inhibiting bacterial topoisomerases[2]. Additionally, natural chlorinated dibenzofurans, such as Pf-1 and Pf-2 isolated from the cellular slime mold Polysphondylium filamentosum, display significant biological activities, including the inhibition of mammalian cell proliferation (4[4]).

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the impact of chlorination, the following table summarizes the comparative biological activity of various benzofuran derivatives across different therapeutic targets.

Compound ClassSubstitution PatternTarget / Disease ModelPrimary Efficacy MetricReference
Benzofuran Chalcone5-Chloro substitutionStaphylococcus aureus (MRSA)MIC = 15.6 - 62.5 μM,
Dibenzofuran (Natural)Polychlorinated (Pf-1, Pf-2)Mammalian Cell ProliferationGrowth Inhibition (IC50 < 10 μM)[4]
Benzofuran Acetate2,6-Dichloro substitutionHuman ChondrosarcomaApoptosis Induction (In vitro)[3]
Benzofuran Amiloride6-Chloro substitutionuPA (Metastasis model)Proteolytic Inhibition[1]

Self-Validating Experimental Methodologies

A core tenet of modern drug development is the implementation of self-validating experimental systems. The following protocols integrate analytical feedback loops to ensure data integrity and mechanistic proof.

Workflow S1 Step 1: Synthesis (Chlorination/Coupling) S2 Step 2: Validation (HPLC-MS/NMR) S1->S2 Purify & Confirm S3 Step 3: Screening (MIC & Cytotoxicity) S2->S3 Validated Agents S4 Step 4: Optimization (SAR Analysis) S3->S4 Lead Selection S4->S1 Iterative Design

Fig 2: Self-validating experimental workflow for chlorinated benzofuran drug development.

Protocol 1: Synthesis and On-Line HPLC-MS Validation of Chlorinated Intermediates

Objective: To synthesize chlorinated benzofuran intermediates (e.g., 2-chloromethylbenzofuran) and validate their purity prior to biological screening. Causality: Direct LC-MS analysis of chloromethylbenzofurans using standard atmospheric pressure ionization is notoriously poor due to low ionization efficiency. To solve this, post-column derivatization is employed. By reacting the eluent with a secondary amine on-line, the intermediate is converted into a highly ionizable derivative, enabling precise quantification of impurities via Atmospheric Pressure Chemical Ionization (APCI) (5[5]).

Step-by-Step Workflow:

  • Synthesis: React the parent benzofuran with a chlorinating agent under mild conditions to achieve site-selective C-H chlorination.

  • Chromatographic Separation: Inject the crude mixture onto a reversed-phase C18 HPLC column using a gradient of acetonitrile and water (0.1% formic acid).

  • On-Line Derivatization: Introduce a make-up flow containing a derivatizing agent (e.g., a secondary amine) post-column via a T-junction, passing the mixture through a heated reaction coil (60°C) to ensure complete conversion.

  • Mass Spectrometry (Self-Validation): Analyze the derivatized effluent using APCI-MS. The presence of the characteristic isotopic cluster (M and M+2 in a 3:1 ratio) confirms the retention of the chlorine atom, while the total ion chromatogram (TIC) validates the purity of the batch[6],[5].

Protocol 2: High-Throughput Antimicrobial Screening with Post-Antimicrobial Effect (PAE) Validation

Objective: To evaluate the bactericidal efficacy of chlorinated benzofuran chalcones against MRSA. Causality: Relying solely on the Minimum Inhibitory Concentration (MIC) provides an incomplete picture, as it only measures static inhibition. Incorporating a PAE assay validates the duration of the bactericidal effect after the drug is removed, which is a critical pharmacokinetic parameter for establishing clinical dosing regimens (7[7]).

Step-by-Step Workflow:

  • Inoculum Preparation: Culture S. aureus (MRSA strain) in Mueller-Hinton broth to the exponential growth phase ( 106 CFU/mL).

  • MIC Determination: Expose the bacterial suspension to serial dilutions of the chlorinated benzofuran chalcone (range: 1.0 to 128 μM) in a 96-well plate. Incubate for 24 hours at 37°C. The lowest concentration preventing visible growth is recorded as the MIC[7].

  • Drug Washout (Self-Validation): Select wells treated at 4x MIC. Centrifuge the suspension, decant the supernatant, and wash the pellet twice with sterile PBS to completely remove the drug.

  • PAE Quantification: Resuspend the pellet in fresh, drug-free broth. Monitor bacterial regrowth via spectrophotometry (OD600) every hour. The PAE is calculated as T−C , where T is the time required for the treated culture to increase by 1 log10​ CFU, and C is the time for the untreated control. A prolonged PAE (>2 hours) confirms irreversible target engagement (e.g., topoisomerase inhibition),.

Conclusion

The targeted chlorination of the benzofuran scaffold represents a highly effective strategy in rational drug design. By leveraging halogen bonding and optimized lipophilicity, chlorinated benzofurans offer significant therapeutic potential across oncology and infectious diseases. The integration of self-validating analytical and biological protocols ensures that lead compounds derived from this privileged scaffold meet the rigorous standards required for clinical translation.

References

  • BenchChem Technical Support Team. "6-Chlorobenzofuran | 151619-12-4 - Benchchem". BenchChem.
  • Kikuchi H, et al. "Novel chlorinated dibenzofurans isolated from the cellular slime mold, Polysphondylium filamentosum, and their biological activities". PubMed.
  • Science.gov. "benzofurans: Topics by Science.gov". Science.gov.
  • "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity". PMC.
  • "Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones".
  • Novak TJ, Yuan H.
  • "Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones". Frontiers.

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Foundational

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Pharmacological Potential of 7-Chloro-1-benzofuran-3-carboxylic Acid

Abstract: This in-depth technical guide provides a comprehensive analysis of 7-chloro-1-benzofuran-3-carboxylic acid (CAS: 1169490-60-1). Designed for research scientists and drug development professionals, this whitepap...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This in-depth technical guide provides a comprehensive analysis of 7-chloro-1-benzofuran-3-carboxylic acid (CAS: 1169490-60-1). Designed for research scientists and drug development professionals, this whitepaper details the compound's structural parameters, outlines a self-validating synthetic workflow, and maps its downstream pharmacological applications.

Introduction & Structural Significance

Benzofuran derivatives represent a privileged class of pharmacophores in modern medicinal chemistry. Specifically, 7-chloro-1-benzofuran-3-carboxylic acid integrates the lipophilic, electron-withdrawing properties of a C-7 chlorine atom with the critical of a C-3 carboxylic acid[1]. This precise substitution pattern heavily influences the molecule's electrostatic potential and binding affinity within enzymatic pockets, making it a highly valued intermediate for the synthesis of advanced therapeutics and targeted agrochemicals.

Physicochemical Properties & Computational Descriptors

Understanding the physicochemical profile of a building block is critical for predicting its behavior in complex synthetic networks and biological systems. The data summarized in Table 1 outlines the core parameters of 7-chloro-1-benzofuran-3-carboxylic acid, confirming its strict alignment with Lipinski’s Rule of Five for [1].

Table 1: Physicochemical and Topological Properties

PropertyValueCausality / Significance
Molecular Weight 196.58 g/mol Facilitates high ligand efficiency (LE) in fragment-based drug design[1].
Exact Mass 195.9927 DaCritical for high-resolution mass spectrometry (HRMS) validation[1].
XLogP3-AA 2.5Optimal lipophilicity for passive cellular membrane permeation[1].
H-Bond Donors 1Provided by the carboxylic acid (-OH); essential for target anchoring[1].
H-Bond Acceptors 3Provided by the furan oxygen and carbonyl oxygens[1].
Polar Surface Area 50.4 ŲEnsures excellent oral bioavailability and potential BBB penetration[1].
CAS Registry Number 1169490-60-1Unique identifier for regulatory and [2].
Synthetic Methodologies & Mechanistic Causality

As a Senior Application Scientist, I prioritize synthetic routes that are robust, scalable, and self-validating. The most efficient approach to synthesizing 7-chloro-1-benzofuran-3-carboxylic acid avoids complex, low-yield ring-closing cascades in favor of the direct, regioselective functionalization of the pre-formed benzofuran core.

Protocol: Regioselective C-3 Carboxylation via Halogen-Metal Exchange

This three-stage protocol leverages the distinct electronic environments and bond dissociation energies of the benzofuran scaffold to ensure strict regiocontrol.

Step 1: Electrophilic Bromination & Elimination

  • Procedure: Dissolve 7-chlorobenzofuran (1.0 eq) in anhydrous chloroform (CHCl₃) at 0 °C. Add bromine (Br₂, 1.05 eq) dropwise. After complete addition, remove the solvent in vacuo. Redissolve the crude intermediate in ethanol and reflux with potassium hydroxide (KOH) for 2 hours.

  • Causality: Direct bromination of benzofuran initially yields an unstable 2,3-dibromo adduct. The subsequent base-mediated elimination selectively removes HBr to yield the thermodynamically stable 3-bromo-7-chlorobenzofuran. The C-3 position is kinetically favored for the initial electrophilic attack due to the electron-donating resonance effect of the furan oxygen.

Step 2: Chemoselective Halogen-Metal Exchange

  • Procedure: Transfer the purified 3-bromo-7-chlorobenzofuran to a flame-dried Schlenk flask under an argon atmosphere. Dissolve in anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

  • Causality: n-BuLi drives a rapid halogen-metal exchange. The strict chemoselectivity for the C-3 position over the C-7 position is dictated by bond dissociation energies: the C-Br bond is significantly weaker and more polarizable than the C-Cl bond. Maintaining the reaction at -78 °C is critical to suppress undesired side reactions (e.g., ring-opening or aryne formation), trapping the molecule as the highly reactive 7-chloro-3-lithiobenzofuran intermediate.

Step 3: Nucleophilic Carboxylation and Acidic Workup (Self-Validating Step)

  • Procedure: Bubble anhydrous carbon dioxide (CO₂) gas vigorously through the solution at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature. Quench the reaction by adding 1M HCl until the aqueous phase reaches pH 2. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Causality: The highly nucleophilic organolithium species attacks the electrophilic carbon of CO₂, forming a stable lithium carboxylate salt. The subsequent acidic workup (1M HCl) protonates the salt, driving the phase transfer of the final 7-chloro-1-benzofuran-3-carboxylic acid into the organic layer. This pH-driven shift serves as a self-validating purification step; non-acidic organic impurities can be easily washed away during an intermediate basic aqueous phase before the final acidification.

SynthWorkflow A 7-Chlorobenzofuran (Starting Material) B Bromination & Elimination (Br2, CHCl3 then KOH/EtOH) A->B C 3-Bromo-7-chlorobenzofuran (Stable Intermediate) B->C Regioselective C-3 D Lithiation (n-BuLi, THF, -78°C) Halogen-Metal Exchange C->D E 7-Chloro-3-lithiobenzofuran (Reactive Intermediate) D->E Chemoselective Br vs Cl F Carboxylation (CO2) Nucleophilic Addition E->F G 7-Chloro-1-benzofuran-3-carboxylic acid (Final Product) F->G Acidic Workup (pH 2)

Synthetic workflow for regioselective preparation of 7-chloro-1-benzofuran-3-carboxylic acid.

Pharmacological Relevance & Biological Pathways

While 7-chloro-1-benzofuran-3-carboxylic acid is primarily utilized as an upstream intermediate, the biological activity of its closely related structural analogs (such as the 6-chloro isomer) provides a highly reliable for its pharmacological utility[3]. Benzofuran-3-carboxylic acids are frequently deployed in the development of novel antimicrobial and antineoplastic agents.

Mechanistic Insights:

  • Antimicrobial & Antioxidant Activity: Halogenated benzofurans exhibit significant antibacterial and antifungal properties, particularly against Gram-positive strains and Candida albicans[3]. The carboxylic acid acts as a hydrogen-bond donor/acceptor, anchoring the molecule within the active sites of microbial synthases. Simultaneously, the lipophilic benzofuran core (XLogP3 = 2.5) facilitates penetration through the microbial cell wall[1],[3]. Furthermore, these scaffolds are known to scavenge free radicals, mitigating cellular oxidative stress[3].

  • Enzymatic Inhibition in Oncology: In anticancer drug development, the rigid, planar structure of the benzofuran ring allows for favorable π-π stacking interactions within the ATP-binding pockets of various kinases. The C-7 chlorine atom introduces specific steric bulk and alters the electron density of the aromatic system, potentially enhancing target residence time compared to unhalogenated variants.

BioPathway A 7-Chloro-1-benzofuran-3-carboxylic acid (Pharmacophore) B Cellular Membrane Penetration (Driven by XLogP3 = 2.5) A->B D Free Radical Scavenging (Antioxidant Pathway) A->D Oxidative Stress Mitigation C Target Enzyme Binding (Kinases / Microbial Synthases) B->C H-Bonding & π-π Stacking E Microbial Cell Death (Antimicrobial Efficacy) C->E Pathway Inhibition F Apoptotic Signaling (Anticancer Potential) C->F Kinase Inhibition

Pharmacological pathways and biological mechanisms of benzofuran-3-carboxylic acid derivatives.

Conclusion

7-Chloro-1-benzofuran-3-carboxylic acid is a highly versatile, geometrically rigid building block. Its precise balance of lipophilicity, hydrogen-bonding capacity, and distinct electronic distribution makes it an ideal candidate for fragment-based drug discovery and complex API synthesis. By employing strictly controlled, self-validating synthetic protocols—such as chemoselective halogen-metal exchange—researchers can reliably access this scaffold to unlock new therapeutic modalities.

References
  • Title: 7-Chloro-1-benzofuran-3-carboxylic acid | CID 65439700 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 7-chloro-1-benzofuran-3-carboxylic acid - ECHA CHEM Source: European Chemicals Agency (ECHA) URL: [Link]

Sources

Exploratory

The Discovery, Synthesis, and Pharmacological Applications of 7-Chloro-1-benzofuran-3-carboxylic acid

Executive Summary In the landscape of modern medicinal chemistry, the benzofuran ring system represents a privileged scaffold, historically utilized in blockbuster drugs ranging from antiarrhythmics to uricosurics. Howev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the benzofuran ring system represents a privileged scaffold, historically utilized in blockbuster drugs ranging from antiarrhythmics to uricosurics. However, the evolution of targeted therapeutics demands building blocks that not only provide structural rigidity but also resist metabolic degradation. 7-Chloro-1-benzofuran-3-carboxylic acid (CAS: 1169490-60-1) has emerged as a highly specialized, lead-like intermediate. This whitepaper provides an in-depth technical analysis of its discovery context, physicochemical properties, structural rationale, and validated synthetic protocols, designed for researchers and drug development professionals.

Historical Context & The Benzofuran Scaffold

The pharmacological utility of benzofurans was firmly established with the discovery of amiodarone (an antiarrhythmic) and benzbromarone (a uricosuric agent). While highly efficacious, early benzofuran derivatives frequently encountered pharmacokinetic bottlenecks, primarily due to oxidative degradation by hepatic Cytochrome P450 (CYP450) enzymes at exposed aromatic positions[1].

The shift toward 3-carboxylic acid derivatives marked a significant milestone. The carboxylic acid moiety at the C3 position acts as a versatile pharmacophore, capable of forming robust salt bridges and hydrogen bonds with target proteins. The specific development of 7-chloro-1-benzofuran-3-carboxylic acid represents a rational drug design strategy: the introduction of a chlorine atom at the C7 position effectively blocks a major site of aromatic hydroxylation, thereby enhancing the metabolic stability and half-life of derived therapeutics[2][3].

Physicochemical Profiling & Lead-Like Properties

To understand why 7-chloro-1-benzofuran-3-carboxylic acid is a highly sought-after building block, we must analyze its quantitative physicochemical profile. The data below illustrates its perfect alignment with Lipinski’s Rule of Five, making it an ideal starting point for library synthesis[3].

PropertyValueCausality / Significance in Drug Design
Molecular Weight 196.58 g/mol Highly lead-like; allows for downstream functionalization without exceeding the 500 Da limit[3].
XLogP3 2.5Optimal lipophilicity for cellular membrane permeability while maintaining aqueous solubility[3].
Topological Polar Surface Area 50.4 ŲExcellent predictor of good oral bioavailability and potential blood-brain barrier (BBB) penetration[3].
Hydrogen Bond Donors 1Provided by the carboxylic acid; crucial for anchoring to target receptor basic residues[3].
Hydrogen Bond Acceptors 3Facilitates interaction with aqueous environments and target protein backbones[3].

Structural Rationale & Structure-Activity Relationship (SAR)

As a Senior Application Scientist, I emphasize that every functional group on a building block must have a mechanistic purpose. The 7-chloro-1-benzofuran-3-carboxylic acid scaffold is a tripartite system:

  • The Benzofuran Core: Provides a rigid, planar surface ideal for π−π stacking interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) in the binding pocket.

  • The C3 Carboxylic Acid: Acts as the primary electrostatic anchor.

  • The C7 Chlorine: Serves a dual purpose. Sterically, it acts as a metabolic shield against CYP450 enzymes. Electronically, it can participate in orthogonal halogen bonding, a highly directional interaction that can significantly increase target affinity.

SAR Core 7-Chloro-1-benzofuran- 3-carboxylic acid C3 C3 Carboxylic Acid • Salt formation • H-bond donor/acceptor Core->C3 Pharmacophore C7 C7 Chloro Substitution • Metabolic blocking (CYP450) • Lipophilicity enhancement Core->C7 ADME Optimization Furan Benzofuran Core • Pi-Pi stacking • Rigid scaffold Core->Furan Structural Base

Structure-Activity Relationship (SAR) of 7-chloro-1-benzofuran-3-carboxylic acid.

Experimental Protocols: Synthesis Methodology

Historically, the synthesis of 3-substituted benzofurans was low-yielding and required harsh conditions. However, modern synthetic methodologies have revolutionized this process. The most robust and self-validating protocol utilizes a tandem C-H activation/annulation strategy between 3-chlorosalicylaldehyde and ethyl diazoacetate (EDA)[4].

Protocol: One-Pot Synthesis via Diazoacetate Annulation

Objective: To synthesize 7-chloro-1-benzofuran-3-carboxylic acid with high regioselectivity and yield.

Materials & Safety:

  • 3-Chlorosalicylaldehyde (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.5 equiv) – Critical Safety Note: EDA is potentially explosive. It must be handled in a fume hood and added strictly via controlled dropwise addition to prevent accumulation.

  • Catalyst: HBF4​⋅OEt2​ (0.1 equiv)

  • Solvents: Anhydrous Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF)

  • Reagents: 2.0 M aqueous NaOH, 1.0 M HCl

Step-by-Step Methodology:

  • Brønsted Acid-Catalyzed Annulation (Ester Formation):

    • Dissolve 3-chlorosalicylaldehyde in anhydrous DCM under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

    • Add HBF4​⋅OEt2​ (10 mol%) dropwise. Causality: The Brønsted acid activates the carbonyl oxygen of the aldehyde, increasing its electrophilicity for the subsequent nucleophilic attack by the diazo carbon.

    • Slowly add EDA (1.5 equiv) dissolved in DCM via a syringe pump over 30 minutes. Causality: Slow addition prevents the unwanted, exothermic dimerization of EDA into diethyl fumarate/maleate.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the aldehyde is consumed.

    • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over MgSO4​ , and concentrate to yield the intermediate: ethyl 7-chloro-1-benzofuran-3-carboxylate[4].

  • Saponification (Acid Generation):

    • Dissolve the crude ester in a 1:1 mixture of MeOH and THF.

    • Add 2.0 M aqueous NaOH (3.0 equiv) and stir at 50 °C for 2 hours. Causality: Heating is required to accelerate the hydrolysis of the ester, which is sterically hindered by the adjacent benzofuran ring system.

    • Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with distilled water and cool to 0 °C.

    • Acidify slowly with 1.0 M HCl to pH 2. Causality: Protonation of the carboxylate triggers the immediate precipitation of the highly crystalline target acid.

    • Filter the precipitate, wash with cold water, and dry under high vacuum to afford pure 7-chloro-1-benzofuran-3-carboxylic acid[5].

Synthesis SM 3-Chlorosalicylaldehyde (Starting Material) Int Ethyl 7-chloro-1-benzofuran- 3-carboxylate (Intermediate) SM->Int Annulation (DCM, 0°C to RT) Reagent Ethyl Diazoacetate (EDA) + HBF4·OEt2 (Cat.) Reagent->Int Dropwise Addition Hydrolysis Saponification (NaOH, MeOH/H2O, 50°C) Int->Hydrolysis Ester Cleavage Workup Acidification (HCl, pH 2) & Precipitation Hydrolysis->Workup Aqueous Extraction Prod 7-Chloro-1-benzofuran- 3-carboxylic acid (Product) Workup->Prod Vacuum Filtration

Step-by-step synthesis workflow of 7-chloro-1-benzofuran-3-carboxylic acid.

Pharmacological Applications

The 7-chloro-1-benzofuran-3-carboxylic acid scaffold is actively utilized in several cutting-edge therapeutic domains:

  • Antifungal Agents: Halogenated benzofuran-3-carboxylic acids have demonstrated potent activity against pathogenic fungi such as Cryptococcus neoformans and Aspergillus fumigatus. Mechanistically, these compounds augment amiodarone-elicited calcium fluxes into the fungal cytoplasm and act as inhibitors of fungal N-myristoyltransferase[6]. The C7-chloro substitution specifically increases the lipophilicity required to penetrate the rigid fungal cell wall.

  • Metabolic Disorders: The structural similarity of benzofuran-3-carboxylic acids to endogenous fatty acids allows them to act as modulators of peroxisome proliferator-activated receptors (PPARs), making them valuable intermediates in the synthesis of anti-diabetic and lipid-lowering drugs.

References

  • Title: 7-chloro-1-benzofuran-3-carboxylic acid - ECHA CHEM Source: European Chemicals Agency (ECHA) URL: [Link] (Search CAS: 1169490-60-1)

  • Title: 7-Chloro-1-benzofuran-3-carboxylic acid | C9H5ClO3 | CID 65439700 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate Source: Organic Syntheses URL: [Link]

  • Title: Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Chloro-1-benzofuran-3-carboxylic Acid: A Mechanistic and Practical Guide

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid, a val...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. We present a detailed, two-step synthetic route commencing from 2-chloro-6-hydroxybenzaldehyde. The core of this guide is an in-depth exploration of the reaction mechanism, which involves a sequential O-alkylation and an intramolecular cyclization, followed by ester hydrolysis. Causality behind experimental choices, step-by-step protocols for synthesis and purification, and critical safety considerations are discussed. Visual diagrams of the reaction mechanism and experimental workflow are provided to enhance understanding.

Introduction

The benzofuran nucleus is a prominent scaffold found in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] Consequently, the development of efficient and versatile methods for the synthesis of substituted benzofurans is a significant focus in synthetic organic chemistry.[2] 7-Chloro-1-benzofuran-3-carboxylic acid, in particular, serves as a crucial intermediate for creating more complex molecules in drug discovery programs.[3]

Numerous strategies exist for constructing the benzofuran ring system, including Perkin rearrangements, intramolecular Wittig reactions, and transition metal-catalyzed cyclizations.[4][5][6] A robust and frequently employed method involves the reaction of a salicylaldehyde derivative with an α-haloacetate ester.[1][7] This approach is advantageous due to the commercial availability of diverse starting materials and generally reliable reaction outcomes.

This guide details a well-established pathway for synthesizing 7-Chloro-1-benzofuran-3-carboxylic acid, beginning with the O-alkylation of 2-chloro-6-hydroxybenzaldehyde with ethyl bromoacetate, followed by a base-mediated intramolecular cyclization and subsequent saponification of the resulting ester.

Reaction Mechanism and Rationale

The transformation of 2-chloro-6-hydroxybenzaldehyde into 7-Chloro-1-benzofuran-3-carboxylic acid is accomplished in two primary stages: formation of the ethyl ester intermediate followed by its hydrolysis. Understanding the mechanism of each step is critical for optimizing reaction conditions and troubleshooting potential issues.

Overall Reaction Scheme:

G cluster_0 Step 1: O-Alkylation & Cyclization cluster_1 Step 2: Saponification start 2-chloro-6-hydroxy- benzaldehyde reagent1 + Ethyl bromoacetate (K2CO3, NaOEt) start->reagent1 intermediate Ethyl 7-chloro-1-benzofuran -3-carboxylate reagent1->intermediate reagent2 + NaOH, H2O (then H3O+) intermediate->reagent2 product 7-Chloro-1-benzofuran- 3-carboxylic acid reagent2->product

Caption: Overall two-step synthesis pathway.

Step A: O-Alkylation of the Phenolic Hydroxyl

The synthesis begins with a Williamson ether synthesis. The phenolic proton of 2-chloro-6-hydroxybenzaldehyde is acidic and is deprotonated by a mild base, typically potassium carbonate (K₂CO₃), to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction, displacing the bromide ion and forming ethyl 2-(2-chloro-6-formylphenoxy)acetate.

  • Choice of Base & Solvent: Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not the α-protons of the ester, preventing self-condensation of the bromoacetate. Acetonitrile (MeCN) or acetone are common solvents as they effectively dissolve the reactants and facilitate the Sₙ2 reaction.[7]

Step B: Intramolecular Cyclization/Annulation

The key ring-forming step is an intramolecular condensation reaction. A stronger base, such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon (the carbon between the ester carbonyl and the ether oxygen), generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the adjacent aldehyde group. The resulting alkoxide intermediate subsequently eliminates a molecule of water (after protonation) upon acidic workup or heating to yield the furan ring. This dehydrative annulation is the final step in forming the stable aromatic benzofuran system.

  • Causality of Base Choice: A stronger base like sodium ethoxide is required to generate the carbanion from the α-carbon, which is less acidic than the initial phenolic proton. Using a weaker base would result in an incomplete or very slow reaction.

Step C: Saponification

The final step is the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt. Aqueous sodium hydroxide (NaOH) is added, and the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide ion. A final acidification step with an acid like hydrochloric acid (HCl) protonates the carboxylate salt to yield the final product, 7-Chloro-1-benzofuran-3-carboxylic acid, which typically precipitates from the aqueous solution.

Detailed Mechanistic Pathway

G A 2-chloro-6-hydroxybenzaldehyde B Phenoxide Intermediate A->B + K2CO3 - H+ C Ethyl 2-(2-chloro-6-formylphenoxy)acetate B->C + Ethyl bromoacetate (SN2) D Carbanion (Enolate) C->D + NaOEt - EtOH E Cyclized Alkoxide Intermediate D->E Intramolecular Nucleophilic Attack F Dihydrobenzofuran Intermediate E->F + H2O (Workup) G Ethyl 7-chloro-1-benzofuran-3-carboxylate F->G - H2O (Dehydration) H Carboxylate Salt G->H 1. NaOH, H2O 2. - EtOH I 7-Chloro-1-benzofuran-3-carboxylic acid H->I + H3O+ (Acidification)

Caption: Step-by-step reaction mechanism.

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the ester intermediate and its subsequent hydrolysis to the final acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-chloro-6-hydroxybenzaldehyde≥98%Commercial
Ethyl bromoacetate≥98%CommercialCaution: Lachrymator and toxic.[7]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialFinely powdered.
Sodium Ethoxide (NaOEt)≥95%CommercialHandle under inert atmosphere.
Acetonitrile (MeCN)AnhydrousCommercial
Ethanol (EtOH)AnhydrousCommercial
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercial
Hydrochloric Acid (HCl)37% (conc.)Commercial
Diethyl Ether (Et₂O)ACS GradeCommercialFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialFor drying.
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Part 1: Synthesis of Ethyl 7-chloro-1-benzofuran-3-carboxylate

Experimental Workflow

G cluster_setup Reaction Setup cluster_workup Workup & Isolation A Combine 2-chloro-6-hydroxybenzaldehyde, K2CO3, and MeCN in flask. B Add Ethyl Bromoacetate. A->B C Heat mixture to reflux for 12-24h. B->C D Cool to RT, filter solids. C->D E Concentrate filtrate in vacuo. D->E F Dissolve residue in EtOH, add NaOEt. E->F G Stir at RT for 2-4h. F->G H Quench with H2O, extract with Et2O. G->H I Dry organic layer (Na2SO4), concentrate. H->I J Obtain Pure Ester Intermediate I->J Purify via column chromatography or recrystallization.

Caption: Workflow for the synthesis of the ester intermediate.

Procedure:

  • To a 250 mL round-bottom flask, add 2-chloro-6-hydroxybenzaldehyde (10.0 g, 63.9 mmol), anhydrous potassium carbonate (17.7 g, 127.8 mmol, 2.0 equiv), and anhydrous acetonitrile (150 mL).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (8.5 mL, 76.7 mmol, 1.2 equiv) dropwise to the mixture. Caution: Ethyl bromoacetate is a potent lachrymator and should be handled in a fume hood.[7]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts using a Büchner funnel. Wash the solid cake with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the crude residue in anhydrous ethanol (100 mL). In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.6 g, 69.6 mmol) in anhydrous ethanol (50 mL) or use commercial sodium ethoxide.

  • Slowly add the sodium ethoxide solution to the crude ester solution at room temperature. Stir for 2-4 hours. A precipitate may form.

  • Quench the reaction by pouring it into 300 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ethyl 7-chloro-1-benzofuran-3-carboxylate.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Part 2: Synthesis of 7-Chloro-1-benzofuran-3-carboxylic Acid

Procedure:

  • Dissolve the purified ethyl 7-chloro-1-benzofuran-3-carboxylate (e.g., 5.0 g, 20.9 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (2.5 g, 62.8 mmol, 3.0 equiv) in water (25 mL).

  • Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is approximately 1-2. A white or off-white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.

  • Dry the product in a vacuum oven at 50-60°C to a constant weight to yield 7-Chloro-1-benzofuran-3-carboxylic acid.

Data Summary and Expected Results

ParameterValue
Starting Material 2-chloro-6-hydroxybenzaldehyde
Key Reagents Ethyl bromoacetate, K₂CO₃, NaOEt, NaOH
Overall Yield 60-75% (over two steps)
Final Product Appearance White to off-white solid
Molecular Formula C₉H₅ClO₃
Molecular Weight 196.59 g/mol [3]
Expected ¹H NMR (DMSO-d₆) Peaks expected for aromatic protons and the furan proton, plus a broad singlet for the carboxylic acid proton (>12 ppm).
Expected ¹³C NMR (DMSO-d₆) Peaks expected for aromatic carbons, furan carbons, and the carboxylic acid carbonyl (>160 ppm).

Troubleshooting and Safety

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, as water can interfere with the base-mediated reactions. Incomplete reaction may require longer reflux times or a stronger base for the cyclization step.

  • Incomplete Hydrolysis: If the ester is not fully hydrolyzed, extend the reflux time or increase the equivalents of NaOH.

  • Product Purity: The final product can be further purified by recrystallization from an appropriate solvent system like ethanol/water or acetic acid/water if necessary.

Safety Considerations:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethyl bromoacetate is a strong lachrymator and is toxic. Handle with extreme care.[7]

  • Sodium ethoxide and sodium hydroxide are corrosive bases. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is highly corrosive.

Conclusion

The described method provides a reliable and scalable synthesis for 7-Chloro-1-benzofuran-3-carboxylic acid from readily available starting materials. The protocol is based on fundamental and well-understood organic reactions, making it accessible for most synthetic chemistry laboratories. A thorough understanding of the underlying reaction mechanism, as detailed in this guide, is crucial for successful execution and optimization. This synthetic route delivers a valuable chemical intermediate essential for the advancement of various research and drug development programs.

References

  • M. Kishor. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5):210-220. [Link]

  • ResearchGate. (2025). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2009). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 86, 172–180. [Link]

  • Fan, Y.-S., Das, U., Hsiao, M.-Y., Liu, M.-H., & Lin, W. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry, 79(24), 12216–12223. [Link]

  • Das, U., & Lin, W. (2012). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications, 48(70), 8802-8804. [Link]

  • Fan, Y.-S., Das, U., Hsiao, M.-Y., Liu, M.-H., & Lin, W. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry, 79(24), 12216–12223. [Link]

  • Hossain, M. M., Morshed, M. M., & Dudley, M. E. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711-1714. [Link]

  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. [Link]

  • (N.d.). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. [Link]

  • Knight, D. W., & Little, P. B. (1998). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1, (22), 3771-3779. [Link]

  • M. Kishor. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • M Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5):210-220. [Link]

  • Sobiak, S., & Gzella, A. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4749–4758. [Link]

  • Wikipedia. (n.d.). Perkin rearrangement. [Link]

  • Khan, S., Siddiqui, Z. N., & Al-Ameri, A. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 20728–20752. [Link]

  • Khan, S., Siddiqui, Z. N., & Al-Ameri, A. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

  • Sanna, C., Piras, S., Murgia, I. A., Porcu, G., & Carta, A. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2873. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-1-benzofuran-3-carboxylic acid. PubChem Compound Database. [Link]

  • Google Patents. (n.d.).
  • ChemSpider. (2013). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. Synthetic Pages. [Link]

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Application

Application Note: A Multi-Platform Approach for the Comprehensive Characterization of 7-Chloro-1-benzofuran-3-carboxylic acid

Abstract This document provides a detailed guide for the analytical characterization of 7-Chloro-1-benzofuran-3-carboxylic acid, a key heterocyclic compound with potential applications in pharmaceutical and materials sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the analytical characterization of 7-Chloro-1-benzofuran-3-carboxylic acid, a key heterocyclic compound with potential applications in pharmaceutical and materials science development. Ensuring the structural integrity, identity, and purity of such molecules is paramount for reliable research and development outcomes. This application note outlines a multi-faceted analytical strategy employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, offering a framework for robust quality control and structural elucidation.

Introduction: The Imperative for Rigorous Analysis

Benzofuran derivatives are recognized for a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1][2] 7-Chloro-1-benzofuran-3-carboxylic acid (C₉H₅ClO₃) is a specific analogue whose utility in synthesis hinges on its precise chemical identity and purity. Impurities or structural isomers can lead to unpredictable biological effects or failed downstream synthetic steps. Therefore, a comprehensive analytical workflow is not merely a quality control measure but a foundational component of the scientific process.

This guide moves beyond simple procedural lists, delving into the causality behind methodological choices. By integrating data from orthogonal techniques—separation science (HPLC), mass analysis (MS), and spectroscopy (NMR, FTIR)—we establish a self-validating system that provides unambiguous confirmation of the molecule's characteristics.

Physicochemical Properties of 7-Chloro-1-benzofuran-3-carboxylic acid
PropertyValueSource
IUPAC Name 7-chloro-1-benzofuran-3-carboxylic acid[3]
CAS Number 1169490-60-1[3]
Molecular Formula C₉H₅ClO₃
Molecular Weight 196.58 g/mol [3]
Canonical SMILES C1=CC2=C(C(=C1)Cl)OC=C2C(=O)O[3]

Chromatographic Purity and Quantification: HPLC Analysis

High-Performance Liquid Chromatography is the cornerstone for assessing the purity of 7-Chloro-1-benzofuran-3-carboxylic acid. A reverse-phase method is optimal, separating the analyte from potential starting materials, by-products, and degradants based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Expert Rationale for Method Development
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention for the aromatic benzofuran core.

  • Mobile Phase: The mobile phase consists of an organic modifier (acetonitrile or methanol) and acidified water. The addition of an acid, such as formic or phosphoric acid, is critical. It suppresses the ionization of the carboxylic acid functional group (pKa ~4-5), ensuring the molecule is in a neutral state. This prevents poor peak shape (tailing) and improves retention time reproducibility.

  • Detection: The benzofuran ring system contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity spectrally and to select the wavelength of maximum absorbance (~254 nm or as determined by a UV scan) for optimal sensitivity.

Experimental Protocol: HPLC Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of 7-Chloro-1-benzofuran-3-carboxylic acid reference standard and dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Sample Solution: Prepare the sample to be analyzed at the same concentration.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector PDA at 254 nm
  • Data Analysis:

    • Identity: The retention time of the main peak in the sample chromatogram should match that of the reference standard.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve Sample in Methanol/ACN Inject Inject Sample Prep->Inject Column C18 Reverse-Phase Separation Inject->Column Detect PDA Detection (254 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analysis Purity (% Area) Identity (RT Match) Chromatogram->Analysis

Caption: Workflow for HPLC purity analysis.

Molecular Weight Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry provides definitive confirmation of the molecular weight, serving as an essential check on the compound's identity. When coupled with HPLC, it can also assign molecular weights to any impurities detected.

Expert Rationale for Method Development
  • Ionization Mode: Electrospray Ionization (ESI) is the preferred technique for this molecule. Given the presence of the acidic carboxylic acid group, ESI in negative ion mode ([M-H]⁻) will be highly efficient and sensitive. The molecule will readily deprotonate to form a stable carboxylate anion.

  • Isotopic Pattern: A crucial validation point is the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the mass spectrum should exhibit a characteristic [M-H]⁻ peak and an [M-H+2]⁻ peak (corresponding to the ³⁷Cl isotopologue) with a ~3:1 intensity ratio. This is a powerful diagnostic tool.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system (as described above) coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Method: The HPLC method can be identical to the one used for purity analysis. The eluent from the column is directed into the MS source.

  • MS Parameters:

ParameterRecommended Setting
Ionization Mode ESI Negative
Mass Range 50 - 500 m/z
Capillary Voltage -3.5 kV
Drying Gas Temp. 300 °C
Drying Gas Flow 10 L/min
  • Data Interpretation:

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm the presence of the [M-H]⁻ ion at m/z 195.0 (for C₉H₄³⁵ClO₃⁻).

    • Verify the presence of the isotopic peak at m/z 197.0 (for C₉H₄³⁷ClO₃⁻) with approximately one-third the intensity of the base peak.

MS_Workflow LC HPLC Separation ESI Electrospray Ionization (Negative Mode) LC->ESI Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->Analyzer Detector Ion Detector Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Interpretation Data Interpretation: - [M-H]⁻ at m/z 195 - Chlorine Isotope Pattern at m/z 197 Spectrum->Interpretation NMR_Workflow Prep Dissolve Sample in DMSO-d6 Acquire Acquire Spectra (¹H and ¹³C) Prep->Acquire Process Process FID (Fourier Transform) Acquire->Process Assign Assign Signals & Confirm Structure Process->Assign

Caption: NMR spectroscopy analysis workflow.

Functional Group Identification: FTIR Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, providing complementary data to the other methods.

Expert Rationale for Interpretation

The FTIR spectrum of a carboxylic acid is dominated by features resulting from strong intermolecular hydrogen bonding, which forms a dimeric structure.

  • O-H Stretch: The most characteristic feature is an extremely broad absorption band for the O-H stretch, typically spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹. This broadness is a direct result of hydrogen bonding. [4]* C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp band. For aromatic acids, this peak is typically found between 1710 and 1680 cm⁻¹ due to conjugation with the aromatic ring. [4]* C-O Stretch & O-H Bend: A C-O stretching vibration is expected between 1320 and 1210 cm⁻¹, and an out-of-plane O-H bend (wag) is often seen near 900 cm⁻¹. [4]

Experimental Protocol: FTIR Analysis
  • Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorptions:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
O-HStretch3300 - 2500Very Broad
C-H (Aromatic)Stretch3100 - 3000Sharp, Medium
C=O (Carbonyl)Stretch1710 - 1680Strong, Sharp
C=C (Aromatic)Stretch1600 - 1450Medium to Strong
C-OStretch1320 - 1210Strong
C-ClStretch~800 - 600Medium to Strong

Conclusion: An Integrated Strategy for Compound Validation

The true power of this analytical approach lies in the integration of data from all four techniques. No single method provides a complete picture, but together they form a robust, self-validating workflow for the characterization of 7-Chloro-1-benzofuran-3-carboxylic acid.

Summary_Diagram Analyte 7-Chloro-1-benzofuran- 3-carboxylic acid HPLC HPLC Analyte->HPLC MS Mass Spec Analyte->MS NMR NMR Analyte->NMR FTIR FTIR Analyte->FTIR Purity Purity & Identity (Retention Time) HPLC->Purity MW Molecular Weight & Isotope Pattern MS->MW Structure Connectivity & Isomer Confirmation NMR->Structure FuncGroup Functional Groups (C=O, OH, C-Cl) FTIR->FuncGroup Confirmation Comprehensive Characterization Purity->Confirmation MW->Confirmation Structure->Confirmation FuncGroup->Confirmation

Caption: Integrated strategy for complete characterization.

By following this multi-platform guide, researchers can be confident in the quality and identity of their material, ensuring the integrity and reproducibility of their scientific work.

References

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). MDPI. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2012). Semantic Scholar. [Link]

  • 7-Chloro-1-benzofuran-3-carboxylic acid. PubChem. [Link]

  • 7-chloro-1-benzofuran-3-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. (2007). PubMed. [Link]

  • 7-chloro-1-benzofuran-3-carboxylic acid (C9H5ClO3). PubChemLite. [Link]

  • The Determination of a Chlorinated Benzofuran Pharmaceutical Intermediate by HPLC-MS With On-Line Derivatization. (2000). PubMed. [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2021). ResearchGate. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

Sources

Method

Application Notes &amp; Protocols: High-Purity Isolation of 7-Chloro-1-benzofuran-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Introduction: The Critical Role of Purity 7-Chloro-1-benzofuran-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its s...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purity

7-Chloro-1-benzofuran-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif is found in numerous pharmacologically active molecules, making its purity paramount for reliable downstream applications. In drug development, even minute impurities can lead to unforeseen side effects, altered biological activity, or complications in formulation.[1] Therefore, robust and validated purification strategies are not merely a procedural step but a foundational requirement for generating credible and reproducible scientific data.

This guide provides an in-depth analysis and detailed protocols for the purification of 7-Chloro-1-benzofuran-3-carboxylic acid. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling researchers to troubleshoot and adapt these methods as needed. The techniques covered include recrystallization, acid-base extraction, and silica gel chromatography, along with methods for purity verification.

Compound Profile and Impurity Landscape

Before selecting a purification strategy, it is essential to understand the physicochemical properties of the target compound and the likely impurities originating from its synthesis.

  • Compound: 7-Chloro-1-benzofuran-3-carboxylic acid

  • Molecular Formula: C₉H₅ClO₃[2]

  • Molecular Weight: 196.58 g/mol [2]

  • Appearance: Typically an off-white to pale yellow solid.

  • Key Functionality: The carboxylic acid group (pKa ≈ 3-5) is the most influential feature, rendering the molecule acidic and dictating its solubility. It is generally insoluble in water but readily deprotonates in aqueous basic solutions to form a soluble carboxylate salt.

Common Impurities: Synthetic routes to benzofurans can introduce various impurities.[3][4] Potential contaminants for this specific molecule include:

  • Unreacted Starting Materials: Such as substituted salicylaldehydes or phenols used in the initial cyclization reactions.

  • Reaction Intermediates: Incompletely cyclized or hydrolyzed precursors.

  • Isomeric Byproducts: Chloro-substitution at different positions on the benzofuran ring.

  • Residual Solvents: Organic solvents used during the synthesis (e.g., Toluene, DMF, Acetone).

Purification Workflow: A Multi-Step Strategy

A multi-faceted approach is often necessary to achieve high purity (>99.5%). The optimal workflow depends on the initial purity and the nature of the contaminants. The following diagram outlines a logical purification sequence.

Purification_Workflow Crude Crude 7-Chloro-1-benzofuran- 3-carboxylic acid Extraction Acid-Base Extraction (Removes Neutral/Basic Impurities) Crude->Extraction Primary Purification Chromatography Column Chromatography (For Difficult Separations) Crude->Chromatography If extraction fails or for very impure samples Recrystallization Recrystallization (Removes Soluble Impurities) Extraction->Recrystallization Secondary Purification Pure Pure Product (>99.5%) Extraction->Pure If sufficiently pure Recrystallization->Pure Chromatography->Recrystallization Analysis Purity & Identity Confirmation (HPLC, NMR, MP) Pure->Analysis

Caption: General purification workflow for 7-Chloro-1-benzofuran-3-carboxylic acid.

Protocol 1: Purification via Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. It is a highly effective, scalable, and economical first-line purification method.

Principle: The acidic compound is deprotonated by a weak base (sodium bicarbonate) to form a water-soluble salt. Neutral organic impurities remain in the organic phase and are washed away. The pure acid is then regenerated by re-acidification, causing it to precipitate out of the aqueous solution.

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Deprotonation cluster_1 Step 2: Separation cluster_2 Step 3: Reprotonation & Precipitation Organic_Phase_1 Organic Phase (e.g., Ethyl Acetate) - Crude Product - Neutral Impurities Aqueous_Phase_1 Aqueous Phase - 5% NaHCO₃ Solution Organic_Phase_2 Organic Phase (Discard) - Neutral Impurities Organic_Phase_1:head->Organic_Phase_2:head Separate Layers Aqueous_Phase_2 Aqueous Phase (Collect) - Sodium 7-chloro-1-benzofuran-3-carboxylate (Soluble) Aqueous_Phase_1:head->Aqueous_Phase_2:head Mix & Separate Aqueous_Phase_3 Aqueous Phase - Add 2M HCl until pH ~2 Aqueous_Phase_2:head->Aqueous_Phase_3:head Isolate Aqueous Layer Precipitate Solid Precipitate - Pure Product Aqueous_Phase_3:head->Precipitate:head Filter

Sources

Application

Application Note: Experimental Protocol for the Synthesis of 7-Chloro-1-benzofuran-3-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Benzofuran-3-carboxylic acids are privileged pharmacophores in medicinal chemistry, frequently se...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Benzofuran-3-carboxylic acids are privileged pharmacophores in medicinal chemistry, frequently serving as foundational building blocks for the development of antimicrobial, anti-inflammatory, and anticancer therapeutics[1]. The target compound, 7-Chloro-1-benzofuran-3-carboxylic acid (CAS No.: 1169490-60-1) [2], features a strategic halogen substituent at the C7 position, which can significantly enhance the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs).

Historically, the synthesis of 2-unsubstituted benzofuran-3-carboxylic acids required lengthy, multi-step sequences involving the pre-functionalization of phenols. To optimize throughput and scalability, this protocol adapts the highly efficient, regioselective annulation strategy pioneered by [3],[4].

Mechanistic Rationale: The methodology leverages the direct reaction of commercially available [5] with ethyl diazoacetate (EDA)[6]. The reaction is catalyzed by tetrafluoroboric acid diethyl ether complex ( ). As a strong Brønsted/Lewis acid, selectively activates the formyl group of the salicylaldehyde for nucleophilic attack by the diazo carbon, bypassing the premature decomposition of EDA that often plagues transition-metal catalysts. This forms a hemiacetal intermediate, which is subsequently driven to full aromatization via dehydration with concentrated sulfuric acid[3]. A final base-mediated saponification yields the free carboxylic acid[6].

Experimental Workflow

SynthesisWorkflow SM 3-Chloro-2-hydroxybenzaldehyde + Ethyl Diazoacetate Step1 Lewis Acid Annulation (HBF4·OEt2, CH2Cl2, 0 °C to RT) SM->Step1 Int1 Hemiacetal Intermediate Step1->Int1 Step2 Dehydration (Conc. H2SO4, RT) Int1->Step2 Ester Ethyl 7-chloro-1-benzofuran- 3-carboxylate Step2->Ester Step3 Saponification (NaOH, THF/MeOH/H2O, 70 °C) Ester->Step3 Step4 Acidification (1M HCl to pH 1) Step3->Step4 Product 7-Chloro-1-benzofuran- 3-carboxylic acid Step4->Product

Figure 1: Two-stage synthetic workflow for 7-Chloro-1-benzofuran-3-carboxylic acid.

Materials and Safety

  • Reagents: 3-Chloro-2-hydroxybenzaldehyde (97%), Ethyl diazoacetate (EDA, ~15 wt. % in toluene or neat liquid), Tetrafluoroboric acid diethyl ether complex ( ), Sulfuric acid (conc. ), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Solvents: Anhydrous Dichloromethane ( ), Tetrahydrofuran (THF), Methanol (MeOH), Diethyl ether ( ).

  • Critical Safety Note: Ethyl diazoacetate is potentially explosive and highly toxic. All manipulations involving EDA must be performed in a well-ventilated fume hood behind a blast shield. Avoid the use of ground-glass joints that may cause friction.

Step-by-Step Experimental Protocol

Part A: Synthesis of Ethyl 7-chloro-1-benzofuran-3-carboxylate
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-chloro-2-hydroxybenzaldehyde (1.57 g, 10.0 mmol) in anhydrous (10 mL).

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Syringe in (136 µL, 1.0 mmol, 0.1 equiv) dropwise.

    • Causality Note: Cooling the reaction mixture prior to catalyst and EDA addition is critical. It suppresses the exothermic, uncontrolled homocoupling of EDA (which forms diethyl maleate/fumarate byproducts) and favors the desired cross-annulation pathway.

  • Annulation: Dissolve ethyl diazoacetate (1.68 mL, 16.0 mmol, 1.6 equiv) in anhydrous (5 mL). Add this solution dropwise to the reaction mixture over a period of 15–20 minutes.

    • Self-Validating Observation: Upon addition of EDA, a steady evolution of nitrogen gas ( ) will be visibly apparent. Remove the ice bath, allow the reaction to warm to room temperature, and stir until gas evolution completely ceases (typically 30–45 minutes). The cessation of bubbling is a reliable intrinsic indicator that the EDA has been fully consumed[6].

  • Dehydration: Once evolution stops, carefully add concentrated (1.0 mL) dropwise. Stir the mixture for an additional 30 minutes at room temperature.

    • Causality Note: The initial Lewis acid-catalyzed reaction halts at a stable hemiacetal intermediate. The introduction of strong dehydrating conditions ( ) forces the elimination of a water molecule, driving the thermodynamic aromatization to form the benzofuran ring[3],[6].

  • Workup: Quench the reaction by slowly pouring it into a beaker containing saturated aqueous (30 mL) until the aqueous layer tests slightly basic (pH ~8). Extract the mixture with (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes) to afford the intermediate ester as a solid.

Part B: Saponification to 7-Chloro-1-benzofuran-3-carboxylic Acid
  • Hydrolysis Setup: Transfer the purified ethyl 7-chloro-1-benzofuran-3-carboxylate (assuming ~1.79 g, 8.0 mmol) into a 100 mL round-bottom flask. Dissolve the ester in a mixed solvent system of THF (10 mL) and MeOH (10 mL).

  • Base Addition: Add 2M aqueous NaOH (16 mL, 32.0 mmol, 4.0 equiv) to the stirring solution.

    • Causality Note: A ternary solvent system (THF/MeOH/ ) is employed to bridge the solubility gap. THF solubilizes the lipophilic benzofuran ester, water solvates the hydroxide nucleophile, and methanol acts as a miscible co-solvent, ensuring a homogeneous reaction environment that maximizes the hydrolysis rate[6].

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C, stirring overnight under a nitrogen atmosphere.

  • Isolation: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the volatile organic solvents (THF and MeOH). Dilute the remaining aqueous phase with distilled water (10 mL) and wash with (15 mL) to extract any unreacted ester or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH of the solution reaches 1–2.

    • Self-Validating Observation: The target 7-chloro-1-benzofuran-3-carboxylic acid is highly insoluble in acidic water. A thick, white-to-off-white precipitate will immediately crash out of the solution upon reaching the target pH[6].

  • Filtration: Collect the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts. Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure title compound.

Quantitative Data & Stoichiometry Summary

Reagent / IntermediateMW ( g/mol )EquivalentsAmountMolesExpected Yield
3-Chloro-2-hydroxybenzaldehyde156.571.01.57 g10.0 mmol-
Ethyl diazoacetate (EDA)114.101.61.83 g (1.68 mL)16.0 mmol-
161.930.1162 mg (136 µL)1.0 mmol-
Ethyl 7-chloro-1-benzofuran-3-carboxylate 224.64---~75–85%
NaOH (2M aq)40.004.016 mL32.0 mmol-
7-Chloro-1-benzofuran-3-carboxylic acid 196.59--->90% (from ester)

Analytical Characterization

To verify the structural integrity of the synthesized 7-Chloro-1-benzofuran-3-carboxylic acid, the following analytical signatures are expected:

  • H NMR (400 MHz, DMSO- ): The defining diagnostic peak is the highly deshielded furan C2 proton, which will appear as a sharp, distinct singlet at approximately 8.60–8.80 ppm. The aromatic protons (C4, C5, C6) will present as a multiplet/doublets in the 7.30–8.00 ppm region. The broad carboxylic acid OH proton will appear >12.5 ppm.

  • Mass Spectrometry (ESI-MS): Calculated exact mass for is 195.99. Negative ionization mode (ESI-) will yield a prominent pseudomolecular ion at m/z ~195.0, accompanied by the characteristic chlorine isotope pattern ( ratio of 3:1 at m/z 195/197).

References

  • Dudley, M. E.; Morshed, M. M.; Hossain, M. M. "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate." Synthesis 2006, 1711-1714. URL:[Link]

  • Hossain, M. M. et al. "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses 2009, 86, 172. URL:[Link]

  • Hossain, M. M. et al. "Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds." ACS Combinatorial Science 2017, 19, 5, 331–337. URL:[Link]

  • LookChem Database. "3-Chloro-2-hydroxybenzaldehyde (CAS: 1927-94-2)." URL:[Link]

Sources

Method

Unlocking Novel Antimicrobial Therapies: Application Notes and Protocols for 7-Chloro-1-benzofuran-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, benzofuran derivatives have em...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, benzofuran derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides an in-depth technical overview and detailed protocols for investigating the antimicrobial properties of 7-Chloro-1-benzofuran-3-carboxylic acid and its derivatives. As a senior application scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a robust and reproducible experimental design.

Introduction: The Therapeutic Potential of Halogenated Benzofurans

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a core structure in many natural and synthetic bioactive molecules.[1][2] The introduction of various substituents to the benzofuran ring system allows for the modulation of its pharmacological properties. Halogenation, in particular, has been identified as a critical modification that can enhance the antimicrobial efficacy of organic compounds.[3][4] The presence of a chlorine atom at the 7th position of the benzofuran ring, combined with a carboxylic acid moiety at the 3rd position, presents a unique chemical entity with the potential for significant antimicrobial activity.

Recent studies have highlighted the antibacterial and antifungal potential of various benzofuran derivatives. For instance, derivatives synthesized from 7-chlorobenzofuran-3-yl hydrazine have demonstrated potent antibacterial activity.[5][6] Furthermore, research on other halogenated 3-benzofurancarboxylic acids has revealed their activity against Gram-positive bacteria and fungi, suggesting that the halogen substituent plays a crucial role in their mechanism of action.[3][7]

This document will guide researchers through the essential protocols for evaluating the antimicrobial spectrum and potency of novel 7-Chloro-1-benzofuran-3-carboxylic acid derivatives.

Postulated Mechanism of Action: A Multi-Faceted Approach

While the precise mechanism of action for 7-Chloro-1-benzofuran-3-carboxylic acid derivatives is still under investigation, insights can be drawn from related halogenated and benzofuran-based antimicrobial agents. The antimicrobial effect is likely not due to a single target but rather a combination of factors.

Key Hypothesized Mechanisms:

  • Disruption of Cellular Membranes: The lipophilic nature of the benzofuran core, enhanced by the chloro-substituent, may facilitate the insertion of the molecule into the microbial cell membrane. This can disrupt membrane integrity, leading to leakage of essential cellular components and ultimately cell death.

  • Inhibition of Key Enzymes: The carboxylic acid group and the overall electronic properties of the molecule may allow it to interact with and inhibit essential microbial enzymes. Halogenation can increase the compound's reactivity and ability to form bonds with active sites of enzymes, disrupting metabolic pathways.[8]

  • Interference with DNA and Protein Synthesis: Some antimicrobial compounds exert their effects by intercalating with DNA or binding to ribosomes, thereby inhibiting DNA replication and protein synthesis. The planar structure of the benzofuran ring could potentially facilitate such interactions.

  • Induction of Oxidative Stress: The presence of the halogen may contribute to the generation of reactive oxygen species (ROS) within the microbial cell, leading to oxidative damage to proteins, lipids, and nucleic acids.

The following diagram illustrates the potential multi-target mechanism of action for these derivatives.

Antimicrobial_Mechanism Compound 7-Chloro-1-benzofuran-3-carboxylic Acid Derivative Membrane Cell Membrane Disruption Compound->Membrane Lipophilicity Enzyme Enzyme Inhibition Compound->Enzyme Active Site Binding DNA_Protein DNA/Protein Synthesis Interference Compound->DNA_Protein Intercalation/ Binding ROS Oxidative Stress Compound->ROS Halogen Reactivity Death Microbial Cell Death Membrane->Death Enzyme->Death DNA_Protein->Death ROS->Death

Caption: Postulated multi-target antimicrobial mechanism of action.

Quantitative Data Summary: A Framework for Efficacy Comparison

Effective data management is crucial for comparing the antimicrobial efficacy of different derivatives. The following table provides a standardized format for presenting Minimum Inhibitory Concentration (MIC) data. Researchers should populate a similar table with their experimental findings.

Derivative ID Test Microorganism Gram Stain MIC (µg/mL) Positive Control (Antibiotic) Positive Control MIC (µg/mL)
7-Cl-BFC-001Staphylococcus aureusGram-positiveVancomycin
7-Cl-BFC-001Escherichia coliGram-negativeCiprofloxacin
7-Cl-BFC-001Candida albicansFungusAmphotericin B
7-Cl-BFC-002Staphylococcus aureusGram-positiveVancomycin
7-Cl-BFC-002Escherichia coliGram-negativeCiprofloxacin
7-Cl-BFC-002Candida albicansFungusAmphotericin B

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established methodologies for antimicrobial susceptibility testing and are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test derivatives of 7-Chloro-1-benzofuran-3-carboxylic acid

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (bacteria and/or fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Amphotericin B)

  • Sterile multichannel pipettes and tips

  • Plate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.

  • Preparation of Microbial Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium.

    • Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria, or 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Appropriate Temperature C->D E Visually Inspect for Growth (Determine MIC) D->E

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Materials:

  • MIC plate from Protocol 1

  • Agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

  • Sterile pipette and tips or a multi-pronged inoculator

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

    • Spot-plate the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MBC/MFC:

    • Observe the agar plates for colony growth.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or minimal colony growth).

Conclusion and Future Directions

The protocols and information presented in this guide provide a solid foundation for the systematic evaluation of 7-Chloro-1-benzofuran-3-carboxylic acid derivatives as potential antimicrobial agents. The structure-activity relationship data from initial screenings will be instrumental in guiding the synthesis of more potent and selective analogs. Further research should focus on elucidating the precise molecular targets and mechanisms of action of the most promising compounds. Cytotoxicity assays against mammalian cell lines will also be crucial to assess their therapeutic potential. The continued exploration of this chemical class holds significant promise for the development of next-generation antimicrobial therapies.

References

  • Kossakowski, J., et al. (2012). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Medical Mycology, 50(7), 735-743. Available at: [Link]

  • Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. Available at: [Link]

  • Kossakowski, J., et al. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Singh, P., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 51(1). Available at: [Link]

  • Patel, R., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Bioorganic & Medicinal Chemistry Letters, 21(16), 4843-4846. Available at: [Link]

  • Kossakowski, J., et al. (2012). Benzofuran derivatives with antifungal activity. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • Unknown Author. (n.d.). ANTIMICROBIAL AGENT. SlideShare. Available at: [Link]

  • Lomatividya, B., & Baidya, M. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2), 10-15. Available at: [Link]

  • Unknown Author. (2022). Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(115), 95043-95059. Available at: [Link]

  • Harish Kumar, D. R., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(2), 636-639. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-1-benzofuran-3-carboxylic acid. PubChem. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Xin, Y., et al. (2018). Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2-carboxamide derivatives. Bulgarian Chemical Communications, 50(1), 145-149. Available at: [Link]

  • Pulingam, T., et al. (2022). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 74(1), 89-146. Available at: [Link]

  • Pop, R., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 350. Available at: [Link]

  • Yilmaz, I., & Yilmaz, A. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition, 23(3). Available at: [Link]

  • Shah, T., et al. (2014). Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. European Journal of Medicinal Chemistry, 74, 801-807. Available at: [Link]

  • Kumar, R., et al. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. Available at: [Link]

Sources

Application

Application Note: 7-Chloro-1-benzofuran-3-carboxylic acid as a Versatile Building Block in Advanced Material Science

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Researchers Content Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale While traditionally utilized a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Researchers Content Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

While traditionally utilized as an intermediate in pharmaceutical drug development, 7-Chloro-1-benzofuran-3-carboxylic acid (CAS: 1169490-60-1) has emerged as a highly versatile building block in advanced material science. Its unique structural topology offers a trifecta of functional handles that can be orthogonally manipulated to engineer next-generation optoelectronic polymers and Luminescent Metal-Organic Frameworks (LMOFs).

The material utility of this molecule is driven by three core features:

  • The Benzofuran Core: Provides a rigid, electron-rich π -conjugated system. This structural rigidity restricts intramolecular bond rotation, thereby minimizing non-radiative decay pathways and enhancing overall Photoluminescence Quantum Yield (PLQY).

  • The 3-Carboxylic Acid Group: Acts as a robust anchoring moiety. It can coordinate with transition and lanthanide metal nodes to self-assemble into highly ordered MOFs, or undergo esterification/amidation to attach to polymer backbones.

  • The 7-Chloro Substituent: Serves a dual purpose. Synthetically , it acts as a regioselective handle for late-stage palladium-catalyzed cross-coupling, allowing researchers to extend conjugation. Photophysically , the chlorine atom induces a mild "heavy-atom effect." This enhances spin-orbit coupling, promoting rapid Intersystem Crossing (ISC) from the Singlet ( S1​ ) to the Triplet ( T1​ ) excited state—a critical requirement for triplet-harvesting in Phosphorescent OLEDs (PhOLEDs) and for the "antenna effect" in Lanthanide MOFs.

G A 7-Chloro-1-benzofuran- 3-carboxylic acid B Pd-Catalyzed Cross-Coupling A->B C Solvothermal Coordination A->C D Conjugated OLED Monomers B->D E Luminescent MOFs (LMOFs) C->E

Divergent synthetic workflows for 7-Chloro-1-benzofuran-3-carboxylic acid in material science.

Application I: Luminescent Metal-Organic Frameworks (LMOFs)

Lanthanide-based MOFs rely on organic ligands to absorb UV light and transfer that energy to the emitting metal center—a process known as the "antenna effect." 7-Chloro-1-benzofuran-3-carboxylic acid is an exceptional antenna ligand for Europium ( Eu3+ ) because the 7-chloro group accelerates ISC, populating the ligand's triplet state ( T1​ ), which aligns perfectly with the 5D0​ excited state of Eu3+ .

Protocol: Solvothermal Synthesis of Eu-Benzofuran LMOF

This protocol utilizes a modulated self-assembly approach to ensure high crystallinity.

Reagents & Materials:

  • 7-Chloro-1-benzofuran-3-carboxylic acid (0.2 mmol)

  • Europium(III) nitrate hexahydrate ( Eu(NO3​)3​⋅6H2​O ) (0.1 mmol)

  • N,N-Dimethylformamide (DMF) / Deionized Water

  • 0.1 M Nitric Acid ( HNO3​ )

Step-by-Step Methodology:

  • Dissolution: In a 20 mL glass vial, dissolve 0.2 mmol of the benzofuran ligand and 0.1 mmol of Eu(NO3​)3​⋅6H2​O in a solvent mixture of 5.0 mL DMF and 1.0 mL H2​O . Sonicate for 10 minutes until optically clear.

  • Modulation: Add exactly 2 drops of 0.1 M HNO3​ .

    • Causality Note: The nitric acid acts as a competitive modulator. By temporarily protonating the carboxylic acid groups, it slows down the coordination kinetics to the Eu3+ nodes. This thermodynamic control prevents the rapid precipitation of amorphous kinetic products, driving the assembly toward highly ordered, single-crystalline frameworks.

  • Solvothermal Reaction: Transfer the solution to a 15 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat in a programmable oven at 120 °C for 48 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/h. Rapid cooling will induce thermal shock and crystal fracturing.

  • Harvesting & Washing: Isolate the resulting block-like crystals via centrifugation (4000 rpm, 5 min). Wash sequentially with fresh DMF (3 × 5 mL) to remove unreacted ligand, followed by absolute ethanol (3 × 5 mL) to exchange the high-boiling DMF from the pores.

  • Self-Validation Check: Place the dried crystals under a standard 365 nm UV TLC lamp. The successful coordination and energy transfer will be instantly validated by the appearance of a blindingly intense, monochromatic red emission (612 nm). If the emission is broad and blue/green, the metal coordination failed, and you are observing bare ligand fluorescence.

G S0 Ground State (S0) Ligand S1 Singlet Excited (S1) Ligand S0->S1 UV Excitation T1 Triplet State (T1) Enhanced by Cl S1->T1 ISC (Heavy Atom Effect) Eu Eu3+ Excited State (5D0) T1->Eu Energy Transfer (Antenna Effect) Eu->S0 Radiative Decay Photon Red Emission (612 nm) Eu->Photon

Jablonski diagram illustrating the heavy-atom enhanced antenna effect in Lanthanide MOFs.

Application II: Optoelectronic Polymers via Cross-Coupling

To create extended π -conjugated monomers for OLEDs or organic photovoltaics, the 7-chloro position must be functionalized.

Protocol: Buchwald-Modified Suzuki-Miyaura Coupling

This protocol details the attachment of a hole-transporting carbazole moiety.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 7-Chloro-1-benzofuran-3-carboxylic acid (1.0 eq), 9H-Carbazol-9-ylboronic acid (1.2 eq), Pd2​(dba)3​ (0.02 eq), XPhos (0.04 eq), and anhydrous K3​PO4​ (2.0 eq).

    • Causality Note: 7-chloroarenes are notoriously resistant to oxidative addition by standard palladium catalysts (like Pd(PPh3​)4​ ). This protocol utilizes Pd2​(dba)3​ paired with the bulky, electron-rich biaryl phosphine ligand XPhos, which drastically lowers the activation barrier for C-Cl bond cleavage. Furthermore, 2.0 equivalents of base are strictly required: one to deprotonate the carboxylic acid (ensuring solubility), and the second to activate the boronic acid via a reactive boronate complex.

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3x).

  • Reaction: Add degassed 1,4-Dioxane/H₂O (4:1 v/v) via syringe. Stir vigorously at 100 °C for 12 hours.

  • Work-Up & Self-Validation: Cool to room temperature and dilute with ethyl acetate. Extract the aqueous layer. Crucial Step: Acidify the isolated aqueous layer to pH ~2 using 1M HCl.

    • Validation Check: A thick white precipitate should immediately crash out. This indicates the successful protonation of the cross-coupled carboxylic acid product. If no precipitate forms, the coupling failed or the pH is insufficiently low.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure conjugated monomer.

Quantitative Photophysical Data Summary

The table below summarizes the expected photophysical shifts as the bare 7-Chloro-1-benzofuran-3-carboxylic acid is integrated into the material systems described above.

Material SystemAbsorption Peak ( λabs​ )Emission Peak ( λem​ )PLQY ( Φ )Excited State Lifetime ( τ )
Bare Ligand (in DMF)285 nm340 nm4%2.1 ns
Eu-LMOF (Solid State)290 nm612 nm (Sharp)68%1.2 ms*
Carbazole-Coupled Monomer 320 nm450 nm (Broad)85%15.4 ns

*Note the transition from nanosecond fluorescence in the organic monomer to millisecond phosphorescence in the Eu-LMOF, indicative of successful triplet-to-lanthanide energy transfer.

References

  • 7-Chloro-1-benzofuran-3-carboxylic acid | C9H5ClO3 | CID 65439700 Source: PubChem, National Institutes of Health (NIH) URL:[Link][1]

  • DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses Source: AIP Advances (American Institute of Physics) URL:[Link][2]

Sources

Method

Application Note: Strategic Derivatization of 7-Chloro-1-benzofuran-3-carboxylic Acid for Biological Screening

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Molecule: 7-Chloro-1-benzofuran-3-carboxylic acid (CAS: 1169490-60-1) Pharmacological Rationale & Scaffold Significance The benzof...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Molecule: 7-Chloro-1-benzofuran-3-carboxylic acid (CAS: 1169490-60-1)

Pharmacological Rationale & Scaffold Significance

The benzofuran ring is a highly privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore for diverse therapeutic targets. Specifically, benzofuran derivatives have demonstrated profound efficacy as1 [1] and as [2].

7-Chloro-1-benzofuran-3-carboxylic acid offers two orthogonal vectors for late-stage functionalization:

  • The C-3 Carboxylic Acid: The primary handle for generating amide and ester libraries. Modulating this position alters the topological polar surface area (tPSA) and hydrogen-bonding profile, which is critical for blood-brain barrier (BBB) penetrance or targeted enzyme active-site docking[3].

  • The C-7 Chloro Substituent: While inherently serving as a lipophilic and electron-withdrawing group that enhances metabolic stability (shielding the aromatic ring from CYP450 oxidation), the C-Cl bond can also be activated via specialized palladium catalysis to introduce novel aryl/heteroaryl vectors.

Strategic Derivatization Pathways

To generate a robust library for high-throughput screening (HTS), we employ a divergent synthetic strategy.

Workflow A 7-Chloro-1-benzofuran- 3-carboxylic acid B Amide Coupling (HATU / DIPEA) A->B Amines C Esterification (SOCl2 / ROH) A->C Alcohols D Pd-Catalyzed Cross-Coupling A->D Boronic Acids, Pd-Cat E Amide Library (CNS Targets) B->E F Ester Library (Prodrugs) C->F G C7-Substituted Derivatives D->G

Fig 1. Divergent chemical derivatization workflow for 7-chloro-1-benzofuran-3-carboxylic acid.

C-3 Amide Coupling (HATU-Mediated)

Causality: Traditional carbodiimides (EDC/DCC) often fail or result in low yields when coupling sterically hindered or electron-deficient amines to the C-3 position of benzofurans. We utilize HATU combined with DIPEA . HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. DIPEA acts as a non-nucleophilic base, safely deprotonating the amine salt without competing for the activated ester.

C-7 Late-Stage Functionalization (Suzuki-Miyaura)

Causality: Aryl chlorides are notoriously inert compared to their bromide or iodide counterparts due to the high C-Cl bond dissociation energy. To achieve cross-coupling at the C-7 position without pre-functionalizing the starting material, we utilize XPhos Pd G2 . The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) accelerates the difficult oxidative addition into the C-Cl bond and facilitates rapid reductive elimination, bypassing standard catalytic bottlenecks.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Amide Library Generation

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to eliminate downstream purification failures.

Reagents: 7-Chloro-1-benzofuran-3-carboxylic acid (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under N₂. Add DIPEA dropwise.

    • Mechanistic Check: The solution will transition from clear to pale yellow within 5 minutes, indicating the formation of the active HOAt ester.

  • Coupling: Add the amine (neat or as a DMF solution) in one portion. Stir at room temperature for 2 hours.

  • IPC (In-Process Control): Withdraw 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Gate: Proceed to workup only when the starting material peak (m/z 195 [M-H]⁻) represents <2% of the total UV area.

  • Orthogonal Workup (Self-Purification):

    • Dilute the reaction with EtOAc (10 volumes).

    • Wash with 1M HCl (3x) to protonate and remove unreacted amines and DIPEA.

    • Wash with saturated NaHCO₃ (3x) to deprotonate and extract unreacted carboxylic acid and HOAt byproducts.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: C-7 Suzuki-Miyaura Cross-Coupling

Designed to expand the structure-activity relationship (SAR) vectors after C-3 functionalization.

Reagents: C-3 Amide Derivative (1.0 eq), Arylboronic Acid (1.5 eq), XPhos Pd G2 (0.05 eq), K₃PO₄ (3.0 eq), 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine the C-3 amide, boronic acid, and K₃PO₄ in the solvent mixture. Sparge with N₂ for 15 minutes.

    • Causality: Oxygen rapidly deactivates the Pd(0) active species formed from the G2 precatalyst.

  • Catalyst Addition: Add XPhos Pd G2. Heat the sealed vessel to 90 °C for 4 hours.

  • IPC: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly UV-active starting material indicates completion.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Partition between EtOAc and water, extract, dry, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the validation of the protocols across different derivatization vectors, highlighting the efficiency of the chosen synthetic routes.

Compound IDDerivatization TypeR-Group / AmineYield (%)Purity (HPLC, %)Calc. LogP
CBF-01 Amide (C-3)Benzylamine88>993.42
CBF-02 Amide (C-3)Piperidine85982.85
CBF-03 Ester (C-3)Methanol92>993.10
CBF-04 Cross-Coupled (C-7)Phenylboronic Acid74964.55

Biological Screening Cascade

Once the library is synthesized and validated (>95% purity), compounds are subjected to a tiered biological screening cascade designed to identify hits for metabolic (11β-HSD1) and neurological (AChE) targets.

Screening cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Validation Lib Synthesized Library AChE AChE Inhibition Assay (Ellman's Method) Lib->AChE HSD 11β-HSD1 Assay (Cortisol Production) Lib->HSD Kinetic Enzyme Kinetics (IC50 & Ki Determination) AChE->Kinetic HSD->Kinetic Cell Cell Viability (MTT) & BBB Permeability Hit Lead Compound Selection Cell->Hit Kinetic->Cell

Fig 2. Biological screening cascade for evaluating benzofuran derivatives against target enzymes.

  • Primary Screening: High-throughput in vitro assays. AChE inhibition is measured spectrophotometrically via Ellman's reagent, while 11β-HSD1 activity is quantified by monitoring the conversion of cortisone to cortisol.

  • Secondary Validation: Hits (e.g., IC₅₀ < 1 µM) are advanced to kinetic studies to determine the mode of inhibition (competitive vs. non-competitive) and evaluated for cytotoxicity (MTT assay) and PAMPA-BBB permeability for CNS-targeted leads.

References

  • Source: J-Stage (Journal of Pharmacological Sciences)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: PubChem (National Institutes of Health)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7-Chloro-1-benzofuran-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid . This guide is designed for research scientists and process chemists who are experiencing yield bottlenecks, impurity...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid . This guide is designed for research scientists and process chemists who are experiencing yield bottlenecks, impurity profiles, or scale-up challenges during the preparation of this critical pharmaceutical intermediate.

The most robust and scalable method for synthesizing 3-alkoxycarbonyl benzofurans relies on the Lewis acid-catalyzed annulation of salicylaldehydes with ethyl diazoacetate (EDA), followed by ester hydrolysis (1)[1]. Below, we break down the mechanistic workflow, provide a self-validating experimental protocol, and address common troubleshooting questions.

Process Workflow

SynthesisWorkflow Start 3-Chloro-2-hydroxybenzaldehyde (Starting Material) Catalyst HBF4·OEt2 Catalyst (CH2Cl2, 0°C) Start->Catalyst Dissolve in DCM EDA Ethyl Diazoacetate (EDA) (1.5 equiv) Intermediate Ethyl 7-chloro-1-benzofuran- 3-carboxylate EDA->Intermediate Controls N2 release Catalyst->Intermediate Dropwise addition Hydrolysis Saponification (LiOH, THF/MeOH/H2O) Intermediate->Hydrolysis Isolate via extraction Acidification Acidification (pH 2) & Extraction Hydrolysis->Acidification Cleave ester bond Product 7-Chloro-1-benzofuran- 3-carboxylic Acid Acidification->Product Crystallize product

Figure 1: Mechanistic workflow for the two-step synthesis of 7-chloro-1-benzofuran-3-carboxylic acid.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next phase unless the validation checkpoint criteria are met.

Phase 1: Lewis Acid-Catalyzed Annulation (Esterification)
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 10.0 mmol of 3-chloro-2-hydroxybenzaldehyde in 20 mL of anhydrous dichloromethane (DCM).

  • Catalyst Activation: Cool the solution to 0 °C using an ice bath. Add 1.0 mmol (10 mol%) of tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂).

    • Causality: The Lewis acid coordinates with the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the diazo carbon.

  • Controlled Addition: Dissolve 15.0 mmol (1.5 equiv) of ethyl diazoacetate (EDA) in 10 mL of anhydrous DCM. Add this solution via a syringe pump over a strict 2-hour period while maintaining the temperature at 0 °C.

    • Causality: Rapid addition causes high local concentrations of EDA, leading to unwanted dimerization into diethyl maleate and fumarate. Slow addition ensures the EDA reacts exclusively with the activated aldehyde.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The intermediate undergoes an aldol-type addition, subsequent cyclization, and dehydration to form the aromatic benzofuran core.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The disappearance of the bright yellow, UV-active aldehyde spot and the appearance of a new, higher Rf​ spot confirms successful cyclization. If unreacted aldehyde remains, verify catalyst integrity.

Phase 2: Saponification & Isolation
  • Solvent Exchange: Concentrate the crude ethyl 7-chloro-1-benzofuran-3-carboxylate under reduced pressure. Redissolve the residue in 30 mL of a THF:MeOH:H₂O (3:1:1) mixture.

  • Hydrolysis: Add 30.0 mmol (3.0 equiv) of lithium hydroxide monohydrate (LiOH·H₂O). Stir the mixture at 40 °C for 4 hours.

    • Causality: LiOH is preferred over NaOH or KOH. The lithium cation strongly coordinates to the ester carbonyl oxygen, accelerating the nucleophilic attack of the hydroxide ion under milder heating conditions, which prevents base-catalyzed degradation of the benzofuran ring (2)[2].

  • Purification by Partitioning: Evaporate the organic solvents (THF/MeOH) under vacuum. Dilute the remaining aqueous layer with 20 mL of water and wash with diethyl ether (2 × 15 mL).

    • Causality: This step extracts any unreacted aldehyde and non-polar organic impurities, leaving the water-soluble lithium 7-chloro-1-benzofuran-3-carboxylate in the aqueous phase.

  • Acidification: Cool the aqueous phase to 0 °C and slowly add 2M HCl dropwise until the pH reaches ~2.0.

    • Causality: The target compound, 7-chloro-1-benzofuran-3-carboxylic acid (Molecular Weight: 196.58 g/mol ), is highly insoluble in acidic water and will precipitate as a white/pale-yellow crystalline solid (3)[3].

  • Validation Checkpoint: Filter the precipitate, wash with ice-cold water, and dry under high vacuum. Confirm purity via 1 H-NMR (DMSO- d6​ ); ensure the absence of the aldehyde proton signal at ~10.5 ppm.

Troubleshooting & FAQs

Q1: My cyclization yield is stalling at 35-40%, and I am observing vigorous bubbling during the EDA addition. What is going wrong? A1: The bubbling is nitrogen gas ( N2​ ) evolution, which is expected. However, if the yield is low, you are likely experiencing EDA dimerization. This occurs when the addition rate is too fast or the internal temperature exceeds 5 °C during addition. Solution: Strictly control the EDA addition using a programmable syringe pump (minimum 2 hours for a 10 mmol scale) and ensure the flask is fully submerged in an ice bath. For industrial scale-up, continuous flow synthesis is highly recommended to manage the exothermic nitrogen evolution and prevent thermal runaway (4)[4].

Q2: I am detecting a significant amount of unreacted 3-chloro-2-hydroxybenzaldehyde in my final product. How do I remove it without resorting to column chromatography? A2: Unreacted salicylaldehydes (pKa ~8.5) can co-precipitate with your product during the final acidification step. Solution: You must implement the "Purification by Partitioning" step (Phase 2, Step 3). By washing the basic aqueous phase (pH ~10) with diethyl ether before adding HCl, the unprotonated aldehyde will partition into the organic waste, while your fully deprotonated benzofuran-3-carboxylate (pKa ~3.5) remains safely in the aqueous phase.

Q3: Can I use sodium hydroxide (NaOH) instead of lithium hydroxide (LiOH) for the saponification step to save costs? A3: While NaOH will cleave the ester, it requires harsher conditions (higher temperatures or longer reaction times) which can lead to unwanted side reactions, including decarboxylation of the benzofuran-3-carboxylic acid. LiOH provides a much cleaner impurity profile due to lithium's superior coordination to the ester carbonyl. If NaOH must be used, do not exceed 40 °C and monitor the reaction strictly via LC-MS.

Quantitative Optimization Data

The following table summarizes the optimization parameters for the Phase 1 cyclization step. Notice the direct correlation between the EDA addition time, temperature control, and the final isolated yield.

Table 1: Effect of Reaction Parameters on Cyclization Yield (Phase 1)

Catalyst (10 mol%)EDA EquivalentsAddition TimeInternal Temp (°C)Isolated Yield (%)Primary Byproduct
HBF₄·OEt₂1.110 min25 °C38%Diethyl maleate
HBF₄·OEt₂1.530 min0 °C55%Diethyl maleate
Cu(OTf)₂1.5120 min25 °C72%Unreacted aldehyde
BF₃·OEt₂1.5120 min0 °C79%Trace dimer
HBF₄·OEt₂ 1.5 120 min 0 °C 88% None (Clean)

References

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate Source: Organic Syntheses URL:[Link]

  • Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 7-Chloro-1-benzofuran-3-carboxylic acid | CID 65439700 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid

Welcome to the technical support center for the synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthetic process. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causal factors that can lead to impurity formation.

I. Overview of the Synthetic Pathway

The most prevalent and industrially scalable synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid typically follows a two-step process:

  • Darzens Condensation: The reaction of 3-chloro-2-hydroxybenzaldehyde with an ethyl haloacetate (commonly ethyl chloroacetate or ethyl bromoacetate) in the presence of a base to form the intermediate ethyl 7-chloro-1-benzofuran-3-carboxylate.

  • Hydrolysis: The subsequent saponification of the ethyl ester intermediate to yield the final carboxylic acid product.

This guide will focus on the impurities that can arise during these two key stages.

Diagram of the General Synthetic Workflow

Synthesis_Workflow A 3-Chloro-2-hydroxybenzaldehyde D Darzens Condensation A->D B Ethyl Chloroacetate B->D C Base (e.g., NaOEt, K2CO3) C->D E Ethyl 7-chloro-1-benzofuran-3-carboxylate D->E G Hydrolysis E->G F Base (e.g., NaOH, KOH) F->G I Acidification (e.g., HCl) G->I H 7-Chloro-1-benzofuran-3-carboxylic acid I->H

Caption: General two-step synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the synthesis, focusing on the identification and mitigation of impurities.

FAQ 1: My final product has a low melting point and appears discolored. What are the likely impurities?

Low melting points and discoloration are often indicative of a mixture of compounds. The most common impurities in the synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid are:

  • Unreacted Starting Materials:

    • 3-Chloro-2-hydroxybenzaldehyde

    • Ethyl chloroacetate (or its hydrolysis product, chloroacetic acid)

  • Intermediate Species:

    • Ethyl 7-chloro-1-benzofuran-3-carboxylate (from incomplete hydrolysis)

  • Side-Reaction Products:

    • Decarboxylated product: 7-Chloro-1-benzofuran

    • Isomeric impurities

    • Polymeric byproducts

Troubleshooting Steps:

  • Confirm the Identity of the Impurity: Utilize analytical techniques such as HPLC, LC-MS, and NMR to identify the specific impurities present.

  • Optimize Reaction Conditions:

    • Darzens Condensation: Ensure the complete consumption of the starting aldehyde by using a slight excess of the ethyl haloacetate and base. Monitor the reaction by TLC or HPLC.

    • Hydrolysis: Extend the reaction time or increase the temperature to ensure complete conversion of the ester to the carboxylic acid.

  • Purification:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system should be determined experimentally (e.g., ethanol/water, acetic acid/water).

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.

FAQ 2: I am observing a significant amount of the ethyl ester intermediate in my final product. How can I improve the hydrolysis step?

Incomplete hydrolysis is a frequent issue. The ester, Ethyl 7-chloro-1-benzofuran-3-carboxylate, is a common impurity that can be challenging to remove from the final product due to similar polarities.

Causality:

  • Insufficient Base: The molar ratio of the base (e.g., NaOH, KOH) to the ester may be inadequate for complete saponification.

  • Short Reaction Time: The hydrolysis reaction may not have been allowed to proceed to completion.

  • Low Reaction Temperature: The rate of hydrolysis is temperature-dependent.

  • Poor Solubility: The ester may not be fully dissolved in the reaction solvent, limiting its accessibility to the base.

Troubleshooting Protocol:

  • Increase the Molar Excess of Base: Use at least 2-3 molar equivalents of the base to drive the reaction to completion.

  • Extend the Reaction Time and Increase Temperature: Monitor the reaction progress by TLC or HPLC until the ester spot is no longer visible. Refluxing for several hours is often necessary.

  • Use a Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve miscibility and reaction rate.

Table 1: Recommended Hydrolysis Conditions

ParameterRecommended ConditionRationale
Base NaOH or KOHStrong bases that effectively hydrolyze the ester.
Molar Ratio (Base:Ester) 2:1 to 3:1Ensures complete reaction.
Solvent Ethanol/Water or THF/WaterImproves solubility of the ester.
Temperature Reflux (typically 80-100 °C)Increases reaction rate.
Reaction Time 2-6 hours (monitor by TLC/HPLC)Allows for complete conversion.
FAQ 3: My mass spectrometry data shows a peak corresponding to the loss of CO2. What is this impurity and how can I avoid it?

This impurity is likely 7-Chloro-1-benzofuran , the decarboxylated product of your target molecule.

Mechanism of Formation:

Benzofuran-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or in the presence of acid or base catalysts. The reaction proceeds via the loss of carbon dioxide from the carboxylic acid group.

Decarboxylation A 7-Chloro-1-benzofuran-3-carboxylic acid B Heat or Catalyst A->B C 7-Chloro-1-benzofuran B->C D CO2 B->D

Caption: Decarboxylation of the final product.

Mitigation Strategies:

  • Avoid Excessive Heat: During the final work-up and purification steps, avoid prolonged heating at high temperatures.

  • Careful pH Control: During acidification after hydrolysis, add the acid slowly and maintain a controlled temperature to avoid localized heating.

  • Purification: 7-Chloro-1-benzofuran is less polar than the carboxylic acid and can be separated by column chromatography or careful recrystallization.

FAQ 4: I am seeing multiple chlorinated species in my mass spectrum. What could be the cause?

The presence of multiple chlorinated species could indicate over-chlorination or the presence of isomeric impurities.

Potential Sources:

  • Over-chlorination of the Starting Material: If the starting 3-chloro-2-hydroxybenzaldehyde is synthesized by chlorination of 2-hydroxybenzaldehyde, di- or tri-chlorinated species may be present as impurities and carried through the synthesis.

  • Side Reactions during Darzens Condensation: While less common, under certain conditions, the aromatic ring might undergo further chlorination if a chlorinating agent is present or formed in situ.

  • Isomeric Starting Materials: The presence of isomeric chlorosalicylaldehydes in the starting material will lead to the formation of isomeric benzofuran products.

Troubleshooting and Prevention:

  • Purity of Starting Materials: Ensure the purity of the 3-chloro-2-hydroxybenzaldehyde using techniques like GC-MS or NMR before starting the synthesis.

  • Controlled Reaction Conditions: Maintain strict control over the reaction temperature and stoichiometry to minimize side reactions.

  • Analytical Characterization: Use high-resolution mass spectrometry (HRMS) and 2D NMR techniques to identify the exact structure of the chlorinated impurities.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-chloro-1-benzofuran-3-carboxylate

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Reagents and Setup:

    • 3-chloro-2-hydroxybenzaldehyde (1.0 eq)

    • Ethyl chloroacetate (1.2 eq)

    • Anhydrous potassium carbonate (2.0 eq)

    • Acetone or DMF (as solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To the round-bottom flask, add 3-chloro-2-hydroxybenzaldehyde, anhydrous potassium carbonate, and the solvent.

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl chloroacetate dropwise to the mixture.

    • Heat the reaction mixture to reflux (for acetone) or to 80-90°C (for DMF) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

    • Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or used directly in the next step.

Protocol 2: Hydrolysis to 7-Chloro-1-benzofuran-3-carboxylic acid
  • Reagents and Setup:

    • Crude ethyl 7-chloro-1-benzofuran-3-carboxylate (1.0 eq)

    • Sodium hydroxide (2.5 eq)

    • Ethanol and Water (e.g., 1:1 mixture)

    • Round-bottom flask with a reflux condenser.

  • Procedure:

    • Dissolve the crude ester in the ethanol/water mixture in the round-bottom flask.

    • Add the sodium hydroxide pellets or a concentrated aqueous solution.

    • Heat the mixture to reflux and maintain for 2-4 hours.

    • Monitor the disappearance of the ester by TLC.

    • After completion, cool the reaction mixture in an ice bath.

    • Slowly acidify the mixture with concentrated hydrochloric acid until the pH is ~2. A precipitate should form.

    • Stir the mixture in the ice bath for another 30 minutes.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the product under vacuum.

Protocol 3: HPLC-UV Method for Purity Analysis

This is a general method that can be adapted for the analysis of 7-Chloro-1-benzofuran-3-carboxylic acid and its common impurities.

Table 2: HPLC Method Parameters

ParameterCondition
HPLC System Standard HPLC with UV detector
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 40% B, ramp to 90% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL

Expected Elution Order (General):

  • 3-Chloro-2-hydroxybenzaldehyde (most polar)

  • 7-Chloro-1-benzofuran-3-carboxylic acid

  • Ethyl 7-chloro-1-benzofuran-3-carboxylate

  • 7-Chloro-1-benzofuran (least polar)

IV. References

  • General Synthetic Methods for Benzofurans. Organic Chemistry Portal. [Link]

  • Darzens Condensation Reaction. Wikipedia. [Link]

  • Synthesis and antimicrobial activity of benzofurancarboxylic acid derivatives. MDPI. [Link]

  • Decarboxylation of Heterocyclic Carboxylic Acids. Google Patents.

Troubleshooting

Technical Support Center: Navigating Side Reactions in the Synthesis of Chlorinated Benzofurans

Welcome to the technical support center for the synthesis of chlorinated benzofurans. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of chlorinated benzofurans. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the synthesis of this important class of compounds. By understanding the underlying mechanisms of these side reactions, you can optimize your reaction conditions to improve yield, purity, and overall success.

Introduction

The synthesis of chlorinated benzofurans is a critical process in the development of new pharmaceuticals and other functional materials. However, the journey from starting materials to the desired product is often fraught with challenges in the form of unwanted side reactions. This guide provides a structured, question-and-answer approach to address the most common issues, offering not just solutions but also the scientific reasoning behind them.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common problems observed during the synthesis of chlorinated benzofurans. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to troubleshoot the issue.

FAQ 1: Over-chlorination and Formation of Polychlorinated Byproducts

Question: My reaction is producing a mixture of mono-, di-, and even tri-chlorinated benzofurans, significantly reducing the yield of my target mono-chlorinated product. How can I control the extent of chlorination?

Answer: Over-chlorination is a common challenge, especially when dealing with electron-rich aromatic systems like benzofurans. The initial chlorination activates the ring, making it susceptible to further electrophilic substitution. The mechanism typically involves the formation of a positive chlorine ion (Cl+) or a complex with a Lewis acid, which then attacks the benzofuran ring[1][2].

Troubleshooting Guide: Controlling Chlorination

  • Choice of Chlorinating Agent:

    • Problem: Strong chlorinating agents like chlorine gas (Cl₂) with a Lewis acid (e.g., AlCl₃, FeCl₃) are highly reactive and can lead to over-chlorination[1].

    • Solution: Opt for milder and more selective chlorinating agents. N-Chlorosuccinimide (NCS) is an excellent alternative that often provides better control over the reaction[3]. Other options include sulfuryl chloride (SO₂Cl₂) at low temperatures.

  • Reaction Temperature:

    • Problem: Higher temperatures increase the rate of reaction, often leading to a loss of selectivity and the formation of multiple chlorinated species.

    • Solution: Perform the chlorination at lower temperatures. Starting at 0°C or even -78°C can significantly improve selectivity. Monitor the reaction progress closely by TLC or GC-MS to stop the reaction once the desired product is formed.

  • Stoichiometry of the Chlorinating Agent:

    • Problem: Using an excess of the chlorinating agent is a direct cause of over-chlorination.

    • Solution: Carefully control the stoichiometry. Start with a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the chlorinating agent and incrementally add more if the reaction is incomplete. This can be monitored in real-time to prevent the accumulation of excess chlorinating agent.

  • Solvent Effects:

    • Problem: The choice of solvent can influence the reactivity of the chlorinating agent.

    • Solution: Use inert solvents that do not participate in the reaction, such as dichloromethane (DCM) or acetonitrile. For highly reactive substrates, using a more viscous or less polar solvent can sometimes temper the reactivity.

FAQ 2: Incomplete Cyclization and Formation of Acyclic Intermediates

Question: I am attempting to synthesize a chlorinated benzofuran via intramolecular cyclization of a chlorinated phenol derivative, but I am isolating a significant amount of the uncyclized starting material or acyclic byproducts. What is causing this and how can I drive the reaction to completion?

Answer: Incomplete cyclization can be a frustrating issue, often stemming from insufficient activation for the ring-closing step, steric hindrance, or unfavorable reaction kinetics. The cyclization step, whether it's a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed process, requires specific conditions to proceed efficiently.

Troubleshooting Guide: Promoting Efficient Cyclization

  • Catalyst and Ligand Selection (for metal-catalyzed reactions):

    • Problem: The chosen catalyst system may not be active enough to promote the C-O bond formation.

    • Solution:

      • For Ullmann-type reactions (Copper-catalyzed): The choice of copper source (e.g., CuI, Cu₂O, or copper nanoparticles) and ligand is critical. Ligands like 1,10-phenanthroline can significantly accelerate the reaction[4].

      • For Palladium-catalyzed reactions: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand can dramatically impact the efficiency of the cyclization. Bulky, electron-rich phosphine ligands often promote the reductive elimination step that forms the C-O bond.

  • Base Selection:

    • Problem: The base might not be strong enough to deprotonate the phenol, or it could be sterically hindered.

    • Solution: Use a strong, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) is often highly effective in promoting intramolecular C-O bond formation due to the high solubility of its phenoxide salt and the "cesium effect"[5]. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are also common choices.

  • Temperature and Reaction Time:

    • Problem: The reaction may be kinetically slow at the current temperature.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate slow cyclization reactions[6][7]. Ensure the reaction is run for a sufficient amount of time, monitoring by TLC or LC-MS until the starting material is consumed.

  • Solvent Choice:

    • Problem: The solvent can affect the solubility of the reactants and the catalyst, as well as the overall reaction rate.

    • Solution: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used for Ullmann-type reactions to ensure the reactants remain in solution at elevated temperatures. For palladium-catalyzed reactions, solvents like toluene, dioxane, or DMF are common.

FAQ 3: Formation of Rearrangement Products

Question: I am observing an unexpected isomer of my chlorinated benzofuran. Could a rearrangement be occurring?

Answer: Yes, rearrangement reactions are a known source of isomeric impurities in benzofuran synthesis. Two common rearrangements are the Perkin rearrangement and the Fries rearrangement.

  • Perkin Rearrangement: This occurs when a 3-halocoumarin is treated with a base, leading to a ring contraction to form a benzofuran-2-carboxylic acid[6][7][8][9][10]. If your synthetic route involves coumarin-like intermediates, this is a likely side reaction.

  • Fries Rearrangement: This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone[11][12][13][14][15]. If you are using phenolic esters as precursors, this can be an undesired parallel reaction.

Troubleshooting Guide: Minimizing Rearrangements

  • Perkin Rearrangement:

    • Problem: The presence of a strong base and a 3-halocoumarin intermediate.

    • Solution: If possible, design your synthetic route to avoid the formation of 3-halocoumarins if the subsequent conditions involve strong bases. If this intermediate is unavoidable, using milder bases or lower temperatures might suppress the rearrangement.

  • Fries Rearrangement:

    • Problem: The presence of a Lewis acid and a phenolic ester.

    • Solution: To avoid the Fries rearrangement, consider using protecting groups for the phenol that are not acyl-based if a Lewis acid is required in a subsequent step. Alternatively, performing the reaction at lower temperatures can favor the desired reaction over the rearrangement, as the Fries rearrangement often requires elevated temperatures[11].

FAQ 4: Poor Regioselectivity in Cyclization

Question: My cyclization reaction is producing a mixture of regioisomers. How can I control where the furan ring is formed?

Answer: Achieving high regioselectivity in the cyclization to form the benzofuran ring is a common challenge, particularly in acid-catalyzed reactions of unsymmetrically substituted precursors[16]. The outcome is often determined by a delicate balance of electronic and steric factors.

Troubleshooting Guide: Controlling Regioselectivity

  • Directing Groups:

    • Problem: The inherent electronic preferences of the substrate lead to a mixture of products.

    • Solution: Introduce a directing group on the aromatic ring to favor cyclization at a specific ortho position. This group can be removed in a subsequent step if necessary.

  • Catalyst Control:

    • Problem: The catalyst used does not provide sufficient regiochemical control.

    • Solution: In some catalytic systems, the choice of ligand can influence the regioselectivity. For example, in certain palladium-catalyzed reactions, bulky ligands can favor reaction at the less sterically hindered position[17].

  • Reaction Conditions:

    • Problem: The reaction conditions (e.g., temperature, solvent) are not optimized for regioselectivity.

    • Solution: Systematically screen reaction parameters. For instance, in Fries rearrangements, lower temperatures often favor the para product, while higher temperatures favor the ortho product[11]. A similar temperature dependence may be observed in some cyclization reactions.

Part 2: Data Presentation and Experimental Protocols

Table 1: Influence of Reaction Conditions on Over-chlorination
Chlorinating AgentEquivalentsTemperature (°C)SolventPredominant ProductReference
Cl₂ / AlCl₃1.125CCl₄Mixture of mono- and di-chlorinated[1]
SO₂Cl₂1.00DCMMono-chlorinatedGeneral Knowledge
NCS1.0525AcetonitrileMono-chlorinated (high selectivity)[3]
NCS1.05-20DCMMono-chlorinated (excellent selectivity)General Knowledge
Experimental Protocol: Selective Mono-chlorination using NCS

Materials:

  • Substituted Benzofuran (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Anhydrous Acetonitrile

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the substituted benzofuran in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add NCS portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Visualization of Reaction Pathways

Diagram 1: General Scheme for Over-chlorination

Overchlorination Benzofuran Benzofuran MonoChloro Mono-chlorinated Benzofuran Benzofuran->MonoChloro + Cl+ DiChloro Di-chlorinated Benzofuran MonoChloro->DiChloro + Cl+ TriChloro Tri-chlorinated Benzofuran DiChloro->TriChloro + Cl+

Caption: Pathway of over-chlorination of the benzofuran ring.

Diagram 2: Competing Pathways in Acid-Catalyzed Cyclization

Regioselectivity Start Unsymmetrical Chlorinated Phenol Precursor Protonation Protonation (Acid Catalyst) Start->Protonation Intermediate Carbocation Intermediate Protonation->Intermediate PathA Cyclization at Position A Intermediate->PathA Kinetic Control (Lower Temp) PathB Cyclization at Position B Intermediate->PathB Thermodynamic Control (Higher Temp) ProductA Regioisomer A PathA->ProductA ProductB Regioisomer B PathB->ProductB

Caption: Kinetic vs. thermodynamic control in regioselective cyclization.

Diagram 3: Troubleshooting Workflow for Low Cyclization Yield

Troubleshooting_Cyclization Start Low Yield of Chlorinated Benzofuran CheckCatalyst Is the catalyst system optimal? Start->CheckCatalyst CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes OptimizeCatalyst Screen different catalysts/ligands CheckCatalyst->OptimizeCatalyst No CheckTemp Is the temperature adequate? CheckBase->CheckTemp Yes OptimizeBase Use a stronger base (e.g., Cs2CO3) CheckBase->OptimizeBase No OptimizeTemp Increase temperature / Use microwave CheckTemp->OptimizeTemp No Success Improved Yield CheckTemp->Success Yes OptimizeCatalyst->Success OptimizeBase->Success OptimizeTemp->Success

Caption: Decision tree for optimizing incomplete cyclization reactions.

References

  • Fries, K. T. (n.d.). Fries Rearrangement. In Wikipedia. Retrieved from [Link]

  • Perkin, W. H. (n.d.). Perkin Rearrangement. In Grokipedia. Retrieved from [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • Perkin, W. H. (n.d.). Perkin Rearrangement. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Marriott, R. E., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • BenchChem. (2025).
  • Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (7), 1603-1608.
  • Das, M. (n.d.). Fries Rearrangement Mechanism Overview. Scribd. Retrieved from [Link]

  • Wang, Z., et al. (2021).
  • Marriott, R. E., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Cacchi, S., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6484–6493.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
  • ResearchGate. (n.d.). General mechanism for Heck and Suzuki Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wang, Y., et al. (2018). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 20(22), 5229-5237.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Chen, Z., et al. (2022).
  • Wang, C., et al. (2021). Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon–Carbon Bonds with Chlorine on Demand. Organic Letters, 23(8), 3124–3128.
  • ResearchGate. (n.d.). Suppression on PCDD/Fs formation by a novel inhibition system consisting of phosphorous-based compounds coupled with a chlorine-deactivation material. Retrieved from [Link]

  • Ouchi, M., et al. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Journal of the American Chemical Society, 144(23), 10319–10328.
  • Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

  • Cele, Z. P., et al. (2020). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Formation of insoluble polymer and benzofuran during the acid-treatment of furan. Retrieved from [Link]

  • Schrödinger. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Retrieved from [Link]

  • Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Wang, L., et al. (2025). Formation of chlorinated organic compounds from Cl atom-initiated reactions of aromatics and their detection in suburban Shanghai. Atmospheric Chemistry and Physics, 25(18), 10635-10647.
  • The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene [Video]. YouTube. [Link]

  • Sharma, P. K., et al. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.
  • Ullmann, F. (n.d.). Ullmann reaction. In Wikipedia. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. [Link]

  • Addink, R., & Olie, K. (1995). Mechanisms of formation and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans in heterogeneous systems. Environmental Science & Technology, 29(6), 1425–1435.
  • Gevorgyan, V., et al. (2022). Advances in Selected Heterocyclization Methods. Accounts of Chemical Research, 55(15), 2095–2108.
  • Ma, D., & Cai, Q. (2008). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Rahman, M. M., & Hong, S. H. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Buck, E., et al. (2002). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2002(11), 18-28.
  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). Retrieved from [Link]

  • Weber, R., et al. (2018). PCDD/PCDF formation in the chlor-alkali process-laboratory study and comparison with patterns from contaminated sites. Environmental Science and Pollution Research, 25(32), 31874–31884.
  • Organic Syntheses. (n.d.). Benzene, 2,4-dichloro-1-methoxy-. Retrieved from [Link]

  • Li, Y., et al. (2022). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 27(19), 6527.
  • Dr. Banik's Research Group. (2021, September 30). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: 7-Chloro-1-benzofuran-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered during the synthesis of 7-chloro-1-benzofuran-3-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered during the synthesis of 7-chloro-1-benzofuran-3-carboxylic acid. This compound is a highly valuable building block in drug discovery, but its synthesis requires precise control over reactive intermediates[1].

The most robust and scalable synthetic route relies on a two-step sequence: the Lewis acid-catalyzed cyclization of 3-chloro-2-hydroxybenzaldehyde with ethyl diazoacetate (EDA) to form an ester intermediate, followed by alkaline saponification[2][3]. Below, you will find validated protocols, quantitative optimization data, and a targeted troubleshooting Q&A.

Experimental Protocols & Mechanistic Workflows

To ensure high fidelity in your synthesis, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process checkpoints are met.

Protocol A: Cyclization to Ethyl 7-chloro-1-benzofuran-3-carboxylate
  • Preparation: Charge a flame-dried, 3-neck round-bottom flask with 3-chloro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath under a continuous argon sweep. Add tetrafluoroboric acid diethyl ether complex ( HBF4​⋅OEt2​ ) (0.05 eq) dropwise.

    • Causality: The Lewis acid tightly coordinates to the aldehyde oxygen, increasing its electrophilicity without prematurely protonating the diazo compound, which would lead to non-specific alkylation[4].

  • Reagent Addition: Dilute ethyl diazoacetate (EDA) (1.2 eq) in an equal volume of anhydrous DCM. Load into a syringe pump and add at a strict rate of 1.0 mL/hr.

    • Causality: Slow addition prevents the accumulation of unreacted EDA in the vessel, directly mitigating the risk of explosive decomposition and bimolecular carbene dimerization[2].

  • Monitoring:

    • Self-Validating Checkpoint: Observe the reaction for steady N2​ gas evolution. Continuous, controlled bubbling indicates active C-C bond formation via the oxonium ylide intermediate. If bubbling ceases before the EDA addition is complete, the catalyst has likely been poisoned by moisture.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over MgSO4​ , and concentrate in vacuo.

Pathway A 3-Chloro-2-hydroxybenzaldehyde (Starting Material) B HBF4·OEt2 Coordination (Electrophilic Activation) A->B C EDA Nucleophilic Attack (-N2 Gas Evolution) B->C D Oxonium Intermediate (C-C Bond Formation) C->D E Intramolecular Cyclization (-H2O) D->E F Ethyl 7-chloro-1-benzofuran-3-carboxylate E->F

Mechanistic pathway for 7-chloro-1-benzofuran-3-carboxylate synthesis.

Protocol B: Saponification to 7-Chloro-1-benzofuran-3-carboxylic acid
  • Solvation: Dissolve the crude ethyl 7-chloro-1-benzofuran-3-carboxylate in a 3:1:1 mixture of THF:MeOH: H2​O (0.5 M).

  • Hydrolysis: Add LiOH⋅H2​O (3.0 eq) in one portion.

    • Causality: The mixed solvent system ensures the highly hydrophobic 7-chloro-ester remains fully solvated while providing aqueous access for the hydroxide nucleophile to attack the carbonyl carbon.

  • Reaction: Stir at 45 °C for 4 hours.

    • Self-Validating Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The ester spot ( Rf​≈0.6 ) must completely disappear, leaving a baseline spot corresponding to the lithium carboxylate salt.

  • Isolation: Concentrate in vacuo to remove THF and MeOH. Dilute the aqueous layer with water and wash with diethyl ether to extract non-polar impurities.

  • Precipitation: Acidify the aqueous layer dropwise to pH 2 using 2M HCl at 0 °C.

    • Causality: Protonation of the carboxylate drastically drops its aqueous solubility, driving crystallization.

  • Collection: Filter the white/pale yellow precipitate, wash with cold water, and dry under high vacuum.

Quantitative Data: EDA Cyclization Optimization

The cyclization step is highly sensitive to reaction parameters. The table below summarizes the quantitative impact of addition rate and temperature on the yield and purity of the ester intermediate.

EDA Addition RateInternal TempCatalyst LoadingEster YieldPrimary Observation / Byproduct
Bolus (All at once)25 °C10 mol%< 20%Violent outgassing; Diethyl fumarate/maleate formation
5.0 mL / hr15 °C10 mol%55%Moderate dimerization; difficult chromatographic separation
1.0 mL / hr 0 – 5 °C 5 mol% > 85% Clean conversion; no column chromatography required
1.0 mL / hr-20 °C5 mol%40%Reaction stalls; high recovery of unreacted starting material

Troubleshooting & FAQs

Q1: Why am I seeing excessive gas evolution and low ester yields during the EDA addition? A1: This is the classic signature of EDA dimerization. When EDA is added too rapidly or at temperatures above 10 °C, the intermediate carbenoid reacts with another equivalent of EDA rather than the aldehyde, evolving N2​ and forming diethyl fumarate and diethyl maleate[2]. To fix this, strictly control the addition rate using a syringe pump (e.g., 1 mL/hr) and maintain the internal temperature between 0–5 °C.

Q2: The cyclization reaction stalls at 60% conversion. Should I add more HBF4​⋅OEt2​ ? A2: Do not add more catalyst blindly. HBF4​⋅OEt2​ is highly hygroscopic. If your reaction stalls, it is almost certainly due to moisture ingress deactivating the Lewis acid, not an insufficient initial loading[4]. Adding more catalyst mid-reaction often leads to polymerization of the remaining EDA. Instead, ensure your DCM is strictly anhydrous (<50 ppm water) and your argon sweep is robust.

Q3: During saponification, my product "oils out" instead of precipitating upon acidification. How do I fix this? A3: "Oiling out" occurs when the product precipitates above its glass transition temperature or in the presence of residual organic solvents[1]. Ensure you completely strip off the THF and MeOH under reduced pressure before acidification. If oiling still occurs, acidify slowly at 0 °C while vigorously stirring the aqueous layer to promote crystalline nucleation rather than phase separation.

Q4: How does the 7-chloro substituent affect the electronic nature of the cyclization compared to an unsubstituted salicylaldehyde? A4: The chlorine atom at the 7-position exerts a strong inductive electron-withdrawing effect (-I) but a weak resonance-donating effect (+R). In the context of the 3-chloro-2-hydroxybenzaldehyde precursor, the -I effect slightly decreases the nucleophilicity of the phenolic oxygen[3]. However, the primary kinetic driver is the electrophilicity of the aldehyde carbonyl, which is actually enhanced by the electron-withdrawing nature of the halogen, making the initial EDA attack highly favorable.

Troubleshooting Q Issue: Low Ester Yield / High Byproducts D1 Is gas evolution violent? Q->D1 Y1 Yes: EDA polymerizing. Reduce addition rate to <1 mL/min. D1->Y1 Yes N1 No: Check conversion via TLC. D1->N1 No D2 Is starting material remaining? N1->D2 Y2 Yes: Catalyst deactivated. Ensure anhydrous conditions. D2->Y2 Yes N2 No: Product lost in workup. Avoid highly basic washes. D2->N2 No

Decision tree for troubleshooting low yields during EDA cyclization.

References

  • Title : Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate Source : orgsyn.org URL : 2

  • Title : A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES Source : clockss.org URL : 4

  • Title : Methods for the synthesis of benzofuran-3-carboxylate esters (microreview) Source : researchgate.net URL : 3

  • Title : 7-Chloro-1-benzofuran-3-carboxylic acid | C9H5ClO3 | CID 65439700 Source : pubchem.ncbi.nlm.nih.gov URL : 1

Sources

Troubleshooting

Removal of starting materials from 7-Chloro-1-benzofuran-3-carboxylic acid product

Welcome to the technical support center for the synthesis and purification of 7-Chloro-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 7-Chloro-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of starting materials from the final product. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your compound.

I. Troubleshooting Guide: Isolating Pure 7-Chloro-1-benzofuran-3-carboxylic acid

This section addresses specific issues you may encounter during the purification process. Each problem is followed by a detailed, step-by-step workflow to help you resolve the issue effectively.

Problem 1: My NMR/LC-MS analysis shows the presence of unreacted starting materials in the final product.

The presence of starting materials post-synthesis is a common challenge. The optimal purification strategy depends on the specific synthetic route employed. A prevalent synthesis of benzofuran-3-carboxylic acids involves the reaction of a substituted phenol with an alpha-halo-ester followed by cyclization and hydrolysis. For 7-Chloro-1-benzofuran-3-carboxylic acid, a likely starting material is 3-chlorophenol.

Step-by-Step Troubleshooting Workflow:
  • Initial Assessment with Thin Layer Chromatography (TLC):

    • Rationale: TLC is a rapid and inexpensive technique to visualize the components of your crude product and determine an appropriate solvent system for larger-scale purification.

    • Protocol:

      • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

      • Spot the solution onto a silica gel TLC plate alongside spots of your starting materials.

      • Develop the plate using a solvent system of varying polarity (e.g., a mixture of petroleum ether and ethyl acetate). A common starting point for benzofuran derivatives is a 5:1 mixture of petroleum ether and ethyl acetate.[1][2]

      • Visualize the plate under UV light. The presence of spots in your crude product lane that correspond to the Rf values of your starting materials confirms their presence.

    • Troubleshooting TLC: Carboxylic acids can streak on silica gel. To mitigate this, add a small amount (0.5-1%) of acetic acid or formic acid to your eluting solvent.[3] This keeps the carboxylic acid protonated, leading to a more defined spot.[3]

  • Purification Strategy Selection: Based on the TLC results and the properties of your starting materials, choose one of the following purification methods.

    • Method A: Acid-Base Extraction (for removing non-acidic or weakly acidic starting materials)

      • Rationale: This technique leverages the acidic nature of the carboxylic acid product to separate it from neutral or basic impurities. The carboxylic acid is converted to its water-soluble salt, while the starting materials remain in the organic phase.

      • Protocol:

        • Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

        • Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[4]

        • Gently shake the funnel, venting frequently to release any pressure from CO₂ evolution.

        • Allow the layers to separate. The deprotonated 7-Chloro-1-benzofuran-3-carboxylic acid will be in the aqueous layer as its sodium salt.

        • Drain the aqueous layer and repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the acid.

        • Combine the aqueous extracts and acidify to a low pH (e.g., pH 2) with a strong acid like hydrochloric acid (HCl). This will precipitate the purified carboxylic acid.

        • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

    • Method B: Column Chromatography (for separating compounds with similar polarities)

      • Rationale: Silica gel column chromatography is a highly effective method for separating compounds based on their differential adsorption to the stationary phase.[5] It is particularly useful when starting materials have polarities similar to the product.

      • Protocol:

        • Prepare a silica gel column using the eluent system determined from your TLC analysis. Common eluents for benzofuran derivatives include mixtures of petroleum ether and ethyl acetate.[1][2][6][7]

        • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

        • Carefully load the sample onto the top of the column.

        • Elute the column with your chosen solvent system, collecting fractions.

        • Analyze the collected fractions by TLC to identify those containing the pure product.

        • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-Chloro-1-benzofuran-3-carboxylic acid.

    • Method C: Recrystallization (for solid products with thermally stable impurities)

      • Rationale: Recrystallization purifies solid compounds based on differences in solubility between the desired product and impurities in a given solvent at different temperatures.[8]

      • Protocol:

        • Choose a suitable solvent or solvent system where your product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[8] Potential solvents could include ethanol, methanol, or mixtures of water with these alcohols.

        • Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

        • If insoluble impurities are present, perform a hot filtration.

        • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

        • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Problem 2: The yield of my purified product is very low.

Low recovery can be due to several factors, including product loss during transfers, incomplete extraction, or using an inappropriate purification method.

Step-by-Step Troubleshooting Workflow:
  • Optimize Extraction/Washing Steps:

    • When performing an acid-base extraction, ensure the aqueous layer is extracted multiple times with the organic solvent after acidification to recover all of the precipitated product.

    • During recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude product to avoid losing product in the mother liquor.

  • Re-evaluate Purification Method:

    • If column chromatography results in low yield, it could be due to irreversible adsorption of the product onto the silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or switching to a different stationary phase like alumina.

    • For recrystallization, if the product remains in solution even after cooling, it may be necessary to change the solvent system or induce crystallization by scratching the inside of the flask or adding a seed crystal.[8]

  • Analyze Waste Streams:

    • Use TLC to analyze the mother liquor from recrystallization and the aqueous layers from extractions to determine if a significant amount of product is being discarded.

Visualizing the Purification Workflow

The following diagram illustrates a general decision-making process for purifying 7-Chloro-1-benzofuran-3-carboxylic acid.

Purification_Workflow Crude_Product Crude 7-Chloro-1-benzofuran-3-carboxylic acid TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Impurity_Profile Assess Impurity Profile TLC_Analysis->Impurity_Profile Acid_Base_Extraction Acid-Base Extraction Purity_Check Check Purity (NMR, LC-MS) Acid_Base_Extraction->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Pure_Product Pure Product Impurity_Profile->Acid_Base_Extraction Non-acidic/Basic Impurities Impurity_Profile->Column_Chromatography Similar Polarity Impurities Impurity_Profile->Recrystallization Solid with Impurities of Different Solubility Purity_Check->Column_Chromatography Purity < 95% Purity_Check->Pure_Product Purity > 95%

Caption: Decision workflow for purification.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid?

A common synthetic route to benzofurans is the Perkin rearrangement, which can start from a salicylaldehyde derivative.[9] Another approach involves the cyclization of appropriately substituted phenols. For 7-Chloro-1-benzofuran-3-carboxylic acid, likely starting materials could include 3-chlorophenol or 2-chloro-6-hydroxybenzaldehyde.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and detecting impurities with distinct proton or carbon signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting and identifying trace impurities, especially those with different mass-to-charge ratios. HPLC methods can be developed for quantitative analysis of impurities.[10][11]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A validated HPLC method can be used to quantify the purity of the final product and any remaining starting materials or byproducts.[10]

Q3: Can I use distillation to purify 7-Chloro-1-benzofuran-3-carboxylic acid?

Distillation is generally not a suitable method for purifying solid compounds like 7-Chloro-1-benzofuran-3-carboxylic acid. It is more appropriate for purifying liquids with significantly different boiling points from their impurities.[5]

Q4: My purified product is an off-white or colored solid. How can I decolorize it?

If your product has a slight color, it may be due to trace, highly colored impurities. You can try the following:

  • Recrystallization with activated carbon: Add a small amount of activated carbon to the hot solution during recrystallization. The carbon will adsorb colored impurities. Be sure to perform a hot filtration to remove the carbon before cooling the solution.

  • Column chromatography: This can also be effective at removing colored impurities, which may have different affinities for the stationary phase.

Q5: What are the key safety precautions when working with the solvents and reagents for purification?

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many of the organic solvents used (e.g., diethyl ether, dichloromethane, ethyl acetate, petroleum ether) are flammable and/or volatile. Avoid open flames and sources of ignition. Consult the Safety Data Sheets (SDS) for all chemicals before use.

III. References

  • CN105949152B - A kind of benzofuran derivative and preparation method thereof - Google Patents. Available at:

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. 2017;22(8):1345. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Molecules. 2024;29(16):3699. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. 2024. Available at: [Link]

  • Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences. 2008;120(5):457-464. Available at: [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. 2010;15(7):4736-4751. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. 2015;4(9):636-653. Available at: [Link]

  • Synthesis of Benzofurans. Organic Chemistry Portal. Available at: [Link]

  • An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. ResearchGate. 2016. Available at: [Link]

  • 7-Chloro-1-benzofuran-3-carboxylic acid. PubChem. Available at: [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. 2010;81(12):2865-2872. Available at: [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]

  • 7-chloro-1-benzofuran-3-carboxylic acid. NextSDS. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. 2022. Available at: [Link]

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. Available at: [Link]

  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Technical Disclosure Commons. 2022. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. 2020. Available at: [Link]

  • development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran. International Journal of Pharmaceutical Sciences and Research. 2016;7(7):3030-3038. Available at: [Link]

  • Process for preparing benzofuran derivatives. Google Patents. Available at:

  • The Determination of a Chlorinated Benzofuran Pharmaceutical Intermediate by HPLC-MS With On-Line Derivatization. PubMed. 2000. Available at: [Link]

  • Evaluation of new micro solid-phase extraction cartridges for on- column derivatisation reactions. Royal Society of Chemistry. 2014. Available at: [Link]

  • Recovering Carboxylic Acids from Organic Solutions: Restoring Value to Acid-Contaminated Solvents. Altiras. 2026. Available at: [Link]

  • Isolation of a Carboxylic acid. Reddit. 2019. Available at: [Link]

  • 7-chloro-1-benzofuran-3-carboxylic acid (C9H5ClO3). PubChemLite. Available at: [Link]

  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Technical Disclosure Commons. 2025. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid

Welcome to the dedicated technical support center for the synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important benzofuran derivative. Benzofuran compounds are prevalent in nature and form the backbone of many pharmaceuticals due to their wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to confidently address challenges in your synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 7-Chloro-1-benzofuran-3-carboxylic acid?

A1: A prevalent and scalable method involves a two-step process starting from 3-chlorosalicylaldehyde. The initial step is a Perkin-like condensation with an acetic anhydride and a weak base, or a reaction with ethyl chloroacetate, to form the corresponding ethyl ester, ethyl 7-chloro-1-benzofuran-3-carboxylate.[4][5] The subsequent step is the hydrolysis of the ester to the desired carboxylic acid. This route is often favored due to the availability of starting materials and generally good yields.

Q2: What are the critical parameters to control during the initial cyclization step?

A2: The cyclization to form the benzofuran ring is a critical phase. Key parameters to monitor and control include:

  • Temperature: Precise temperature control is crucial. Overheating can lead to side reactions and decomposition, while insufficient heat will result in a sluggish or incomplete reaction.

  • Base Selection: The choice and stoichiometry of the base (e.g., potassium carbonate, sodium acetate) are vital. An inappropriate base or incorrect amount can lead to undesired side products or failure of the reaction to proceed.

  • Solvent: The solvent should be inert under the reaction conditions and capable of dissolving the reactants. High-boiling point solvents are often used to drive the reaction to completion.

Q3: I am observing a low yield of the final carboxylic acid after hydrolysis. What are the likely causes?

A3: Low yields during the hydrolysis step can often be attributed to incomplete reaction or degradation of the product. Potential causes include:

  • Insufficient Hydrolysis: The ester may not be fully hydrolyzed. This can be addressed by extending the reaction time, increasing the concentration of the base (e.g., NaOH or KOH), or elevating the reaction temperature.

  • Product Degradation: Benzofuran rings can be sensitive to harsh basic conditions and high temperatures, leading to ring-opening or other decomposition pathways. Careful optimization of the hydrolysis conditions is necessary.

  • Work-up Losses: The product may be lost during the aqueous work-up and extraction. Ensuring the aqueous layer is sufficiently acidified to precipitate the carboxylic acid and using an appropriate extraction solvent are critical.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid.

Problem 1: Low Yield in the Cyclization Step to form Ethyl 7-Chloro-1-benzofuran-3-carboxylate
Potential Cause Troubleshooting & Optimization Scientific Rationale
Incomplete Reaction Monitor reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.The reaction kinetics may be slower than anticipated, requiring more time or energy to reach completion.
Suboptimal Base Experiment with different bases such as potassium carbonate, sodium acetate, or triethylamine. A base screen can identify the most effective catalyst for the specific substrate and conditions.The basicity and nucleophilicity of the base play a crucial role in the deprotonation and subsequent intramolecular cyclization steps.
Presence of Water Ensure all reagents and solvents are anhydrous. Water can interfere with the reaction, particularly if moisture-sensitive reagents are involved.Water can hydrolyze starting materials or intermediates, leading to the formation of byproducts and reducing the yield of the desired benzofuran.
Side Reactions Analyze the crude product by LC-MS or NMR to identify any major byproducts. Common side reactions include self-condensation of the aldehyde or other base-catalyzed processes. Adjusting the reaction stoichiometry or temperature may suppress these.Understanding the nature of the byproducts provides insight into the competing reaction pathways, allowing for targeted optimization of the main reaction.
Problem 2: Formation of Impurities During Synthesis
Potential Cause Troubleshooting & Optimization Scientific Rationale
Starting Material Impurities Verify the purity of 3-chlorosalicylaldehyde and other reagents before use. Impurities can carry through the synthesis or interfere with the reaction.The quality of the starting materials directly impacts the purity of the final product.
Over-alkylation/Dialkylation In reactions involving alkylating agents, carefully control the stoichiometry to minimize the formation of dialkylated products.The phenoxide intermediate can potentially react with a second molecule of the alkylating agent, leading to undesired byproducts.
Incomplete Hydrolysis of Ester During the final hydrolysis step, ensure the reaction goes to completion by monitoring via TLC or HPLC. If necessary, increase the reaction time or the amount of base.The presence of unreacted ester will contaminate the final carboxylic acid product.
Column Chromatography Issues Optimize the solvent system for column chromatography to achieve good separation of the desired product from impurities. Gradient elution may be necessary.Proper chromatographic separation is essential for isolating the pure compound.
Problem 3: Difficulty with Product Isolation and Purification
Potential Cause Troubleshooting & Optimization Scientific Rationale
Product is an Oil If the product oils out during work-up, try triturating with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of pure product can also be effective.Some organic compounds have a tendency to form supersaturated solutions or oils. Trituration or seeding can provide nucleation sites for crystallization.
Poor Solubility If the product is poorly soluble in common extraction solvents, a different solvent system may be required. In some cases, a soxhlet extraction may be necessary for purification.The choice of solvent is critical for efficient extraction and purification.
Emulsion Formation During aqueous work-up, the formation of a stable emulsion can make phase separation difficult. Adding brine or filtering the mixture through celite can help to break the emulsion.Emulsions are often stabilized by fine particulate matter or surfactants. These methods help to disrupt the stabilizing forces.

Experimental Workflow & Visualization

Synthetic Pathway

The following diagram illustrates the common synthetic route for 7-Chloro-1-benzofuran-3-carboxylic acid.

Synthetic Pathway A 3-Chlorosalicylaldehyde B Ethyl 7-Chloro-1-benzofuran-3-carboxylate A->B  Ethyl Chloroacetate, Base (e.g., K2CO3), Solvent (e.g., Acetone), Reflux C 7-Chloro-1-benzofuran-3-carboxylic acid B->C  Base (e.g., NaOH or KOH), Solvent (e.g., Ethanol/Water), Reflux, then Acidification

Caption: Synthetic route to 7-Chloro-1-benzofuran-3-carboxylic acid.

Troubleshooting Decision Tree

This decision tree provides a logical flow for addressing common issues during the synthesis.

Troubleshooting Decision Tree cluster_start Start cluster_cyclization Cyclization Step cluster_hydrolysis Hydrolysis Step cluster_solutions Solutions Start Low Yield or Impure Product Cyc_Yield Low Yield? Start->Cyc_Yield Cyc_Impurity Impure Product? Start->Cyc_Impurity Hyd_Yield Low Yield? Start->Hyd_Yield Hyd_Impurity Impure Product? Start->Hyd_Impurity Cyc_Yield->Cyc_Impurity No Sol_Cyc_Yield Optimize Temp/Time/Base Cyc_Yield->Sol_Cyc_Yield Yes Cyc_Impurity->Hyd_Yield No Sol_Cyc_Impurity Check Starting Material Purity Adjust Stoichiometry Cyc_Impurity->Sol_Cyc_Impurity Yes Hyd_Yield->Hyd_Impurity No Sol_Hyd_Yield Increase Reaction Time/Base Optimize Work-up Hyd_Yield->Sol_Hyd_Yield Yes Sol_Hyd_Impurity Ensure Complete Hydrolysis Optimize Purification Hyd_Impurity->Sol_Hyd_Impurity Yes

Caption: Troubleshooting decision tree for the synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 7-Chloro-1-benzofuran-3-carboxylate
  • To a stirred solution of 3-chlorosalicylaldehyde (1 equivalent) in anhydrous acetone, add potassium carbonate (2 equivalents) and ethyl chloroacetate (1.2 equivalents).

  • Reflux the reaction mixture for 12-24 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 7-chloro-1-benzofuran-3-carboxylate.

Step 2: Synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid
  • Dissolve ethyl 7-chloro-1-benzofuran-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (3-5 equivalents) and reflux the mixture for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After complete hydrolysis, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 7-Chloro-1-benzofuran-3-carboxylic acid.

References

  • Morshed, M. M., et al. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711-1714. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • A Review: An Insight on Synthesis of Benzofuran. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1-18.
  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26748-26779. [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 20728-20752. [Link]

  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]

  • Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids. Journal of the Chemical Society B: Physical Organic, 1970, 1516-1520. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 7-Chloro-1-benzofuran-3-carboxylic acid and Other Benzofuran Derivatives for Drug Discovery

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active natural products and synthetic drugs.[1][2][3] Its derivatives exhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active natural products and synthetic drugs.[1][2][3] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][4][5] This guide provides an in-depth comparison of 7-Chloro-1-benzofuran-3-carboxylic acid against other key benzofuran derivatives, offering insights into their structure-activity relationships, physicochemical properties, and therapeutic potential for researchers and drug development professionals.

Physicochemical Properties: The Foundation of Drug Action

A molecule's journey through the body is fundamentally governed by its physicochemical properties. For benzofuran derivatives, subtle changes in substitution can drastically alter properties like lipophilicity (logP) and acidity (pKa), which in turn affect absorption, distribution, metabolism, and excretion (ADME).

The introduction of a chlorine atom at the 7-position, as in 7-Chloro-1-benzofuran-3-carboxylic acid, significantly increases lipophilicity compared to its non-halogenated counterpart. This modification can enhance membrane permeability, a critical factor for reaching intracellular targets. However, it may also impact solubility and potential off-target toxicities. The carboxylic acid moiety at the 3-position provides a crucial acidic handle for salt formation and can participate in key hydrogen bonding interactions with biological targets.

CompoundMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
7-Chloro-1-benzofuran-3-carboxylic acid 196.58[6]2.5[6]1[6]3[6]
Benzofuran-3-carboxylic acid162.141.813
7-Chloro-1-benzofuran-2-carboxylic acid196.59[7]2.513
5-Bromo-1-benzofuran-2-carboxylic acid241.042.813

Data for comparison compounds are sourced from chemical databases and may vary slightly based on the prediction algorithm.

Synthesis Strategies: Building the Benzofuran Core

The synthesis of substituted benzofurans is a well-established field, with several robust methods available. A common and versatile approach is the Perkin rearrangement , which involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid.[8] Microwave-assisted protocols have significantly reduced reaction times for this transformation from hours to mere minutes.[8] Other methods include palladium-catalyzed cyclizations of o-iodophenols with terminal alkynes.[9]

The synthesis of the target molecule, 7-Chloro-1-benzofuran-3-carboxylic acid, typically involves multi-step sequences starting from commercially available substituted phenols.

G cluster_0 General Synthesis Workflow A Starting Material (e.g., Substituted Phenol) B Step 1: Introduction of Side Chain (e.g., Alkylation) A->B Reagents, Solvent C Step 2: Cyclization Reaction (e.g., Perkin, Pd-catalyzed) B->C Catalyst, Base D Step 3: Functional Group Manipulation (e.g., Hydrolysis) C->D Acid/Base E Purification (Chromatography/Recrystallization) D->E F Final Product (Substituted Benzofuran) E->F SAR cluster_sar Benzofuran SAR benzofuran pos7 Position 7: - Halogen (e.g., Cl) often  increases lipophilicity and  anticancer activity. pos7->benzofuran pos3 Position 3: - Carboxylic acid provides key  interaction point (H-bonding). - Amide groups also show  potent activity. pos3->benzofuran pos2 Position 2: - Ester or heterocyclic rings  can be crucial for cytotoxicity. pos2->benzofuran pos5 Position 5: - Halogen or other substituents  modulate electronic properties  and target engagement. pos5->benzofuran

Sources

Comparative

Comparative Biological Activity and Structural Profiling: 5-Chloro vs. 7-Chloro Benzofuran-2-Carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary The benzofuran-2-carboxylic acid scaffold is a privileged pharmacophore in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

The benzofuran-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry. Its rigid, planar core readily participates in π-π stacking and hydrophobic interactions, making it an excellent foundation for drug discovery. Regioselective halogenation of this core—specifically with chlorine—provides a powerful mechanism to fine-tune lipophilicity, metabolic stability, and target-binding affinity.

As a Senior Application Scientist, I frequently evaluate how the precise positioning of halogens dictates pharmacological outcomes. This guide provides an in-depth comparative analysis of 5-chlorobenzofuran-2-carboxylic acid and 7-chlorobenzofuran-2-carboxylic acid , detailing their distinct biological activities, the structural causality behind their performance, and standardized experimental workflows for their application.

Structural and Electronic Causality

The position of the chlorine substituent fundamentally alters the physicochemical properties and receptor-binding dynamics of the benzofuran core.

  • 5-Chloro Substitution (CAS: 10242-10-1): Located para to the furan oxygen (in the context of the fused benzene ring), the C-5 chlorine atom projects outward into solvent-accessible space or deep hydrophobic pockets. It exerts an electron-withdrawing inductive effect (-I) while donating electron density through resonance (+R). This exposed lipophilic moiety is highly favorable for anchoring into the hydrophobic clefts of target proteins, such as the NF-κB complex and T1R1/T1R3 umami receptors[1][2].

  • 7-Chloro Substitution (CAS: 63558-84-9): Positioned ortho to the furan oxygen, the C-7 chlorine introduces significant steric hindrance. This proximity creates a "steric shield" that restricts the furan oxygen's capacity to act as a hydrogen bond acceptor. Furthermore, the bulky chlorine atom at C-7 restricts the rotational freedom of adjacent substituents, locking the molecule into specific conformations. This conformational rigidity is a critical design element for targeting central nervous system (CNS) receptors and specific protein tyrosine phosphatases (PTPs)[3][4].

Comparative Biological Activity

The structural differences between the 5-chloro and 7-chloro isomers translate into vastly different therapeutic applications.

5-Chlorobenzofuran-2-Carboxylic Acid Applications
  • Anticancer & NF-κB Inhibition: 5-chlorobenzofuran-2-carboxamide derivatives have been identified as potent inhibitors of NF-κB translocation. By preventing the nuclear translocation of NF-κB in LPS-stimulated cells, these compounds exhibit significant cytotoxicity against various human cancer cell lines (e.g., breast, colon, and prostate) at low micromolar concentrations[2].

  • Antimicrobial & Antitubercular Activity: The 5-chloro scaffold is frequently utilized in the synthesis of novel antitubercular agents. Amide derivatives synthesized from 5-chlorobenzofuran-2-carboxylic acid have demonstrated potent efficacy against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains[5].

  • Receptor Agonism (Flavorants): In the flavor and fragrance industry, this isomer is a key building block for high-potency savory flavorants. Specific amide derivatives act as potent agonists for the hT1R1/hT1R3 umami receptor, with experimental EC50 values reaching as low as 0.82 μM[1].

7-Chlorobenzofuran-2-Carboxylic Acid Applications
  • Phosphatase Inhibition (Metabolic Disorders): The unique steric profile of the 7-chloro derivative makes it an ideal scaffold for inhibiting protein tyrosine phosphatases (PTPs). These inhibitors are actively investigated for modulating signal transduction pathways associated with diabetes mellitus[3].

  • CNS Therapeutics: 7-chlorobenzofuran derivatives, such as trans-3-aza-bicyclo[3.1.0]hexane amides, are utilized in the development of drugs targeting nervous system disorders. The sterically locked conformation aids in crossing the blood-brain barrier and fitting into tight, highly specific CNS receptor pockets[4].

Data Presentation: Comparative Summary

Property / Application5-Chlorobenzofuran-2-carboxylic acid7-Chlorobenzofuran-2-carboxylic acid
CAS Number 10242-10-163558-84-9
Steric Profile Exposed, fits deep hydrophobic pocketsHindered, shields furan oxygen
Primary Biological Targets NF-κB, T1R1/T1R3, Mycobacterial targetsProtein Tyrosine Phosphatases, CNS targets
Therapeutic Areas Oncology, Infectious Disease, FlavorantsDiabetes, Neurological Disorders
Receptor Binding Impact Enhances lipophilic anchoringInduces conformational rigidity

Experimental Workflow: Standard Amide Coupling Protocol

To evaluate the biological activity of these carboxylic acids, they must be converted into their corresponding amides to enhance cell permeability and target binding. The following self-validating protocol utilizes EDC·HCl and HOBt.

Causality of Reagent Choice: This specific combination is chosen because EDC produces a water-soluble urea by-product (easily removed during aqueous workup), while HOBt forms a highly reactive ester intermediate that suppresses racemization (crucial if chiral amines are used) and maximizes yield[5].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of the benzofuran-2-carboxylic acid (5-chloro or 7-chloro) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Coupling Agents: Add 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.2 equivalents of hydroxybenzotriazole (HOBt). Stir at room temperature for 30 minutes to ensure complete formation of the active HOBt-ester.

  • Amine Addition: Introduce 1.1 equivalents of the target amine, followed by 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salts and maintain a basic environment.

  • Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor reaction completion via TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove unreacted amine and EDC), saturated NaHCO3 (to remove unreacted carboxylic acid and HOBt), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the biologically active amide derivative.

Pathway Visualization

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 Adaptor TLR4->MyD88 Signals IKK IKK Complex MyD88->IKK Phosphorylates IkB IκB Degradation IKK->IkB Triggers NFkB NF-κB Translocation IkB->NFkB Releases Target Target Gene Transcription NFkB->Target Promotes Inhibitor 5-Chloro Benzofuran Derivatives Inhibitor->NFkB Inhibits

Mechanism of NF-κB pathway inhibition by 5-chloro benzofuran-2-carboxamide derivatives.

References

  • Title: Preliminary Structure–Activity Relationships and Biological Evaluation of Novel Antitubercular Indolecarboxamide Derivatives Against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)
  • Title: US8148536B2 - Comestible compositions comprising high potency savory flavorants, and processes for producing them Source: Google Patents URL
  • Source: Googleapis.com (WIPO)
  • Title: WO2009016560A2 - Trans-3-aza-bicyclo[3.1.

Sources

Validation

Spectroscopic Differentiation of 7-Chloro-1-benzofuran-3-carboxylic Acid and Its Positional Isomers: A Comprehensive Analytical Guide

Benzofuran-3-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and targeted anticancer agents[1]. During structure-ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Benzofuran-3-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and targeted anticancer agents[1]. During structure-activity relationship (SAR) optimization, the positional placement of halogen substituents—such as a chlorine atom at the 5-, 6-, or 7-position—drastically alters the molecule's electronic distribution, receptor binding affinity, and metabolic stability.

For drug development professionals and synthetic chemists, distinguishing 7-chloro-1-benzofuran-3-carboxylic acid from its positional isomers (e.g., 5-chloro and 6-chloro variants) requires rigorous, orthogonal spectroscopic validation. This guide provides an objective comparison of their spectral signatures, grounded in the physical causality of their molecular structures.

Part 1: The Causality of Spectroscopic Signatures

To move beyond mere pattern matching, an application scientist must understand why these isomers yield different spectra. The differences are governed by spin-spin coupling networks, electronic induction, and vibrational mechanics.

¹H NMR: Spin-Spin Coupling and Anisotropic Effects

The benzofuran core consists of a furan ring fused to a benzene ring. The H2 proton on the furan ring is highly deshielded due to the adjacent oxygen heteroatom and the electron-withdrawing carboxylic acid at C3. This proton consistently appears as a sharp singlet at ~8.3–8.5 ppm across all isomers and serves as an internal anchor for spectral interpretation.

The differentiation lies entirely in the aromatic protons (H4, H5, H6, H7):

  • 7-Chloro Isomer: The chlorine atom occupies C7. The remaining protons (H4, H5, H6) form a continuous spin system. H5 sits between H4 and H6, resulting in two ortho-couplings (³J ≈ 8.0 Hz), splitting its signal into a distinct triplet. H4 and H6 appear as doublets (or doublets of doublets if meta-coupling is resolved).

  • 5-Chloro Isomer: Chlorine at C5 disrupts the continuous spin system. H4 is isolated between the furan ring and the chlorine atom, yielding a meta-coupled doublet (⁴J ≈ 2.0 Hz). H6 and H7 exhibit a strong ortho-coupling (³J ≈ 8.5 Hz), with H6 further split by H4 into a doublet of doublets.

  • 6-Chloro Isomer: Chlorine at C6 leaves H7 isolated, resulting in a meta-coupled doublet for H7, while H4 and H5 exhibit ortho-coupling.

Mass Spectrometry: Isotopic Envelopes

For 7-chloro-1-benzofuran-3-carboxylic acid (Exact Mass: 195.99 Da) [2], negative-mode Electrospray Ionization (ESI-) is highly efficient due to the acidic carboxyl group. The causality of the MS signature lies in the natural abundance of chlorine isotopes (75.78% ³⁵Cl and 24.22% ³⁷Cl). All mono-chlorinated isomers will exhibit a rigid 3:1 ratio between the [M-H]⁻ peak at m/z 194.98 and the[M+2-H]⁻ peak at m/z 196.98, confirming the presence of exactly one chlorine atom.

Part 2: Quantitative Data Comparison

The following tables summarize the expected spectroscopic data, providing a quick-reference framework for isomer identification.

Table 1: ¹H NMR Aromatic Splitting Patterns (400 MHz, DMSO-d₆)
IsomerH2 (Furan)H4H5H6H7
7-Chloro ~8.4 ppm (s)~7.9 ppm (dd, J = 8.0, 1.2 Hz)~7.4 ppm (t, J = 8.0 Hz)~7.6 ppm (dd, J = 8.0, 1.2 Hz)C-Cl Substitution
5-Chloro ~8.4 ppm (s)~8.0 ppm (d, J = 2.0 Hz)C-Cl Substitution~7.5 ppm (dd, J = 8.6, 2.0 Hz)~7.7 ppm (d, J = 8.6 Hz)
6-Chloro ~8.4 ppm (s)~7.9 ppm (d, J = 8.5 Hz)~7.4 ppm (dd, J = 8.5, 2.0 Hz)C-Cl Substitution~7.8 ppm (d, J = 2.0 Hz)
(Note: Chemical shifts are representative approximations based on inductive effects and established literature for benzofuran derivatives).
Table 2: Key MS and IR Parameters
Analytical TechniqueParameterExpected Value / PatternDiagnostic Significance
LC-MS (ESI-) [M-H]⁻ Ionm/z 194.98 (100%), 196.98 (33%)Validates 1x Cl atom via 3:1 isotopic ratio.
LC-MS (ESI-) Fragmentationm/z 151.0Indicates loss of CO₂ [M-H-44]⁻ from the C3 position.
FT-IR C=O Stretch1680–1710 cm⁻¹Confirms the conjugated carboxylic acid carbonyl.
FT-IR OOP C-H Bend730–780 cm⁻¹Differentiates adjacent H-atom counts on the benzene ring.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness in your analytical data, execute the following self-validating protocols.

Protocol A: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Dissolve exactly 10 mg of the purified analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of DMSO (δ 39.5 ppm / 2.50 ppm). Perform automated gradient shimming (e.g., topshim) until the lock level is stable and maximized.

  • Acquisition Parameters: Run a standard 1D ¹H sequence (e.g., zg30). Set the number of scans (NS) to 16, data points (TD) to 64k, and ensure a relaxation delay (D1) of at least 2.0 seconds to allow complete longitudinal relaxation of the carboxylic acid proton.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the TMS peak strictly to 0.00 ppm.

  • Self-Validation Check (Critical): Integrate the isolated H2 furan proton (singlet at ~8.4 ppm) and set its value to exactly 1.00 . Integrate the remaining aromatic region. If the total aromatic integration (excluding H2) does not equal exactly 3.00 , the sample contains co-eluting impurities, residual solvents, or is not a mono-chlorinated isomer. Do not proceed with structural assignment until purity is resolved.

Protocol B: LC-MS Isotopic Profiling
  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Acquisition: Inject 2 µL into the LC-MS system. Operate the Electrospray Ionization (ESI) source in negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Self-Validation Check: Extract the chromatogram for m/z 194.98. Inspect the mass spectrum at the apex of this chromatographic peak. The system is validated if, and only if, the m/z 196.98 peak is present at 32–34% relative abundance to the base peak, confirming the ³⁵Cl/³⁷Cl isotopic envelope.

Part 4: Analytical Workflow Visualization

The following diagram maps the orthogonal logic required to definitively assign the positional isomers.

G N1 Sample Prep (DMSO-d6 + TMS) N2 1H NMR (Aromatic Splitting) N1->N2 N3 13C NMR (C-Cl Shift Mapping) N1->N3 N4 FT-IR (OOP C-H Bending) N1->N4 N5 LC-MS (ESI-) ([M-H]- Isotope Ratio) N1->N5 N6 Data Synthesis & Causality Analysis N2->N6 Coupling Constants (J) N3->N6 Electronic Shielding N4->N6 Fingerprint Region N5->N6 m/z 195/197 (3:1) N7 Isomer Confirmed: 7-Cl vs 5-Cl vs 6-Cl N6->N7 Orthogonal Validation

Analytical workflow for orthogonal spectroscopic validation of benzofuran positional isomers.

Part 5: References

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives Source: Molecules (MDPI) URL:[Link]

  • 7-Chloro-1-benzofuran-3-carboxylic acid | C9H5ClO3 | CID 65439700 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Comparative

Structure-activity relationship of chlorinated benzofuran carboxylic acids

Structure-Activity Relationship (SAR) & Performance Comparison Guide: Chlorinated Benzofuran Carboxylic Acids Executive Summary Chlorinated benzofuran carboxylic acids represent a highly privileged and versatile scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) & Performance Comparison Guide: Chlorinated Benzofuran Carboxylic Acids

Executive Summary

Chlorinated benzofuran carboxylic acids represent a highly privileged and versatile scaffold in modern medicinal chemistry. From an application scientist's perspective, this chemotype offers a triad of structural advantages: the rigid benzofuran core provides strict conformational restriction (reducing entropic penalties upon target binding), the carboxylic acid moiety acts as a critical hydrogen-bond anchor, and chlorine substitution precisely tunes lipophilic ligand efficiency (LLE) and steric bulk.

This guide objectively compares the performance of the chlorinated benzofuran carboxylic acid scaffold against alternative chemotypes across three distinct therapeutic applications: Farnesoid X Receptor (FXR) antagonists for metabolic disorders, CLC-Ka chloride channel inhibitors for diuresis, and PTPN22 inhibitors for immunotherapy.

Mechanistic Rationale & SAR Logic

SAR_Logic Core Chlorinated Benzofuran Carboxylic Acid Core Chloro Chlorine Substitution (Lipophilicity & Sterics) Core->Chloro Modulates Carboxyl Carboxylic Acid (H-Bond Donor/Acceptor) Core->Carboxyl Anchors Furan Rigid Fused Furan Ring (Conformational Restriction) Core->Furan Orients Target1 FXR Antagonism (Metabolic Disorders) Chloro->Target1 Target2 CLC-Ka Inhibition (Diuretics/Kidney) Carboxyl->Target2 Target3 PTPN22 Inhibition (Immunotherapy) Furan->Target3

Caption: SAR logical relationships of chlorinated benzofuran carboxylic acids.

Performance Comparison: Intestinal-Restricted FXR Antagonists

Context: Selective antagonism of intestinal FXR reduces the production of intestinal-derived ceramides, offering a novel strategy for treating metabolic and cardiovascular disorders[1]. High-molecular-weight and highly polar compounds tend to exhibit low permeability, favoring intestinal retention[1].

SAR Insights & Causality: In the pursuit of intestine-restricted properties, the benzofuran carboxylic acid derivative F44-S36 demonstrated potent antagonistic activity (IC50 = 0.47 μM)[1]. This high potency is directly attributed to the combined presence of the carboxylic acid moiety (acting as a strong H-bond network participant) and the rigid fused-ring scaffold[1]. However, this specific electronic distribution and rigidity resulted in an increased cytotoxic liability (CC50 < 50 μM in HEK293A cells)[1].

When comparing alternatives, bioisosteric replacement of the benzofuran moiety with a benzothiophene scaffold, alongside the introduction of a cyclopropyl carbonyl group (Compound F44-S101), maintained the target activity (IC50 = 0.48 μM) while drastically enhancing the safety profile (CC50 > 100 μM)[1]. This highlights a critical SAR trade-off: while the benzofuran oxygen provides unique hydrogen-bonding opportunities, its replacement with sulfur can sometimes mitigate off-target toxicity without sacrificing primary target affinity.

Table 1: FXR Antagonist Performance Comparison

Compound ClassRepresentativeIC50 (μM)CC50 (μM, HEK293A)Key SAR Observation
Benzofuran Carboxylic Acid F44-S360.47< 50High potency driven by rigid scaffold; high cytotoxicity[1].
Benzothiophene Carboxylic Acid F44-S1010.48> 100Maintained potency; bioisosteric shift mitigated cytotoxicity[1].
Amide-substituted Benzene F44-S201.20> 100Enhanced H-bonding with R331, but lower overall potency[1].

Performance Comparison: CLC-Ka Chloride Ion Channel Inhibitors

Context: The CLC-Ka chloride channel is a kidney-specific target for diuretic therapy. Historically, the DIDS pentamer was the most potent nonpeptidic inhibitor known (IC50 = 0.5 μM)[2].

SAR Insights & Causality: Despite its potency, DIDS is an oligomeric molecule with exceptionally poor water solubility, rendering it synthetically intractable for systematic SAR development[2]. Aryl-substituted benzofuran carboxylic acids, such as MT-189, emerged as a highly tractable alternative[2]. Although MT-189 exhibits a slightly lower potency (IC50 ~5 μM) and a ~3-fold selectivity for CLC-Ka over CLC-Kb, its noncoplanar conformation is predicted to be an essential structural feature that perfectly fits the channel's binding pocket[2]. From a developmental standpoint, the benzofuran carboxylate scaffold is vastly superior to DIDS because it allows for modular synthetic elaboration and possesses favorable physicochemical properties[2].

Table 2: CLC-Ka Inhibitor Performance Comparison

Scaffold TypeRepresentativeIC50 CLC-Ka (μM)Selectivity (Ka vs Kb)Physicochemical Profile
DIDS Pentamer DIDS0.5~100-foldPoor water solubility; synthetically intractable[2].
Benzofuran Carboxylate MT-189~5.0~3-foldSynthetically tractable; noncoplanar requirement[2].
Benzimidazole Sulfonate BIM1~2.0HighHeterocycle dominates selectivity over the sulfonate group[2].

Performance Comparison: PTPN22 Inhibitors

Context: PTPN22 is a lymphoid-specific tyrosine phosphatase whose inhibition is highly sought after for autoimmune diseases and cancer immunotherapy[3].

SAR Insights & Causality: Starting from a 6-hydroxybenzofuran-5-carboxylic acid hit, structure-based lead optimization yielded Compound 8b[3]. The benzofuran core effectively mimics the native phosphotyrosine substrate, anchoring the carboxylic acid directly into the active site. The introduction of halogens (such as chlorine or bromine) onto the scaffold was a deliberate choice to exploit hydrophobic interactions within the secondary binding pocket of PTPN22, significantly enhancing both potency and isozyme selectivity[3].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating checkpoints (e.g., internal controls, orthogonal readouts).

Exp_Workflow Step1 1. Sonogashira Coupling Step2 2. I2-Mediated Cyclization Step1->Step2 Intermediate Step3 3. Ester Hydrolysis Step2->Step3 Scaffold Step4 4. TR-FRET Assay Step3->Step4 in vitro Step5 5. Caco-2 Permeability Step4->Step5 ADME

Caption: Synthetic and biological validation workflow for benzofuran derivatives.

Protocol 1: Synthesis of Chlorinated Benzofuran Carboxylic Acids

Rationale: A convergent synthetic route utilizing Sonogashira coupling followed by intramolecular cyclization ensures that diverse halogenated building blocks can be incorporated at a late stage, maximizing SAR exploration throughput[3].

  • Sonogashira Coupling: React the selected halogenated phenol (e.g., 2-iodo-4-chlorophenol) with a terminal alkyne in the presence of Pd(PPh3)2Cl2 (catalyst) and CuI (cocatalyst) in triethylamine[3].

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the starting phenol and the emergence of the mass corresponding to the coupled alkyne validates the cross-coupling step.

  • I2-Mediated Cyclization: Treat the resulting alkyne intermediate with I2 in dichloromethane (DCM) to drive the electrophilic cyclization, forming the rigid benzofuran core[3].

  • Ester Hydrolysis: Saponify the ester-protected carboxylic acid using LiOH in an EtOH/H2O (4:1) mixture at reflux for 1 hour[1].

    • Self-Validation Checkpoint: Upon completion, acidify the aqueous layer to pH 2-3 using 1M HCl. The immediate precipitation of the free chlorinated benzofuran carboxylic acid serves as a visual and gravimetric validation of successful deprotection.

Protocol 2: TR-FRET Assay for Target Antagonism (e.g., FXR)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence assays because the time delay eliminates short-lived background autofluorescence intrinsic to rigid, conjugated benzofuran scaffolds, ensuring high signal-to-noise ratios[1].

  • Assay Assembly: In a 384-well plate, combine the recombinant target ligand-binding domain (LBD), a fluorescently labeled coactivator peptide, and the test compounds in a dose-response gradient (e.g., 10 μM to 0.1 nM)[1].

  • Agonist Competition: Add a known baseline agonist (e.g., 50 μM Chenodeoxycholic acid for FXR) to all wells to establish the baseline response[1].

  • Detection: Excite the samples and measure the emission ratio at 665 nm / 615 nm[1].

    • Self-Validation Checkpoint: Normalize the activation to 100% (agonist alone) and 0% (vehicle control). Calculate the Z'-factor for the assay plate; a Z' > 0.6 is mathematically required to validate the assay's dynamic range and reliability before calculating the IC50[1].

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Antimicrobial Assays for 7-Chloro-1-benzofuran-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Antimicrobials and the Imperative of Rigorous Validation The emergence of multidrug-resistant pathogens represen...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antimicrobials and the Imperative of Rigorous Validation

The emergence of multidrug-resistant pathogens represents a critical and escalating threat to global public health. This crisis has catalyzed the search for novel antimicrobial agents that can circumvent existing resistance mechanisms. Among the promising scaffolds in medicinal chemistry are benzofuran derivatives, which have demonstrated a wide array of biological activities, including potent antimicrobial effects.[1] Specifically, halogenated benzofurans, such as 7-Chloro-1-benzofuran-3-carboxylic acid, are of significant interest due to the role of halogenation in enhancing antimicrobial potency.[2][3]

However, the journey from a promising compound in a flask to a potential therapeutic is long and paved with rigorous scientific validation. A critical, non-negotiable step in this process is the validation of the assays used to quantify a compound's antimicrobial activity. Without robust, reproducible, and standardized assay validation, any resulting data is at best unreliable and at worst, misleading.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the validation of antimicrobial assays, using the novel compound 7-Chloro-1-benzofuran-3-carboxylic acid as a case study. We will delve into the core principles of assay validation as set forth by global standards bodies, compare the most common antimicrobial susceptibility testing (AST) methods, provide detailed experimental protocols, and present a strategy for data analysis and interpretation. Our approach is grounded in the pillars of scientific integrity: expertise, trustworthiness, and authoritative grounding in established standards.

The Cornerstone of Trustworthiness: Adherence to Global Standards

To ensure that our experimental findings are credible and comparable across different laboratories and studies, we must anchor our validation protocols in the standards established by internationally recognized organizations. The two preeminent bodies in this field are the Clinical and Laboratory Standards Institute (CLSI) in North America and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe.[4][5][6] While there are minor differences in their methodologies and interpretive criteria, both provide a robust framework for standardizing AST.[7][8] This guide will draw upon the methodologies of both, highlighting key aspects that ensure the trustworthiness of our results.

The primary goal of these standards is to outline a systematic approach to confirming that an assay can reliably measure the in vitro activity of an antimicrobial agent against a specific microorganism. This involves establishing the accuracy, precision, and reproducibility of the test method.

Comparative Overview of Key Antimicrobial Susceptibility Testing (AST) Methods

The choice of AST method is a critical decision in the validation process, often dictated by the stage of drug development, the required throughput, and the specific information needed. Here, we compare two of the most widely used and well-standardized methods: Broth Microdilution and Disk Diffusion.[9]

Method Principle Primary Output Advantages Disadvantages Governing Standards
Broth Microdilution Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension.Minimum Inhibitory Concentration (MIC) : The lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10][11][12]Quantitative (provides an MIC value), high-throughput, considered a reference method.Can be more labor-intensive to set up initially, requires specialized equipment for high-throughput screening.CLSI M07[10][11], EUCAST[3]
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate uniformly inoculated with a standardized bacterial suspension. The agent diffuses into the agar, creating a concentration gradient.Zone of Inhibition (in mm) : The diameter of the circular area around the disk where bacterial growth is inhibited. This is qualitatively interpreted as Susceptible (S), Intermediate (I), or Resistant (R).[13][14][15]Simple to perform, cost-effective, flexible for testing multiple agents on one plate.Primarily qualitative (though zone diameters can be correlated to MICs), less precise than dilution methods.CLSI M02[13], EUCAST[14][16]

For a novel compound like 7-Chloro-1-benzofuran-3-carboxylic acid, the Broth Microdilution method is the recommended starting point for a thorough validation, as it provides a quantitative MIC value. This is essential for understanding the compound's potency and for subsequent pharmacokinetic/pharmacodynamic (PK/PD) studies. The Disk Diffusion method can serve as a valuable, complementary qualitative screening tool.

Experimental Protocols: A Step-by-Step Guide to Validation

The following protocols are detailed to not only guide the "how" but also to explain the "why" behind each critical step, ensuring a self-validating system.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the reference methods described in CLSI M07 and EUCAST guidelines.[10][11][12]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 7-Chloro-1-benzofuran-3-carboxylic acid against selected bacterial strains in a reproducible manner.

Materials:

  • 7-Chloro-1-benzofuran-3-carboxylic acid (powder)

  • Comparator agents: Ciprofloxacin, Vancomycin (as relevant controls for Gram-negative and Gram-positive bacteria, respectively)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO, ensuring final concentration does not inhibit bacterial growth)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains:

    • Gram-positive: Staphylococcus aureus ATCC® 29213™

    • Gram-negative: Escherichia coli ATCC® 25922™

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Preparation Phase cluster_analysis Data Analysis P1 Prepare Stock Solutions (Test Compound & Comparators) A1 Perform Serial Dilutions of Compounds in 96-well plate with CAMHB P1->A1 P2 Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) P3 Dilute Inoculum for Final Concentration (~5 x 10^5 CFU/mL) P2->P3 A2 Inoculate Wells with Standardized Bacterial Suspension P3->A2 A1->A2 A3 Include Controls: - Sterility Control (media only) - Growth Control (media + bacteria) - Solvent Control A2->A3 A4 Incubate Plates (35°C for 16-20 hours) A3->A4 D1 Visually Inspect Plates for Growth A4->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2 D3 Validate QC Strain Results (Compare to CLSI/EUCAST ranges) D2->D3 DiskDiffusionWorkflow cluster_analysis Data Analysis P1 Prepare Test Disks with 7-Chloro-1-benzofuran-3-carboxylic acid A2 Apply Antimicrobial Disks (Test, Comparator, and QC) P1->A2 P2 Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) A1 Inoculate MHA Plate for Confluent Growth (Lawn the bacteria) P2->A1 A1->A2 A3 Incubate Plates (Inverted) (35°C for 16-20 hours) A2->A3 D1 Measure Diameters of Zones of Inhibition (mm) A3->D1 D2 Validate QC Strain Results (Compare to CLSI/EUCAST zone ranges) D1->D2 D3 Compare Test Compound Zone Size to Comparators D2->D3

Caption: Workflow for the Disk Diffusion Assay.

Step-by-Step Methodology:

  • Preparation of Test Disks:

    • A defined amount of 7-Chloro-1-benzofuran-3-carboxylic acid is dissolved in a suitable volatile solvent.

    • A precise volume of this solution is applied to blank sterile paper disks and allowed to dry completely. The final amount of compound per disk must be consistent (e.g., 30 µ g/disk ). Causality: The concentration of the antimicrobial on the disk is a critical parameter that directly influences the size of the zone of inhibition. This must be carefully controlled for reproducibility.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth. Causality: A uniform "lawn" of bacteria is essential for obtaining circular, well-defined zones of inhibition.

  • Disk Application:

    • Within 15 minutes of inoculation, use sterile forceps to place the prepared test disks and the commercial comparator and QC disks onto the agar surface.

    • Press each disk gently to ensure complete contact with the agar. Do not move a disk once it has been placed.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of complete inhibition to the nearest millimeter (mm) using calipers or a ruler.

Data Analysis and Interpretation: A Hypothetical Case Study

Validation requires comparing the performance of the new compound against established agents and ensuring the assays are performing within acceptable quality control (QC) limits. [2][17][18][19] Quality Control (QC): The Self-Validating System

For every batch of tests, it is mandatory to include QC strains with known susceptibility profiles. For our example, S. aureus ATCC® 29213™ and E. coli ATCC® 25922™ are appropriate choices. [1]The results for these strains must fall within the acceptable ranges published by CLSI/EUCAST.

Table 1: Example Quality Control Data for Broth Microdilution

QC Strain Antimicrobial Agent Observed MIC (µg/mL) Acceptable QC Range (µg/mL) Result
S. aureus ATCC® 29213™Vancomycin10.5 - 2Pass
E. coli ATCC® 25922™Ciprofloxacin0.0080.004 - 0.016Pass

If the QC results are out of range, the entire batch of tests for that day must be considered invalid, and troubleshooting must be performed.

Comparative Data for 7-Chloro-1-benzofuran-3-carboxylic acid

The primary goal is to determine the potency of our test compound relative to standard-of-care antibiotics.

Table 2: Hypothetical Comparative MIC Data (µg/mL)

Organism 7-Chloro-1-benzofuran-3-carboxylic acid Ciprofloxacin Vancomycin
S. aureus ATCC® 29213™20.51
E. coli ATCC® 25922™80.008>128

Interpretation of Hypothetical Data:

  • Against the Gram-positive S. aureus, the test compound shows moderate activity (MIC of 2 µg/mL), being less potent than both ciprofloxacin and vancomycin in this specific strain. [20]* Against the Gram-negative E. coli, the test compound has an MIC of 8 µg/mL. While this indicates some activity, it is significantly less potent than ciprofloxacin (MIC 0.008 µg/mL). [21]As expected, E. coli is intrinsically resistant to vancomycin.

Table 3: Hypothetical Comparative Disk Diffusion Data (Zone Diameter in mm)

Organism 7-Chloro-1-benzofuran-3-carboxylic acid (30 µg) Ciprofloxacin (5 µg) Vancomycin (30 µg)
S. aureus ATCC® 29213™182517
E. coli ATCC® 25922™1532No Zone

Interpretation of Hypothetical Data:

The zone diameters from the disk diffusion assay correlate with the MIC data. Larger zones generally indicate greater susceptibility. The test compound shows clear zones of inhibition against both organisms, confirming its antimicrobial activity.

Conclusion: From Validated Assays to Confident Drug Development

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of antimicrobial assays for a novel compound, 7-Chloro-1-benzofuran-3-carboxylic acid. By anchoring our methodologies in the authoritative standards of CLSI and EUCAST, we establish a foundation of trustworthiness and ensure that our data is both reproducible and comparable.

The detailed protocols for broth microdilution and disk diffusion provide a practical framework for execution, while the emphasis on the causality behind each step elevates the process from a mere procedure to a self-validating scientific investigation. The successful validation of these assays is not a mere formality; it is the critical gateway to confidently advancing a promising compound through the drug development pipeline. It provides the reliable data needed to make informed decisions, attract investment, and ultimately, contribute to the fight against antimicrobial resistance.

References

  • Clinical and Laboratory Standards Institute. Performance Standards for Antimicrobial Disk Susceptibility Tests; 13th ed. CLSI standard M02. CLSI, 2018. [Link]

  • Clinical and Laboratory Standards Institute. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. CLSI standard M07. CLSI, 2018. [Link]

  • ANSI Webstore. Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed30 - Performance Standards for Antimicrobial Susceptibility Testing - 30th Edition.[Link]

  • European Committee on Antimicrobial Susceptibility Testing. Antimicrobial susceptibility testing EUCAST disk diffusion method. EUCAST, 2015. [Link]

  • Gaur, A., et al. "Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement." Cureus, 2023. [Link]

  • Åhman, J., et al. "The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles." Journal of Antimicrobial Chemotherapy, 2020. [Link]

  • Intertek Inform. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests.[Link]

  • Intertek Inform. CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi.[Link]

  • European Committee on Antimicrobial Susceptibility Testing. Methodology and Instructions.[Link]

  • Clinical and Laboratory Standards Institute. AST M07 PKG | M07-Ed12 and M100-Ed36 Package.[Link]

  • European Committee on Antimicrobial Susceptibility Testing. Disk Diffusion and Quality Control.[Link]

  • ResearchGate. M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests.[Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]

  • National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method.[Link]

  • European Committee on Antimicrobial Susceptibility Testing. Broth microdilution methodology with focus on reading of MICs - Linezolid as an example.[Link]

  • van de Beek, D., et al. "The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes." Journal of Clinical Microbiology, 2020. [Link]

  • Public Health England. Quality Control of Antimicrobial Susceptibility Testing.[Link]

  • PubMed. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories.[Link]

  • ResearchGate. Interpretation of antimicrobial susceptibility testing using EUCAST and CLSI breakpoints: Analysis of agreement.[Link]

  • PubMed. From CLSI to EUCAST Guidelines in the Interpretation of Antimicrobial Susceptibility: What Is the Effect in Our Setting?[Link]

  • ANSI Webstore. CLSI M02-Ed13 - Performance Standards for Antimicrobial Disk Susceptibility Tests - 13th Edition.[Link]

  • PubMed. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement.[Link]

  • Microrao. Here is the compiled list of ATCC strains used for tests and media quality control.[Link]

  • European Committee on Antimicrobial Susceptibility Testing. MIC Determination.[Link]

  • National Center for Biotechnology Information. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.[Link]

  • PubMed. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination.[Link]

  • CGSpace. Broth microdilution reference methodology.[Link]

  • MDPI. Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates.[Link]

  • tl;dr pharmacy. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing.[Link]

  • PubMed. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model.[Link]

  • Scielo. Vancomycin minimum inhibitory concentrations using different susceptibility methods in Staphylococcus aureus isolates.[Link]

  • U.S. Food and Drug Administration. Concentration Ranges Used for Susceptibility Testing.[Link]

  • IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST).[Link]

  • IDStewardship. Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them?[Link]

Sources

Comparative

Comparative Guide: Anticancer Efficacy of Benzofuran Positional Isomers and Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Positional Isomerism, and Experimental Validation Introduction to Benzofuran Scaffolds in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Positional Isomerism, and Experimental Validation

Introduction to Benzofuran Scaffolds in Oncology

In the landscape of targeted cancer therapy, the benzofuran heterocyclic core has emerged as a privileged scaffold. Its structural versatility allows for precise tuning of electronic and steric properties, making it an ideal candidate for kinase inhibition and tubulin disruption. However, the pharmacological efficacy of benzofuran derivatives is not merely a function of the functional groups added; it is critically dependent on the spatial orientation of these groups.

This guide provides an objective, data-driven comparison of benzofuran positional isomers and hybrid derivatives, evaluating their in vitro anticancer performance and detailing the self-validating experimental protocols required for their assessment [1].

The Impact of Positional Isomerism on Cytotoxicity

Positional isomerism plays a definitive role in the bioactivity of benzofuran compounds. A slight shift in the position of an electron-donating or electron-withdrawing group can mean the difference between a highly potent chemotherapeutic agent and a completely inactive molecule.

A landmark SAR study evaluating methoxy-substituted benzo[b]furan derivatives demonstrated this phenomenon unequivocally [1]. Researchers synthesized positional isomers by moving a methoxy group across the C-5, C-6, and C-7 positions of the benzofuran skeleton to evaluate antiproliferative activity against leukemia cell lines (K562 and L1210).

  • The 6-Methoxy Isomer: Exhibited potent antiproliferative activity. The spatial alignment of the methoxy group at the C-6 position perfectly complements the hydrophobic pocket of the colchicine-binding site on tubulin, preventing microtubule assembly.

  • The 5-Methoxy and 7-Methoxy Isomers: Yielded completely inactive compounds. Shifting the methoxy group by just one carbon atom introduced steric clashes within the binding pocket, abolishing the target interaction [1].

Table 1: Comparative Efficacy of Methoxy-Benzofuran Positional Isomers
Compound IsomerSubstitution PositionK562 IC₅₀ (µM)L1210 IC₅₀ (µM)Biological Status
Isomer A C-6 Methoxy1.20.8Highly Active
Isomer B C-5 Methoxy> 50.0> 50.0Inactive
Isomer C C-7 Methoxy> 50.0> 50.0Inactive
(Data synthesized from SAR evaluations of tubulin-targeting benzofurans [1])

Comparative Efficacy of Benzofuran-Chalcone Hybrids

Beyond simple positional isomers, hybridizing the benzofuran core with other pharmacologically active moieties, such as chalcones, significantly enhances therapeutic potential. A comparative analysis of two novel benzofuran-chalcone derivatives (Compound 3d and Compound 3j) highlights how specific structural modifications influence target cell line sensitivity [2].

Compound 3d demonstrated superior efficacy compared to both Compound 3j and the conventional chemotherapeutic agent, cisplatin, particularly against human breast adenocarcinoma (MCF-7).

Table 2: Cytotoxicity of Benzofuran-Chalcone Derivatives
CompoundTarget Cell LineIC₅₀ (µM)Efficacy vs. Cisplatin Control
3d MCF-7 (Breast)3.22Superior (3.8x more potent)
3d PC-3 (Prostate)4.15Superior (2.2x more potent)
3j MCF-7 (Breast)7.81Moderate (1.5x more potent)
3j PC-3 (Prostate)9.46Equivalent
Cisplatin MCF-7 (Breast)12.25Baseline Control
(Data sourced from comparative oncological evaluations [2])

Mechanistic Pathways & Workflows

Understanding the causality behind the efficacy of these compounds requires mapping their biological targets. Active benzofuran isomers primarily induce G2/M phase cell cycle arrest by either inhibiting tubulin polymerization or blocking critical kinases such as CDK2 and mTOR [3].

SAR_Workflow A Positional Isomer Design B Chemical Synthesis A->B C In Vitro Cytotoxicity B->C D Mechanistic Validation C->D

SAR workflow for evaluating benzofuran positional isomers.

Pathway BZF 6-Methoxy Benzofuran TUB Tubulin Inhibition BZF->TUB CDK CDK2 Blockade BZF->CDK G2M G2/M Phase Arrest TUB->G2M CDK->G2M APO Apoptosis G2M->APO

Mechanism of action for active benzofuran isomers inducing apoptosis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) to ensure researchers can troubleshoot and verify their data in real-time.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cellular metabolic activity. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or K562 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM (supplemented with 10% FBS).

    • Causality: This specific density ensures cells remain in the exponential (log) growth phase during the 48-hour treatment window, preventing contact inhibition artifacts.

  • Compound Treatment: After 24 hours of incubation (to allow cell adhesion), treat cells with varying concentrations of benzofuran isomers (0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin).

    • Causality: Capping DMSO at 0.1% prevents solvent-induced cytotoxicity, ensuring that observed cell death is strictly due to the benzofuran compound.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well. Agitate on an orbital shaker for 15 minutes in the dark.

    • Causality: Complete dissolution of the intracellular formazan crystals in DMSO is critical. Any undissolved crystals will scatter light, leading to artificially inflated absorbance readings and inaccurate IC₅₀ calculations.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Tubulin Polymerization Inhibition Assay

This assay validates whether the positional isomer directly interacts with the tubulin protein, confirming the mechanism of action.

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Keep purified porcine brain tubulin (3 mg/mL) on ice in a buffer containing PIPES (80 mM), EGTA (1 mM), and MgCl₂ (2 mM).

  • Compound Addition: Add the 6-methoxy benzofuran isomer (test) and the 5-methoxy isomer (negative control) to separate wells.

  • Initiation: Add 1 mM GTP to the tubulin mixture and immediately transfer it to the plate.

    • Causality: Tubulin polymerization is strictly a GTP-dependent and temperature-dependent process. The reaction will not initiate until GTP is added and the temperature shifts from 4°C to 37°C.

  • Kinetic Reading: Measure the increase in fluorescence (excitation 360 nm / emission 420 nm) or absorbance (340 nm) every minute for 60 minutes at 37°C.

    • Causality: As tubulin monomers polymerize into microtubules, the solution's turbidity increases. A flattened curve for the 6-methoxy treated well validates its role as a polymerization inhibitor, while a steep curve for the 5-methoxy well confirms its inactivity due to steric clashes.

References

  • Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: National Center for Biotechnology Information (PMC) URL:[Link]

Validation

Benchmarking the synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid against other methods

Benchmarking the Synthesis of 7-Chloro-1-benzofuran-3-carboxylic Acid: A Comprehensive Comparison Guide As pharmaceutical pipelines increasingly rely on halogenated benzofuran derivatives for their potent antimicrobial a...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthesis of 7-Chloro-1-benzofuran-3-carboxylic Acid: A Comprehensive Comparison Guide

As pharmaceutical pipelines increasingly rely on halogenated benzofuran derivatives for their potent antimicrobial and anticancer properties, optimizing the synthesis of key building blocks like 7-Chloro-1-benzofuran-3-carboxylic acid has become a critical priority[1]. The presence of the chlorine atom at the 7-position significantly alters the electronic landscape of the benzofuran core, enhancing target binding affinity but also complicating synthetic pathways due to the risk of off-target dehalogenation[2].

This guide benchmarks the traditional base-catalyzed cyclization methods against modern transition-metal-catalyzed carbonylations, providing drug development professionals with actionable, data-backed protocols.

Mechanistic Pathways: The "Why" Behind the Chemistry

The synthesis of 7-Chloro-1-benzofuran-3-carboxylic acid typically hinges on constructing the furan ring from a functionalized benzene derivative, followed by the installation or deprotection of the carboxylic acid moiety.

Method A: The Rap-Stoermer Cyclization The classical approach relies on the Rap-Stoermer reaction, a base-catalyzed condensation of 3-chloro-2-hydroxybenzaldehyde (or related o-hydroxyacetophenones) with an α-haloketone or α-haloester[1][3]. Recent advancements have replaced harsh alkaline conditions with triethylamine (TEA), which acts as a mild, highly efficient basic catalyst to drive the Dieckmann-like aldol condensation, minimizing side reactions and improving atom economy[4][5].

Method B: Palladium-Catalyzed Carbonylation A modern, highly modular alternative is the Palladium-catalyzed methoxycarbonylation of functionalized arylboronic acids or aryl halides[6]. Utilizing O -methyl S -aryl thiocarbonates as the esterification reagent in the presence of a Pd catalyst and Copper(I) thiophene-2-carboxylate (CuTC), this method allows for precise carbonylation[6]. The mild conditions (60 °C) are specifically chosen because they prevent the oxidative addition of the Pd catalyst into the sensitive C-Cl bond at the 7-position, ensuring the halogen remains intact[6].

Pathways Start Starting Materials IntermediateA 3-Chloro-2-hydroxy- benzaldehyde Start->IntermediateA IntermediateB Arylboronic Acid + Thiocarbonate Start->IntermediateB MethodA Method A: Rap-Stoermer Base-Catalyzed Cyclization Product 7-Chloro-1-benzofuran- 3-carboxylic acid MethodA->Product Ester Hydrolysis MethodB Method B: Pd-Catalyzed Carbonylation MethodB->Product Ester Hydrolysis IntermediateA->MethodA IntermediateB->MethodB

Fig 1: Divergent synthetic pathways for 7-Chloro-1-benzofuran-3-carboxylic acid.

Quantitative Benchmarking

When selecting a synthetic route, researchers must balance yield, reaction time, and reagent cost. The table below summarizes the quantitative performance of the primary methods.

MetricMethod A: TEA-Catalyzed Rap-Stoermer[5]Method B: Pd-Catalyzed CarbonylationMethod C: CuTC-Mediated MW Lactonization
Average Yield 75% – 85%60% – 80%50% – 70%
Reaction Time 2 – 4 hours16 hours20 minutes
Temperature 130 °C (Solvent-free)60 °C200 °C (Microwave)
Key Catalyst/Promoter Triethylamine (TEA)Pd2(dba)3 / CuTCCuTC
Halogen Tolerance High (Thermally stable)High (Mild temp prevents C-Cl cleavage)Moderate (Risk of decarboxylation)
Scalability Excellent (Low cost, robust)Moderate (Expensive Pd catalyst)Low (Microwave volume limits)

Step-by-Step Experimental Methodologies

To ensure self-validating systems, the following protocols include built-in verification steps (e.g., specific phase separations and intermediate visual cues).

Protocol 1: TEA-Catalyzed Rap-Stoermer Cyclization & Hydrolysis

Causality Note: Triethylamine is selected over NaOH to prevent premature hydrolysis of the intermediate ester and to avoid base-induced degradation of the chlorinated aromatic ring[5].

  • Condensation: In a reaction vessel, combine 3-chloro-2-hydroxybenzaldehyde (1.0 equiv) and ethyl chloroacetate (1.2 equiv).

  • Catalysis: Add triethylamine (TEA) (1.5 equiv) dropwise. The mixture is heated to 130 °C under solvent-free conditions for 2-4 hours[5].

  • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the aldehyde spot indicates complete cyclization to ethyl 7-chloro-1-benzofuran-3-carboxylate.

  • Hydrolysis: Cool the mixture to room temperature. Add 2 M NaOH (1.5 equiv) in ethanol and heat to reflux for 1 hour to hydrolyze the ester[2].

  • Workup & Acidification: Evaporate the bulk ethanol in vacuo. Acidify the aqueous residue with 2 M HCl until a fine white precipitate forms (pH ~2)[2]. Filter, wash with cold water, and dry to yield the target carboxylic acid.

Protocol 2: Palladium-Catalyzed Methoxycarbonylation

Causality Note: Pd2(dba)3 is utilized as the Pd(0) source. CuTC is strictly required as a promoter to facilitate the transmetalation of the thiocarbonate, driving the catalytic cycle forward without requiring harsh external oxidants[6].

  • Reagent Loading: To a 25 mL sealed tube, add the chlorinated arylboronic acid substrate (0.1 mmol), Pd2(dba)3 (5 mol %), CuTC (1.6 equiv), and O -methyl S -p-toluenyl thiocarbonate (1.2 equiv)[6].

  • Solvent & Atmosphere: Add 1,4-dioxane (1 mL). Purge the vessel with nitrogen three times to prevent oxidative quenching of the Pd catalyst[6].

  • Carbonylation: Heat the sealed tube in a preheated oil bath at 60 °C for 16 hours[6].

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with NH3·H2O (to remove copper salts) and saturated aqueous NaCl[6]. Dry the organic fraction over anhydrous Na2SO4 and concentrate.

  • Hydrolysis: Subject the resulting methyl ester to the same NaOH/EtOH hydrolysis and HCl acidification described in Protocol 1 to isolate 7-Chloro-1-benzofuran-3-carboxylic acid[2].

Workflow Step1 Step 1: Reagent Loading Substrate Pd2(dba)3 CuTC Step2 Step 2: Carbonylation 1,4-Dioxane 60°C 16 h Step1->Step2 Step3 Step 3: Cu Removal EtOAc Dilution NH3·H2O Wash Step2->Step3 Step4 Step 4: Hydrolysis NaOH / EtOH HCl Acidification Step3->Step4

Fig 2: Step-by-step workflow for the Pd-catalyzed carbonylation and subsequent hydrolysis.

Conclusion & Strategic Recommendations

For large-scale industrial manufacturing, Method A (Rap-Stoermer) remains the superior choice due to its excellent scalability, solvent-free potential, and avoidance of expensive transition metals[5]. However, for late-stage functionalization in drug discovery where complex, pre-assembled boronic acids are utilized, Method B (Pd-Catalyzed Carbonylation) offers unmatched modularity and functional group tolerance, specifically preserving the critical C-Cl bond at the 7-position[6].

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. Available at:[Link]

  • A FACILE SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL QUINOXALINE-BENZOFURAN HYBRIDS. LOCKSS. Available at:[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC - NIH. Available at:[Link]

  • Efficient TEA-Catalyzed Benzofuran Synthesis. Scribd. Available at:[Link]

  • Palladium-Catalyzed, Copper(I)-Promoted Methoxycarbonylation of Arylboronic Acids with O-Methyl S-Aryl Thiocarbonates. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Copper(I)-Mediated and Microwave-Assisted Caryl−Ocarboxylic Coupling: Synthesis of Benzopyranones and Isolamellarin Alkaloids. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 7-Chloro-1-benzofuran-3-carboxylic acid in Biological Assays

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a validated lead molecule is fraught with challenges. One of the most critical hurdles is ensuring target spec...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a validated lead molecule is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides a comprehensive framework for evaluating the cross-reactivity of 7-Chloro-1-benzofuran-3-carboxylic acid, a member of the biologically active benzofuran class of compounds. While direct, extensive cross-reactivity data for this specific molecule is not widely published, this guide will leverage established principles and data from structurally related benzofuran derivatives to provide a robust strategy for its characterization.

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, this broad activity profile also hints at the potential for off-target effects, or cross-reactivity, where a compound interacts with proteins other than its intended target. Such interactions can lead to misleading experimental results, toxicity, and ultimately, the failure of a drug candidate. Therefore, a thorough assessment of cross-reactivity is not just a supplementary step but a cornerstone of rigorous drug discovery.

This guide will detail the rationale behind selecting potential off-targets for 7-Chloro-1-benzofuran-3-carboxylic acid, provide step-by-step protocols for key assays to quantify cross-reactivity, and offer insights into interpreting the resulting data.

Understanding the Benzofuran Scaffold and Predicting Off-Target Interactions

The biological activity of benzofuran derivatives is heavily influenced by the nature and position of substituents on the benzofuran core.[3] The presence of a carboxylic acid group at the 3-position and a chlorine atom at the 7-position on 7-Chloro-1-benzofuran-3-carboxylic acid will dictate its physicochemical properties and potential binding interactions.

Based on the known activities of related benzofuran compounds, several classes of proteins should be prioritized for cross-reactivity screening:

  • Kinases: Many small molecule inhibitors are known to have off-target effects on kinases. Given the prevalence of benzofuran scaffolds in anticancer research, screening against a panel of kinases is a prudent step.[4]

  • Carbonic Anhydrases (CAs): Certain benzofuran-based carboxylic acids have been identified as inhibitors of carbonic anhydrases, particularly the cancer-related isoform hCA IX.[5] The structural similarity of 7-Chloro-1-benzofuran-3-carboxylic acid to these inhibitors warrants an investigation into its effects on various CA isoforms.

  • G-Protein Coupled Receptors (GPCRs): While less commonly reported for benzofurans, the vastness of the GPCR superfamily and their role in numerous physiological processes make them important potential off-targets for any new chemical entity.

  • Nuclear Receptors: Some heterocyclic compounds can interact with nuclear receptors, leading to unintended downstream effects on gene expression.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is essential for accurately profiling the cross-reactivity of a compound. The following workflow outlines the key stages, from initial screening to more detailed characterization.

experimental_workflow cluster_screening Phase 1: Broad Screening cluster_validation Phase 2: Hit Validation & Dose-Response cluster_mechanism Phase 3: Mechanistic Studies A Primary Target Assay B Broad Off-Target Panel (e.g., Kinase, GPCR screens) A->B Initial Hit C Confirmation of Off-Target Hits B->C D IC50/EC50 Determination for Primary and Off-Targets C->D E Cell-Based Assays D->E F Biophysical Assays (e.g., SPR, CETSA) D->F G Selectivity Profile E->G F->G

Caption: A generalized workflow for assessing the cross-reactivity of a test compound.

Key Experimental Protocols
1. In Vitro Enzymatic Assays (e.g., Kinase or Carbonic Anhydrase Inhibition)

This protocol provides a general framework for assessing the inhibitory activity of 7-Chloro-1-benzofuran-3-carboxylic acid against a purified enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against its primary target and a panel of potential off-targets.

Materials:

  • Purified recombinant enzymes (e.g., various kinases or carbonic anhydrase isoforms)

  • Specific substrates and cofactors for each enzyme

  • Assay buffer

  • 7-Chloro-1-benzofuran-3-carboxylic acid, dissolved in DMSO

  • Positive control inhibitor

  • Microplate reader (e.g., for absorbance, fluorescence, or luminescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of 7-Chloro-1-benzofuran-3-carboxylic acid in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the assay buffer.

  • Compound Addition: Add the diluted test compound and controls (DMSO for negative control, known inhibitor for positive control) to the appropriate wells.

  • Enzyme Addition: Add the purified enzyme to all wells except the no-enzyme control.

  • Incubation: Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow the compound to bind.

  • Reaction Initiation: Add the enzyme's substrate to initiate the reaction.

  • Signal Detection: After a specific reaction time, stop the reaction and measure the output signal (e.g., absorbance, fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell-Based Assays (e.g., Cytotoxicity or Reporter Gene Assays)

Cell-based assays are crucial for understanding the effect of a compound in a more biologically relevant context.[6]

Objective: To assess the cytotoxicity of 7-Chloro-1-benzofuran-3-carboxylic acid in different cell lines and to investigate its effect on specific signaling pathways using reporter gene assays.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]

  • Cell culture medium and supplements

  • 7-Chloro-1-benzofuran-3-carboxylic acid, dissolved in DMSO

  • MTT or other viability reagents

  • Reporter gene constructs (e.g., luciferase reporter for a specific pathway)

  • Transfection reagents

  • Luminometer

Procedure (MTT Assay for Cytotoxicity):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 7-Chloro-1-benzofuran-3-carboxylic acid for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value as described for the enzymatic assay.

Data Interpretation and Comparison

The primary goal of these assays is to determine the selectivity of 7-Chloro-1-benzofuran-3-carboxylic acid. The selectivity index (SI) is a key parameter and is calculated as the ratio of the IC50 for an off-target to the IC50 for the primary target.

SI = IC50 (Off-Target) / IC50 (Primary Target)

A higher SI value indicates greater selectivity for the primary target. A common threshold for a "selective" compound is an SI of >10, although this can vary depending on the therapeutic area and the nature of the off-target.

Comparative Data Table

The following table provides a template for summarizing the experimental data. A researcher would populate this with their own findings for 7-Chloro-1-benzofuran-3-carboxylic acid and relevant comparator compounds.

CompoundPrimary Target IC50 (µM)Off-Target 1 (e.g., Kinase X) IC50 (µM)Selectivity Index (SI) for Off-Target 1Off-Target 2 (e.g., hCA II) IC50 (µM)Selectivity Index (SI) for Off-Target 2
7-Chloro-1-benzofuran-3-carboxylic acid Experimental ValueExperimental ValueCalculated ValueExperimental ValueCalculated Value
Reference Compound A Literature/Experimental ValueLiterature/Experimental ValueCalculated ValueLiterature/Experimental ValueCalculated Value
Reference Compound B Literature/Experimental ValueLiterature/Experimental ValueCalculated ValueLiterature/Experimental ValueCalculated Value
Advanced Techniques for Target Engagement and Validation

For a more in-depth understanding of a compound's interactions, advanced biophysical techniques can be employed.

  • Surface Plasmon Resonance (SPR): Measures the direct binding of a compound to a target protein immobilized on a sensor chip, providing kinetic data (on- and off-rates).

  • Cellular Thermal Shift Assay (CETSA): Assesses target engagement within intact cells by measuring the change in the thermal stability of a target protein upon ligand binding.[7]

signaling_pathway cluster_pathway Hypothetical Off-Target Pathway A Off-Target Receptor B Downstream Kinase A->B C Transcription Factor B->C D Gene Expression C->D TestCompound 7-Chloro-1-benzofuran- 3-carboxylic acid TestCompound->A Unintended Binding

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 7-Chloro-1-benzofuran-3-carboxylic acid: A Guide for Laboratory Professionals

Hazard Assessment and Immediate Safety Precautions Before handling or disposing of 7-Chloro-1-benzofuran-3-carboxylic acid, it is crucial to recognize its potential hazards. Based on its chemical structure, the compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Immediate Safety Precautions

Before handling or disposing of 7-Chloro-1-benzofuran-3-carboxylic acid, it is crucial to recognize its potential hazards. Based on its chemical structure, the compound should be treated as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation.[1]

Key Hazard Classifications:

  • Acute Toxicity, Oral (Harmful): Harmful if ingested.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[1]

  • Halogenated Organic Compound: These compounds require special disposal considerations as they can form toxic substances, such as chlorinated dioxins, during improper incineration.

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield is required when handling larger quantities or when there is a splash risk.[3][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for damage before use and practice proper removal techniques to avoid skin contact.[5]
Body Flame-Resistant Laboratory CoatWear a lab coat over clothing that fully covers the body.[6]
Respiratory NIOSH-Approved RespiratorUse within a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]

All handling and preparation for disposal must occur in a well-ventilated chemical fume hood.[7] An emergency eyewash station and safety shower must be immediately accessible.

Spill Management Protocol

Accidental spills must be managed promptly and safely. The response protocol varies based on the spill's scale.

Small Spills (<5g in a fume hood):

  • Containment: Ensure the spill is contained within the fume hood.

  • Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep the absorbed material into a clearly labeled, sealable container designated for halogenated organic waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spills (>5g or any spill outside a fume hood):

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Provide them with the compound's name and the approximate quantity spilled.

  • Do Not Attempt Cleanup: A large spill of a halogenated organic compound requires specialized handling and equipment.

Step-by-Step Disposal Protocol

The guiding principle for disposing of 7-Chloro-1-benzofuran-3-carboxylic acid is to treat it as a halogenated organic solid waste . Halogenated wastes must be segregated from non-halogenated wastes to prevent the formation of toxic byproducts during disposal processing.[8]

Step 1: Waste Collection

  • Place the solid 7-Chloro-1-benzofuran-3-carboxylic acid and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves) into a designated, robust, and sealable waste container.[8]

  • The container must be made of a material compatible with the waste; glass or high-density polyethylene (HDPE) are generally suitable.

Step 2: Waste Segregation

  • Crucial: This waste stream must be kept separate from all other waste types, especially non-halogenated organic solvents.[8] Mixing can create dangerous chemical reactions and complicates the disposal process.[8]

  • Aqueous waste should also be collected separately from organic solvent waste.[9]

Step 3: Labeling

  • Clearly label the waste container with a "Hazardous Waste" label.

  • The label must include:

    • The full chemical name: "7-Chloro-1-benzofuran-3-carboxylic acid"

    • The primary hazards: "Toxic," "Irritant"

    • The words "Halogenated Organic Waste"

    • The date of accumulation

    • The responsible researcher's name and contact information

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be well-ventilated, away from heat or ignition sources, and incompatible materials.[3][7]

  • Ensure the container is kept closed except when adding waste.[9]

Step 5: Final Disposal

  • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[10][11]

  • Never dispose of this chemical down the drain or in the regular trash.[7][12] Chemical wastes can harm the environment and human health.[12][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of 7-Chloro-1-benzofuran-3-carboxylic acid.

G cluster_prep Preparation & Handling cluster_waste Waste Characterization & Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal start Start: Need to Dispose of 7-Chloro-1-benzofuran-3-carboxylic acid ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood is_spill Is this a spill? fume_hood->is_spill small_spill Small Spill (<5g): Absorb with inert material is_spill->small_spill Yes collect Place solid waste & contaminated materials into primary container is_spill->collect No (Routine Disposal) small_spill->collect large_spill Large Spill (>5g): Evacuate & Call EHS end End: Proper Disposal Complete large_spill->end segregate Container designated for 'HALOGENATED ORGANIC WASTE' collect->segregate label_container Label container with: - Full Chemical Name - Hazards (Toxic, Irritant) - Date & Contact Info segregate->label_container store Store sealed container in designated Satellite Accumulation Area label_container->store ehs_pickup Arrange for pickup by EHS or licensed hazardous waste contractor store->ehs_pickup ehs_pickup->end

Caption: Disposal workflow for 7-Chloro-1-benzofuran-3-carboxylic acid.

References

  • Laboratory Hazardous Waste Disposal Guideline – HS321 . UNSW Health & Safety. Available at: [Link]

  • Household Chemical CleanOut . NSW Environment Protection Authority. Available at: [Link]

  • Hazardous and liquid wastes . NSW Environment Protection Authority. Available at: [Link]

  • Chemical Waste Containers for Chemical Waste Disposal . RiskAssess. Available at: [Link]

  • 7-Chloro-1-benzofuran-3-carboxylic acid PubChem Entry . National Center for Biotechnology Information. Available at: [Link]

  • Household chemicals . Recycling Near You. Available at: [Link]

  • Laboratory Waste Disposal Guidelines . University of Wollongong. Available at: [Link]

  • Chemical wastes . NSW Environment Protection Authority. Available at: [Link]

  • Benzofurans Product Listing . American Elements. Available at: [Link]

  • Hazardous Waste (Regulation of Exports and Imports) Act 1989 . Australian Government Department of Climate Change, Energy, the Environment and Water. Available at: [Link]

  • ChemClear program overview . Agsafe. Available at: [Link]

  • Hazardous Waste Management Services . Cleanaway. Available at: [Link]

  • Halogenated Solvents SOP . Washington State University. Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . Organic Chemistry Praktikum. Available at: [Link]

  • Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloro-1-benzofuran-3-carboxylic acid

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with 7-Chloro-1-benzofuran-3-carboxylic acid (CAS No. 1169490-60-1).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with 7-Chloro-1-benzofuran-3-carboxylic acid (CAS No. 1169490-60-1). Our objective is to move beyond mere compliance and cultivate a deep-seated culture of safety. The protocols herein are designed to be a self-validating system, explaining the causality behind each recommendation to empower you with the knowledge to handle this and similar chemical entities with confidence and precision.

Hazard Assessment: Understanding the Intrinsic Risks

7-Chloro-1-benzofuran-3-carboxylic acid is a substituted benzofuran derivative, a class of compounds frequently explored in medicinal chemistry. While its full toxicological profile is not exhaustively characterized, existing data from safety data sheets and chemical databases provide a clear mandate for cautious handling. The primary risks are associated with its solid, often dusty, form and its behavior in solution.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1][2][3] It is crucial to recognize that for many research chemicals, comprehensive long-term toxicity data may not be available. Therefore, the absence of a specific occupational exposure limit (OEL) does not imply safety; rather, it necessitates treating the compound with a higher degree of caution, assuming potential for unknown hazards.[4]

Table 1: GHS Hazard Profile of 7-Chloro-1-benzofuran-3-carboxylic acid

Hazard Classification GHS Category Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 Warning H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation[1][2][3]

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation[1][2][3] |

The primary routes of exposure are:

  • Inhalation: Breathing in fine dust particles, especially during weighing or transfer operations.[5]

  • Dermal Contact: Direct contact of the solid or solutions with the skin.[6]

  • Eye Contact: Exposure to airborne dust or splashes from solutions.[6]

  • Ingestion: Accidental transfer from contaminated hands to the mouth.[6]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is imperative to ground our safety plan in the established hierarchy of controls. PPE is the final, and most personal, line of defense. Its effectiveness is entirely dependent on proper selection, fit, and consistent use.

  • Elimination/Substitution: (Not applicable for this topic)

  • Engineering Controls: These are the most critical measures for this compound. They involve physically isolating the hazard from the operator. Examples include chemical fume hoods and ventilated balance enclosures.

  • Administrative Controls: These are work practices and procedures, such as specialized training and restricting access to handling areas.

  • Personal Protective Equipment (PPE): The equipment worn to minimize exposure.

Task-Based PPE Protocols

The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following protocols outline the minimum required PPE for common laboratory tasks involving 7-Chloro-1-benzofuran-3-carboxylic acid.

Weighing and Aliquoting (Solid Compound)

This task presents the highest risk of generating airborne dust particles.

  • Step 1: Engineering Controls. All weighing and handling of the solid chemical must be performed within a certified chemical fume hood or a ventilated balance enclosure. This is non-negotiable and serves to contain dust at the source.[7]

  • Step 2: Hand Protection. Wear two pairs of nitrile gloves. The rationale for double-gloving is to provide a barrier against potential tears or pinholes in the outer glove and to allow for the safe removal of the contaminated outer layer without compromising the inner layer. Gloves must be inspected for integrity before use.[8]

  • Step 3: Eye and Face Protection. Wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[6][8] Standard safety glasses with side shields do not provide an adequate seal against fine dust and are insufficient for this task.

  • Step 4: Body Protection. A clean, buttoned laboratory coat is mandatory to protect against contamination of personal clothing.

  • Step 5: Respiratory Protection. If a ventilated enclosure is unavailable or if there is a risk of dust generation (e.g., handling large quantities), a NIOSH-approved N95 or P100 particulate respirator is required.[8] Users must be fit-tested and trained in the proper use of their specific respirator model.

Dissolution and Solution Handling

Once the compound is in solution, the primary hazard shifts from dust inhalation to chemical splashes.

  • Step 1: Engineering Controls. All work must be conducted within a chemical fume hood to contain any vapors from the solvent and potential aerosols.

  • Step 2: Hand Protection. Nitrile gloves are required. Ensure the chosen glove material is resistant to the solvent being used. Consult a glove compatibility chart for verification.

  • Step 3: Eye and Face Protection. Chemical splash goggles are mandatory.[8] If there is a significant risk of splashing (e.g., during vigorous mixing or transfers between large vessels), a full-face shield should be worn over the goggles.

  • Step 4: Body Protection. A laboratory coat must be worn. For larger volumes, consider a chemically resistant apron over the lab coat.

Table 2: Summary of Recommended PPE by Task

Task Engineering Control Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing/Aliquoting Fume Hood or Ventilated Enclosure Double Nitrile Gloves Chemical Splash Goggles N95/P100 Respirator (as needed) Lab Coat

| Solution Handling | Fume Hood | Nitrile Gloves | Chemical Splash Goggles (Face shield as needed) | Not typically required | Lab Coat (Chemically resistant apron as needed) |

PPE Doffing and Disposal Plan

Improper removal of PPE can lead to self-contamination, negating all prior safety efforts. The sequence of removal is critical.[8]

Step-by-Step Doffing (Removal) Protocol
  • Inspect: Before removal, inspect your PPE for any visible contamination.

  • Gloves (Outer Pair): If double-gloved, remove the outer pair first. Peel one glove off by grasping the outside of the cuff and turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove from the back of the head, lifting the strap forwards. Avoid touching the front surface. Place in a designated area for decontamination.

  • Lab Coat: Unbutton the coat. Remove it by peeling it off the shoulders, turning the sleeves inside out as you go. Fold the coat so the contaminated exterior is folded inward. Place in a designated container for laundry or disposal.

  • Respirator: Remove the straps from the back of your head. Do not touch the front of the mask. Dispose of it in the appropriate hazardous waste container.

  • Gloves (Inner Pair): Remove the final pair of gloves using the same technique as in step 2.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[7]

PPE Doffing Workflow Diagram

PPE_Doffing_Sequence Start Procedure Complete (Inside Hood) Gloves1 Remove Outer Gloves Start->Gloves1 Step 1 Goggles Remove Goggles (From Back) Gloves1->Goggles Step 2 Coat Remove Lab Coat (Turn Inside Out) Goggles->Coat Step 3 Respirator Remove Respirator (If Worn) Coat->Respirator Step 4 Gloves2 Remove Inner Gloves Respirator->Gloves2 Step 5 Wash Wash Hands Thoroughly Gloves2->Wash Step 6 End Exit Work Area Wash->End Step 7

Caption: PPE Doffing Sequence to prevent self-contamination.

Disposal Plan
  • Contaminated Solid Waste: All disposable PPE (gloves, respirators, bench paper) and any solid chemical waste must be collected in a clearly labeled, sealed hazardous waste container for disposal by your institution's environmental health and safety (EHS) office.[7]

  • Contaminated Solvents/Solutions: Unused solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[7][8]

  • Contaminated Glassware: Thoroughly decontaminate glassware by rinsing multiple times with a suitable solvent in a fume hood. The rinsate must be collected as hazardous waste.

Emergency Response to Exposure

In the event of an exposure, immediate and correct action is vital. Ensure you know the location of the nearest safety shower and eyewash station before beginning work.[6]

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[6][8] If they are having trouble breathing, call for emergency medical assistance.

  • Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water.[6][8] Seek immediate medical attention.

By adhering to these protocols, you build a framework of safety that protects not only yourself but your colleagues and your research. Treat every chemical with respect for its known and potential hazards.

References

  • 7-chloro-1-benzofuran-3-carboxylic acid — Chemical Substance Inform
  • Safety Data Sheet for 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid. TCI AMERICA.
  • MSDS of Benzofuran-6-carboxylic acid. Capot Chemical.
  • Safety Data Sheet for Benzofuroxan-5-carboxylic acid. Fisher Scientific.
  • 7-Chloro-1-benzofuran-3-carboxylic acid | C9H5ClO3 | CID 65439700. PubChem.
  • Safety Data Sheet for 5-methyl-3-oxo-1,3,3a,4,5,7a-hexahydroisobenzofuran-4-carboxylic acid. Key Organics.
  • Safety d
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Safety Data Sheet for Benzofuran-2-carboxylic Acid. TCI Chemicals.
  • Safety D
  • Safety Data Sheet for 2-Methyl-1,3-benzoxazole-7-carboxylic acid. Apollo Scientific.
  • Safety Data Sheet for 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid. Tokyo Chemical Industry.
  • BENZOFURAN-6-CARBOXYLIC ACID (SYNTHON A) MSDS. Loba Chemie.

Sources

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